molecular formula C9H9BrO2 B135554 Methyl 4-(bromomethyl)benzoate CAS No. 2417-72-3

Methyl 4-(bromomethyl)benzoate

Cat. No.: B135554
CAS No.: 2417-72-3
M. Wt: 229.07 g/mol
InChI Key: NLWBJPPMPLPZIE-UHFFFAOYSA-N
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Description

Methyl 4-(Bromomethyl)benzoate ( 2417-72-3) is a white to almost white crystalline powder with a molecular formula of C9H9BrO2 and a molecular weight of 229.07 . It is characterized by a melting point range of 54.0 to 57.0 °C . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key intermediate for the preparation of potential anti-HIV agents . Furthermore, it is utilized as a reactant in the synthesis of compounds being investigated as aldose reductase inhibitors . The molecule features a reactive benzyl bromide moiety, which makes it a suitable substrate for nucleophilic substitution reactions, including its use as a catalyst for the rearrangement of benzylthiothiazoline derivatives . Regarding its physical properties, this compound is poorly soluble in water but shows high solubility in ethanol and ether . For safe handling, note that it is classified as corrosive and may cause severe skin burns and eye damage . It is recommended to store it in a cool, dark place, tightly closed in a dry and well-ventilated area, and under inert gas . This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)benzoate
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InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLWBJPPMPLPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID4049406
Record name Methyl 4-(bromomethyl)benzoate
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Molecular Weight

229.07 g/mol
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CAS No.

2417-72-3
Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Benzoic acid, 4-(bromomethyl)-, methyl ester
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Foundational & Exploratory

Methyl 4-(bromomethyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, makes it a versatile building block. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols and logical relationship diagrams to support research and development activities.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The key physical data are summarized in the table below.

PropertyValueUnits
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 52 - 58°C
Boiling Point 130 - 135 (at 2 mmHg)°C
Density ~1.47g/cm³
Appearance White to off-white crystalline powder or crystals
Solubility Lowly soluble in water; soluble in chloroform and methanol
CAS Number 2417-72-3

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound, based on internationally recognized standards.

Determination of Melting Range (Adapted from OECD Test Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary tube within a heated metal block apparatus to determine this range.

Apparatus:

  • Melting point apparatus with a heated metal block and a temperature control system.

  • Thermometer or calibrated temperature sensor.

  • Glass capillary tubes, sealed at one end.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • The temperature is rapidly increased to about 10°C below the expected melting point.

    • The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first sign of liquid formation is observed is recorded as the start of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting range is reported as the interval between the initial and final melting temperatures.

Determination of Boiling Point (Adapted from OECD Test Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high boiling point of this compound at atmospheric pressure, the determination is performed under reduced pressure to prevent decomposition. The dynamic method, which measures the vapor pressure as a function of temperature, is suitable.

Apparatus:

  • Dynamic boiling point apparatus (ebulliometer).

  • Heating bath or mantle.

  • Pressure measurement device (manometer).

  • Calibrated thermometer or temperature sensor.

  • Vacuum pump.

Procedure:

  • Sample Introduction: A sample of this compound is placed into the boiling tube of the ebulliometer.

  • Pressure Adjustment: The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 2 mmHg).

  • Heating: The sample is heated and stirred.

  • Equilibrium Measurement: The temperature and pressure are recorded once boiling is observed and the system has reached equilibrium (i.e., a constant temperature is maintained at a constant pressure).

  • Reporting: The boiling point is reported as the equilibrium temperature at the specified pressure.

Determination of Density (Adapted from OECD Test Guideline 109)

Principle: Density is the mass of a substance per unit volume. For a solid, the pycnometer method is a reliable technique.

Apparatus:

  • Pycnometer (a glass flask with a precise volume).

  • Analytical balance.

  • Thermostatic bath.

  • An immersion liquid of known density in which the solid is insoluble (e.g., a saturated solution of the test substance in water, or a non-reactive solvent).

Procedure:

  • The mass of the clean, dry pycnometer is determined (m_p).

  • The pycnometer is filled with the immersion liquid, and its mass is determined at a specific temperature (m_l).

  • A weighed amount of the solid this compound is introduced into the empty pycnometer (m_s).

  • The pycnometer containing the solid is then filled with the immersion liquid, and the total mass is determined at the same temperature (m_psl).

  • The density of the solid (ρ_s) is calculated using the formula: ρ_s = (m_s * ρ_l) / (m_s + m_l - m_psl) where ρ_l is the density of the immersion liquid.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

Principle: The flask method is suitable for substances with a solubility of 10 mg/L or higher. It involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

  • Flask with a stirrer.

  • Thermostatic bath.

  • Centrifuge or filtration apparatus.

  • Analytical method for concentration determination (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Main Test:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is placed in a thermostatic bath at a constant temperature (e.g., 20°C) and stirred for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours).

    • The saturated solution is then centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method like HPLC.

  • Reporting: The water solubility is reported in g/L or mg/L at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships between the physical properties and a typical experimental workflow.

Physical_Properties_Relationship cluster_identity Chemical Identity cluster_physical_state Physical State & Behavior Molecular Formula Molecular Formula Molecular Weight Molecular Weight Molecular Formula->Molecular Weight determines Chemical Identity Chemical Identity CAS Number CAS Number Appearance Appearance Melting Point Melting Point Purity Assessment Purity Assessment Melting Point->Purity Assessment Boiling Point Boiling Point Purification (Distillation) Purification (Distillation) Boiling Point->Purification (Distillation) Density Density Material Handling & Formulation Material Handling & Formulation Density->Material Handling & Formulation Solubility Solubility Reaction Conditions & Purification Reaction Conditions & Purification Solubility->Reaction Conditions & Purification Physical State & Behavior Physical State & Behavior Melting_Point_Workflow start Start prep Sample Preparation (Grind to fine powder) start->prep load Load Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (~10°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe_start Observe & Record Start of Melting (T1) heat_slow->observe_start observe_end Observe & Record End of Melting (T2) observe_start->observe_end calculate Report Melting Range (T1 - T2) observe_end->calculate end End calculate->end

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of a variety of high-value organic molecules and Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, featuring both a methyl ester and a reactive benzylic bromide, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of targeted cancer therapies.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its properties are essential for determining appropriate reaction conditions, handling, and storage.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[2][3][4]
Molecular Weight 229.07 g/mol [2][3][4][5]
CAS Number 2417-72-3[1][3][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 57-58 °C[1][2]
Boiling Point 130-135 °C at 2 mmHg[1][2]
Density ~1.47 g/cm³[1]
Purity ≥99%[1]
Synonyms 4-(Bromomethyl)benzoic acid methyl ester, 4-Methoxycarbonylbenzyl bromide[1]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the radical bromination of the methyl group of methyl 4-methylbenzoate (methyl p-toluate).

General Synthesis Workflow

The logical flow for the synthesis begins with commercially available starting materials, proceeds through a key bromination reaction, and finishes with purification to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product start1 Methyl 4-methylbenzoate reaction Reflux Reaction Mixture start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator (AIBN/BPO) start3->reaction start4 Solvent (e.g., CCl₄) start4->reaction filter Filter to Remove Succinimide reaction->filter concentrate Concentrate Filtrate filter->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product This compound purify->product

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Radical Bromination

This protocol is adapted from established chemical synthesis literature.[6]

Objective: To synthesize this compound from methyl 4-methylbenzoate.

Materials:

  • Methyl 4-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.9 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.015 eq)

  • Carbon tetrachloride (CCl₄) (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-methylbenzoate, N-bromosuccinimide (NBS), and the radical initiator (AIBN or BPO).

  • Solvent Addition: Add carbon tetrachloride to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C) for a period of 4 to 7 hours.[6] The reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution.

  • Filtration: Filter the reaction mixture to remove the solid succinimide.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Safety Precautions: this compound is a lachrymator and corrosive, causing severe skin burns and eye damage.[3][7][8] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

Applications in Drug Development & Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of several important pharmaceuticals. Its reactive bromomethyl group allows for the facile introduction of the 4-(methoxycarbonyl)benzyl moiety into larger, more complex molecules.

Table 2: Pharmaceutical Applications

DrugTherapeutic ClassRole of this compoundReference(s)
Imatinib Tyrosine Kinase InhibitorKey building block in the multi-step synthesis of the API, used for treating chronic myeloid leukemia (CML).[1]
Eprosartan Angiotensin II Receptor BlockerUsed as an intermediate in the synthesis of the antihypertensive drug.[5]
Anti-HIV Agents AntiviralServes as a precursor in the preparation of potential anti-HIV therapeutics.[1][2]
Aldose Reductase Inhibitors Enzyme InhibitorUsed in the synthesis of inhibitors aimed at managing diabetic complications.[1][2]

Case Study: Role in Imatinib Synthesis and Mechanism of Action

The synthesis of Imatinib (Gleevec) is a prime example of the utility of this compound. Imatinib is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, the key driver of Chronic Myeloid Leukemia (CML).

The BCR-ABL Signaling Pathway

In CML, the BCR-ABL fusion protein is constitutively active, leading to the phosphorylation of numerous downstream substrates. This triggers a cascade of signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[4][6]

Mechanism of Imatinib Inhibition

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1][3] By occupying this site, Imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive leukemic cell growth and survival.[1][3][7]

Imatinib_MoA cluster_upstream Oncogenic Driver cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL Kinase RAS_Pathway RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_Pathway Activates PI3K_Pathway PI3K/AKT Pathway BCR_ABL->PI3K_Pathway Activates ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation RAS_Pathway->Proliferation PI3K_Pathway->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Pathway->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Imatinib inhibits the BCR-ABL kinase, blocking pro-proliferative signaling.

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined chemical properties and reactivity profile, coupled with robust synthesis protocols, have established it as an indispensable tool for organic chemists. Its role as a key intermediate in the production of life-saving drugs like Imatinib underscores its value in the pharmaceutical industry. Continued research into the applications of this versatile molecule will likely lead to further innovations in both drug discovery and materials science.

References

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal bifunctional reagent in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzylic bromide and a methyl ester, renders it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of blockbuster pharmaceuticals. Detailed experimental protocols for its synthesis and spectroscopic data for its characterization are presented to serve as a practical resource for laboratory researchers.

Chemical Structure and Properties

This compound, with the CAS number 2417-72-3, is a para-substituted benzene derivative. The molecule incorporates a bromomethyl group (-CH₂Br) and a methyl carboxylate group (-COOCH₃) at positions 1 and 4 of the benzene ring, respectively. This arrangement provides two distinct reactive sites, allowing for sequential and regioselective chemical transformations.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Chemical Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 57-58 °C[1][2]
Boiling Point 130-135 °C at 2 mmHg[1][2]
Density ~1.47 g/cm³[1]
CAS Number 2417-72-3[1]
Synonyms 4-(Bromomethyl)benzoic acid methyl ester, α-Bromo-p-toluic acid methyl ester, 4-(Methoxycarbonyl)benzyl bromide[1]
Spectroscopic Data

The structural elucidation of this compound is routinely confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is presented in Table 2.

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR The proton NMR spectrum typically shows a singlet for the methyl ester protons around 3.9 ppm, a singlet for the benzylic protons of the bromomethyl group around 4.5 ppm, and two doublets in the aromatic region (around 7.4 ppm and 8.0 ppm) corresponding to the para-substituted benzene ring.
¹³C NMR The carbon NMR spectrum displays characteristic signals for the methyl ester carbon (~52 ppm), the benzylic carbon (~32 ppm), the aromatic carbons (in the range of 128-142 ppm), and the carbonyl carbon of the ester (~166 ppm).
Infrared (IR) Spectroscopy The IR spectrum exhibits a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹, C-O stretching bands, and absorption bands characteristic of the para-substituted aromatic ring.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns include the loss of the bromine atom and the methoxy group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of methyl 4-methylbenzoate (methyl p-toluate). This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.

Synthetic Pathway

G cluster_0 Synthesis of this compound Methyl_p-toluate Methyl 4-methylbenzoate Product This compound Methyl_p-toluate->Product NBS, AIBN CCl₄, Reflux

Caption: Radical bromination of methyl 4-methylbenzoate.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound[1].

Materials:

  • Methyl 4-methylbenzoate (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.02 equivalents)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate and carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white crystalline solid.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of Imatinib

This compound is a crucial building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2] In the synthesis of Imatinib, the bromomethyl group of this compound is utilized to alkylate an amine, forming a key intermediate in the multi-step synthesis.

G cluster_1 Role in Imatinib Synthesis MBB This compound Imatinib_Intermediate Key Imatinib Intermediate MBB->Imatinib_Intermediate Alkylation Amine Amine Intermediate Amine->Imatinib_Intermediate Imatinib Imatinib Imatinib_Intermediate->Imatinib Further Steps

Caption: Application in the synthesis of Imatinib.

Synthesis of Eprosartan

Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure, also utilizes this compound in its synthesis.[3] The synthesis involves the reaction of this compound with an imidazole derivative to construct the core structure of the drug.

Other Therapeutic Areas

Beyond its role in the synthesis of Imatinib and Eprosartan, this compound serves as a precursor in the development of other therapeutic agents, including:

  • Potential Anti-HIV Agents: It is used in the preparation of various compounds that are investigated for their activity against the human immunodeficiency virus.

  • Aldose Reductase Inhibitors: This compound is a starting material for the synthesis of aldose reductase inhibitors, which are being studied for the treatment of diabetic complications.

Safety and Handling

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and dual reactivity provide a powerful tool for the construction of complex and biologically active molecules. The continued importance of this reagent in the synthesis of life-saving drugs underscores its significance in the field of drug development. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(bromomethyl)benzoate, a key intermediate in the pharmaceutical and organic synthesis industries. This document details the most common synthetic routes, providing in-depth experimental protocols, comparative data, and mechanistic insights to aid researchers in their laboratory work.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of the target compound, this compound.

PropertyValue
CAS Number 2417-72-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 57-58 °C[1]
Boiling Point 130-135 °C at 2 mmHg[1]
¹H NMR (CDCl₃) δ ~8.0 (d, 2H), ~7.45 (d, 2H), ~4.5 (s, 2H), ~3.9 (s, 3H) ppm
¹³C NMR (CDCl₃) δ ~166.6, 142.9, 130.2, 129.2, 129.0, 52.3, 32.4 ppm

Synthetic Routes and Experimental Protocols

There are two primary synthetic routes for the preparation of this compound. The most prevalent method is the free-radical bromination of methyl 4-methylbenzoate. An alternative two-step approach involves the bromination of p-toluic acid followed by esterification.

Route 1: Wohl-Ziegler Bromination of Methyl 4-Methylbenzoate

This method is a direct, single-step synthesis utilizing a free-radical chain reaction to selectively brominate the benzylic position of methyl 4-methylbenzoate (also known as methyl p-toluate).[2][3] The Wohl-Ziegler reaction employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][4]

Experimental Protocol 1.1: With AIBN as Initiator

  • Materials:

    • Methyl 4-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (e.g., 50.0 g, 0.333 mol) in carbon tetrachloride (e.g., 1000 mL).

    • To this solution, add N-bromosuccinimide (e.g., 53.4 g, 0.300 mol) and a catalytic amount of AIBN (e.g., 5 g).[5]

    • Heat the mixture to reflux and maintain for approximately 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure this compound as a white solid.

Experimental Protocol 1.2: With Benzoyl Peroxide (BPO) as Initiator and Photochemical Initiation

  • Materials:

    • Methyl 4-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Acetone (for recrystallization)

  • Procedure:

    • To a solution of methyl 4-methylbenzoate (e.g., 20 g, 0.133 mol) in carbon tetrachloride (100 ml), add N-Bromosuccinimide (23.9g, 0.133mol) and benzoyl peroxide (0.41 g, 0.0017 mol).[6]

    • Heat the mixture to reflux while irradiating with a light source (e.g., an IR lamp) to initiate the reaction.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated NaHCO₃ solution and then dry the organic layer over anhydrous Na₂SO₄.[6]

    • Concentrate the filtrate to obtain the crude product.

    • The resulting product can be purified by crystallization through the slow evaporation of a solution in acetone.[6]

Route 2: Esterification of 4-(Bromomethyl)benzoic Acid

This two-step synthesis first involves the bromination of p-toluic acid to form 4-(bromomethyl)benzoic acid, which is then esterified to the final product.[1] While this route is less direct, it can be advantageous if 4-(bromomethyl)benzoic acid is readily available. The following protocol is a general procedure for the Fischer esterification of a benzoic acid derivative.

Experimental Protocol 2.1: Fischer Esterification

  • Materials:

    • 4-(Bromomethyl)benzoic acid

    • Methanol (reagent grade, anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Diethyl ether or Dichloromethane

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with water, followed by a saturated solution of NaHCO₃ to neutralize any unreacted acid, and finally with brine.[7]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization or silica gel column chromatography.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic protocols.

RouteProtocolInitiatorSolventReported Yield
1 1.1AIBNCCl₄Not explicitly stated, but optimized conditions suggest high yield.[5]
1 1.2BPO (with light)CCl₄75%[6]
1 GeneralNBSVarious64-95%[8]
1 ModifiedBPO1,2-Dichlorobenzene92% (on a similar substrate)[9]
2 2.1H₂SO₄ (catalyst)MethanolHigh yield expected based on analogous reactions.

Reaction Mechanisms and Workflows

Wohl-Ziegler Bromination Signaling Pathway

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination. The diagram below illustrates the propagation cycle, which is the core of the reaction.

Wohl_Ziegler Initiator Initiator (AIBN/BPO) Br_radical Br• Initiator->Br_radical Initiation Me_p_toluate Methyl 4-Methylbenzoate Benzyl_radical Benzylic Radical Me_p_toluate->Benzyl_radical H abstraction NBS NBS HBr HBr Product This compound Benzyl_radical->Product Bromination Br2 Br₂ NBS->Br2 + HBr Product->Br_radical Propagation Cycle Succinimide Succinimide Br2->Br_radical Homolysis

Caption: The free-radical propagation cycle of the Wohl-Ziegler bromination.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

experimental_workflow Start Starting Material (Methyl 4-Methylbenzoate or 4-(Bromomethyl)benzoic Acid) Reaction Reaction (Bromination or Esterification) Start->Reaction Workup Aqueous Work-up (Washing & Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product Concentration->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure this compound Purification->Final Analysis Characterization (NMR, MP, etc.) Final->Analysis

Caption: A generalized workflow for the synthesis and purification process.

References

Methyl 4-(bromomethyl)benzoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl 4-(bromomethyl)benzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings.

Qualitative Solubility Data

This compound, a crystalline solid, exhibits a range of solubilities in common organic solvents. The following table summarizes the available qualitative data, which is crucial for initial solvent screening in applications such as reaction chemistry, purification, and formulation development.

Solvent FamilySolventQualitative Solubility
Alcohols MethanolSoluble[1][2]
EthanolHighly Soluble[1][2][3]
Ethers Diethyl EtherHighly Soluble[1][2][3]
Chlorinated Solvents ChloroformSoluble[1][2]
Halogenated Organic SolventsNot Soluble[1][2][3]
Aqueous WaterLowly Soluble[1][2][3]

Note: "Soluble" and "Highly Soluble" indicate that the compound is expected to dissolve to a significant extent, while "Lowly Soluble" and "Not Soluble" suggest poor dissolution. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] This section outlines a detailed methodology adaptable for various analytical quantification techniques.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: HPLC-grade or equivalent purity organic solvents

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Vials with screw caps or sealed ampoules

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis setup)

General Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

experimental_workflow prep Preparation equilibration Equilibration (Shake-Flask) prep->equilibration Place vial in shaker sub_prep1 Weigh excess solute prep->sub_prep1 sub_prep2 Add known volume of solvent prep->sub_prep2 separation Phase Separation equilibration->separation Allow to settle sub_equil Agitate at constant temperature (e.g., 24-72 hours) equilibration->sub_equil analysis Analysis of Supernatant separation->analysis Collect clear filtrate sub_sep Filter through 0.22 µm syringe filter separation->sub_sep data_proc Data Processing analysis->data_proc Obtain raw data sub_anal Quantify solute concentration (e.g., UV-Vis, HPLC, Gravimetric) analysis->sub_anal result Solubility Determination data_proc->result sub_data Calculate concentration (e.g., mg/mL) data_proc->sub_data

Caption: Workflow for determining the solubility of a solid compound.

Detailed Methodologies
  • Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a vial.

  • Pipette a precise volume of the desired organic solvent into the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature orbital shaker.

  • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

The concentration of this compound in the clear filtrate can be determined by one of the following methods:

a) Gravimetric Analysis [8][9][10]

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the clear filtrate into the evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

  • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

  • The mass of the dissolved solid is determined by the difference in weight of the dish before and after evaporation and drying.

  • The solubility is then calculated as mass of solute per volume of solvent (e.g., g/100 mL).

b) UV-Vis Spectrophotometry [11][12][13]

This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent does not interfere.

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC) [14][15][16]

HPLC is a highly sensitive and specific method for determining concentration.

  • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

  • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

  • Determine the concentration of the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, the logical relationship in selecting a suitable analytical method for solubility determination can be visualized.

logical_relationship start Filtered Saturated Solution check_uv Does the compound have a UV chromophore? start->check_uv check_volatility Is the solvent volatile and the compound non-volatile? check_uv->check_volatility No uv_vis UV-Vis Spectrophotometry check_uv->uv_vis Yes gravimetric Gravimetric Analysis check_volatility->gravimetric Yes hplc HPLC Analysis check_volatility->hplc No end Quantitative Solubility uv_vis->end gravimetric->end hplc->end

Caption: Decision tree for selecting an analytical method.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers can generate the precise quantitative data necessary for their specific applications in drug development and chemical research.

References

Methyl 4-(bromomethyl)benzoate: A Technical Overview of its Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of a variety of high-value organic molecules and active pharmaceutical ingredients (APIs).[1] This white to off-white crystalline powder, with the CAS number 2417-72-3, is an ester derivative of a bromoalkylated benzoic acid.[2][] Its utility in medicinal chemistry, particularly in the development of oncology drugs and treatments for other conditions, makes a thorough understanding of its physical properties and handling essential for researchers in the field.[1][4] This technical guide provides an in-depth look at the melting point of this compound, outlines experimental protocols for its determination and synthesis, and illustrates its significance in pharmaceutical development.

Physicochemical Data

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point values are generally consistent across various suppliers and literature sources. A narrow melting range is indicative of high purity.

Physical PropertyValueSource(s)
Melting Point 57-58 °C[1]
52-57 °C
53-58 °C
Boiling Point 130-135 °C at 2 mmHg[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Density ~1.47 g/cm³[1]

Experimental Protocols

Determination of Melting Point

The melting point of this compound is determined using the capillary method, a standard technique for crystalline solids.[5] The accuracy of this measurement is crucial for verifying the purity of the compound.[6]

Materials:

  • This compound sample (must be dry)[7]

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup[5]

  • Mortar and pestle (if sample is granular)[8]

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass. If the crystals are large, they should be finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[7]

  • Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm to ensure uniform heat distribution and an accurate melting range.[6][7]

  • Measurement:

    • Initial (Rapid) Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range.[5]

    • Accurate Determination: A fresh sample is prepared and placed in the melting point apparatus. The apparatus is heated at a medium rate to about 20°C below the approximate melting point found in the initial determination. The heating rate is then reduced to about 1-2°C per minute.[6]

  • Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of methyl 4-methylbenzoate.[1][9]

Materials:

  • Methyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[10][11]

  • A suitable solvent, such as carbon tetrachloride (CCl₄)[10][11]

Procedure:

  • A mixture of methyl 4-methylbenzoate, N-bromosuccinimide, and a catalytic amount of AIBN or BPO is refluxed in a solvent like carbon tetrachloride.[10][11] The reaction is typically carried out for several hours.[10]

  • Upon completion, the reaction mixture is cooled and the succinimide byproduct is removed by filtration.[12]

  • The filtrate is concentrated under reduced pressure to yield the crude product.[10]

  • Purification is typically achieved by recrystallization from an appropriate solvent to obtain pure this compound.[12]

Role in Pharmaceutical Synthesis

This compound is a key building block in the pharmaceutical industry due to its reactive bromomethyl group, which allows for the facile introduction of the 4-(methoxycarbonyl)benzyl moiety into a target molecule.[1][13] Its most notable application is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][14]

G cluster_start Starting Material cluster_apis Active Pharmaceutical Ingredients (APIs) This compound This compound Imatinib Imatinib (Oncology) This compound->Imatinib Key Intermediate In Multi-Step Synthesis Eprosartan Eprosartan (Antihypertensive) This compound->Eprosartan Building Block Aldose_Reductase_Inhibitors Aldose Reductase Inhibitors (Diabetic Complications) This compound->Aldose_Reductase_Inhibitors Used in Preparation Anti_HIV_Agents Anti-HIV Agents This compound->Anti_HIV_Agents Used in Preparation

Caption: Role of this compound in drug synthesis.

The diagram above illustrates the central role of this compound as a versatile intermediate in the synthesis of several important therapeutic agents.[1][2][4][13] Its application spans various disease areas, highlighting its importance in drug discovery and development.[][4] For instance, in one of the synthetic routes for Imatinib, the benzamide portion of the final molecule is derived from this compound.[14][15]

References

Methyl 4-(bromomethyl)benzoate boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical drug development. The document details its core physicochemical properties, with a specific focus on its boiling point, and provides detailed experimental protocols for its synthesis and the determination of its boiling point.

Physicochemical Data

This compound, with the CAS number 2417-72-3, is a white to off-white crystalline powder at room temperature.[1][2][3][4] Its properties make it a versatile reagent, but also one that requires careful handling due to its lachrymatory nature.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Boiling Point 130-135 °C @ 2 mm Hg[1][2][5][6]
Melting Point 52-59 °C[1][4][5][6]
Molecular Formula C₉H₉BrO₂[1][3][4][7]
Molecular Weight 229.07 g/mol [1][7][8]
Density ~1.47 g/cm³[1][2][5]

Experimental Protocols

Synthesis of this compound via Radical Bromination

This compound is commonly synthesized through the free-radical bromination of methyl 4-methylbenzoate.[9][10] The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9]

Materials:

  • Methyl 4-methylbenzoate

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN

  • Carbon tetrachloride (CCl₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A mixture of methyl 4-methylbenzoate (e.g., 0.333 mol), N-bromosuccinimide (e.g., 0.300 mol), and a catalytic amount of AIBN (e.g., 5 g) is prepared in a round-bottom flask.[9]

  • Anhydrous carbon tetrachloride (e.g., 1000 mL) is added as the solvent.[9]

  • The flask is equipped with a reflux condenser and placed under an inert atmosphere (Argon).

  • The mixture is heated to reflux (the boiling point of CCl₄ is approximately 77 °C) and stirred for a period of 4 to 7 hours.[9] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.

  • The solid succinimide is removed by filtration.[9]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the CCl₄ solvent.[9]

  • The resulting crude product, this compound, can be further purified by recrystallization or silica gel column chromatography to yield a pure crystalline solid.[9]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_end Final Product start1 Methyl 4-methylbenzoate process1 Combine reactants in solvent start1->process1 start2 N-Bromosuccinimide (NBS) start2->process1 start3 Radical Initiator (AIBN/BPO) start3->process1 start4 Solvent (CCl4) start4->process1 process2 Heat to Reflux (4-7 hours) process1->process2 process3 Cool to Room Temperature process2->process3 workup1 Filter to remove Succinimide process3->workup1 workup2 Concentrate filtrate (Rotary Evaporation) workup1->workup2 workup3 Purify by Recrystallization or Chromatography workup2->workup3 end1 This compound workup3->end1

Caption: Synthesis workflow for this compound.

Boiling Point Determination under Reduced Pressure (Thiele Tube Method)

Due to its high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of this compound is determined under reduced pressure (vacuum). The Thiele tube method is a suitable technique for this measurement on a small scale.

Materials:

  • Purified this compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Vacuum source and manometer

Procedure:

  • Sample Preparation: Place a small amount (less than 1 mL) of the this compound sample into the small test tube.

  • Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the sample.[11]

  • Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

  • Thiele Tube Setup: Place the thermometer and sample assembly into the Thiele tube, which is partially filled with mineral oil. The oil level should be high enough to immerse the sample but below the opening of the test tube. The rubber band must be kept well above the oil level.[12]

  • Applying Vacuum: Connect the side arm of the Thiele tube to a vacuum source with a manometer in the line to monitor the pressure. Evacuate the system to the desired pressure (e.g., 2 mm Hg).

  • Heating: Gently heat the side arm of the Thiele tube.[11][12] This will circulate the oil and ensure even heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11][13]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12]

  • Record Data: Record the temperature and the precise pressure from the manometer. This process can be repeated to ensure accuracy.

G cluster_setup Experimental Setup cluster_procedure Logical Workflow Thiele Thiele Tube (filled with oil) Vacuum To Vacuum Source & Manometer Thiele->Vacuum Connects to side arm Thermometer Thermometer Thermometer->Thiele Inserted into Sample Sample Tube with This compound Sample->Thermometer Attached to Capillary Inverted Capillary Tube Capillary->Sample Placed inside step1 1. Assemble Apparatus & Apply Vacuum step2 2. Gently Heat Side Arm of Tube step1->step2 step3 3. Observe Continuous Stream of Bubbles step2->step3 step4 4. Remove Heat & Allow to Cool step3->step4 step5 5. Record Temperature when Liquid Enters Capillary step4->step5

Caption: Workflow for boiling point determination via Thiele tube.

Applications in Drug Development

This compound is a crucial building block in the pharmaceutical industry. Its primary role is as an intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key component in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the construction of the complex molecular architectures required for therapeutic activity.[1]

References

An In-Depth Technical Guide to the Spectral Data of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, featuring both an ester and a benzylic bromide, allows for a wide range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.

¹H NMR (Proton NMR) Spectral Data[1][2]
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.01Doublet (d)2HAromatic protons (ortho to -COOCH₃)
~7.46Doublet (d)2HAromatic protons (ortho to -CH₂Br)
~4.50Singlet (s)2HBromomethyl protons (-CH₂Br)
~3.92Singlet (s)3HMethyl ester protons (-OCH₃)
¹³C NMR (Carbon NMR) Spectral Data
Chemical Shift (ppm)Assignment
~166.5Carbonyl carbon (-C =O)
~142.0Aromatic carbon (-C -CH₂Br)
~130.0Aromatic carbons (-C H)
~129.5Aromatic carbons (-C H)
~129.0Aromatic carbon (-C -COOCH₃)
~52.5Methyl ester carbon (-OC H₃)
~32.0Bromomethyl carbon (-C H₂Br)
IR (Infrared) Spectral Data[3][4][5][6]
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-3100MediumAromatic C-H stretch
~2950-2990MediumAliphatic C-H stretch (methyl)
~1725StrongC=O stretch (ester)
~1610, ~1440MediumC=C stretch (aromatic ring)
~1280StrongC-O stretch (ester, O=C-O part)
~1100-1120StrongC-O stretch (ester, O-CH₃ part)
~1220MediumCH₂ wag (bromomethyl)
~690, ~750StrongC-H out-of-plane bend (aromatic)
~600MediumC-Br stretch
Mass Spectrometry (MS) Data[7]
m/zProposed Fragment Ion
228/230[M]⁺ (Molecular ion)
149[M - Br]⁺
118[M - Br - OCH₃]⁺
90[C₇H₆]⁺ or [C₆H₄CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 512-1024 (or more for dilute samples).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy[3]

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

  • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

GC-MS (Gas Chromatography-Mass Spectrometry)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure This compound Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectral analysis workflow for structural confirmation.

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate: Synthesis, Properties, and Application in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, distinguished by its bifunctional nature as both a methyl ester and a benzylic bromide. This guide provides a comprehensive technical overview of its discovery, synthesis, chemical properties, and, most notably, its critical role as a building block in the synthesis of targeted therapeutics, exemplified by the tyrosine kinase inhibitor, Imatinib. Detailed experimental protocols for its synthesis and a key subsequent reaction are provided, alongside structured data tables for its physicochemical properties and visualizations of synthetic and biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction and Historical Context

This compound, with the CAS number 2417-72-3, is a substituted toluene derivative that has gained significant importance in organic synthesis and medicinal chemistry.[1] Its history is intrinsically linked to the development of methods for the selective bromination of benzylic positions on aromatic rings. While a specific individual credited with its first synthesis is not prominent in the historical record, its preparation relies on well-established free-radical halogenation reactions.

The seminal work on benzylic bromination, particularly the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (the Wohl-Ziegler reaction), laid the foundation for the efficient synthesis of compounds like this compound.[2] Historically, elemental bromine was used for such transformations, often under photochemical conditions, but this method suffered from a lack of selectivity, leading to ring bromination as a significant side reaction.[3][4] The advent of NBS provided a milder and more selective method, maintaining a low concentration of bromine in the reaction mixture and thus favoring the desired benzylic substitution.[2] This advancement was crucial for the utility of benzylic bromides as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1][4] It is classified as a lachrymator, meaning it can cause tearing, and therefore requires careful handling in a well-ventilated fume hood.[1][4] The compound is toxic if swallowed and can cause severe skin burns and eye damage.[5] Proper personal protective equipment, including gloves, eye protection, and a dust mask, is essential when working with this reagent. It should be stored in a cool, dry, and well-sealed container, protected from moisture and light to maintain its stability.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 2417-72-3[1][3]
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 57-58 °C[1][4][6]
Boiling Point 130-135 °C at 2 mmHg[1][4][6]
Density ~1.47 g/cm³[1]
Refractive Index 1.559[1]
InChI Key NLWBJPPMPLPZIE-UHFFFAOYSA-N[7]
SMILES COC(=O)C1=CC=C(CBr)C=C1[7]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the free-radical bromination of methyl 4-methylbenzoate (methyl p-toluate). This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is generally carried out in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product and Byproduct cluster_workup Work-up start1 Methyl 4-methylbenzoate reaction Free-Radical Bromination (Wohl-Ziegler Reaction) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator (AIBN) start3->reaction product This compound reaction->product byproduct Succinimide reaction->byproduct filtration Filtration product->filtration byproduct->filtration concentration Concentration filtration->concentration purification Purification (e.g., Recrystallization) concentration->purification

General synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

  • Methyl 4-methylbenzoate (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.02 equivalents)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-methylbenzoate and the solvent.

  • Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution.

  • Filter the reaction mixture to remove the precipitated succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and hexane) to afford a white crystalline solid.

Applications in Drug Development: The Synthesis of Imatinib

This compound is a crucial building block in the synthesis of numerous pharmaceutical agents.[1][8] Its most prominent application is in the production of Imatinib (marketed as Gleevec®), a first-in-class tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[1][8]

In the synthesis of Imatinib, the 4-(bromomethyl)benzoate moiety is typically converted to a more reactive acyl chloride or used to alkylate a nucleophile, which is then coupled with the core amine structure, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The following represents a key step in many reported syntheses of Imatinib, showcasing the incorporation of the structural fragment derived from this compound.

Imatinib_Synthesis_Step Key Coupling Step in Imatinib Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine reaction Amide Bond Formation (Acylation) reactant1->reaction reactant2 4-(4-Methylpiperazin-1-ylmethyl) benzoyl chloride (derived from this compound) reactant2->reaction product Imatinib reaction->product

Key coupling step in the synthesis of Imatinib.
Representative Experimental Protocol for Imatinib Synthesis (Coupling Step)

This protocol outlines the amide bond formation that is central to the synthesis of Imatinib, using a derivative of this compound.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1 equivalent)

  • 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (prepared from the corresponding benzoic acid, which is synthesized from this compound) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride in the same anhydrous solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is typically quenched with water or a mild aqueous base.

  • The crude Imatinib is then extracted into an organic solvent.

  • The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography or recrystallization to yield pure Imatinib.

Role in Targeting Signaling Pathways: The BCR-Abl Pathway

The therapeutic efficacy of Imatinib stems from its ability to specifically inhibit the BCR-Abl tyrosine kinase.[9] In Chronic Myeloid Leukemia, a chromosomal translocation leads to the formation of the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase.[1] This aberrant kinase hyper-phosphorylates a multitude of downstream proteins, activating several signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[1][10]

Key pathways activated by BCR-Abl include the Ras/MAPK pathway, which promotes cell division, and the PI3K/Akt pathway, which promotes cell survival by inhibiting pro-apoptotic factors.[1][10] Imatinib functions by binding to the ATP-binding site of the BCR-Abl kinase, stabilizing its inactive conformation.[3][9] This competitive inhibition prevents the phosphorylation of its substrates, thereby blocking the downstream signaling cascades and inducing apoptosis in the cancer cells.[9]

BCR_Abl_Pathway Simplified BCR-Abl Signaling Pathway and Imatinib Inhibition cluster_upstream Upstream cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects BCR_Abl BCR-Abl (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway BCR_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_Abl->JAK_STAT Imatinib Imatinib (Synthesized using Methyl 4-(bromomethyl)benzoate derivative) Imatinib->BCR_Abl Inhibits Proliferation Increased Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Simplified BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates in modern drug discovery and development. Its straightforward synthesis, coupled with the reactivity of its benzylic bromide and the synthetic handle of its methyl ester, has made it an invaluable tool for medicinal chemists. The successful development of Imatinib, a paradigm of targeted cancer therapy, highlights the critical role of such building blocks in constructing complex and highly specific bioactive molecules. A thorough understanding of the synthesis, properties, and reactivity of this compound is therefore essential for researchers aiming to design and synthesize the next generation of innovative therapeutics.

References

Synonyms for Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound (CAS No. 2417-72-3) is a pivotal compound in organic synthesis, serving as a versatile building block for a wide array of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications.

Nomenclature and Chemical Identifiers

This compound is known by numerous synonyms in chemical literature and commercial catalogs.[1][2] A clear understanding of this nomenclature is essential for accurate literature searches and material sourcing.

Identifier TypeData
IUPAC Name This compound
CAS Number 2417-72-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
InChI Key NLWBJPPMPLPZIE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CBr

Common Synonyms:

  • 4-(Bromomethyl)benzoic Acid Methyl Ester[2][3]

  • α-Bromo-p-toluic Acid Methyl Ester[1][3]

  • 4-(Carbomethoxy)benzyl bromide[4]

  • 4-(Methoxycarbonyl)benzyl bromide[1][5]

  • Methyl p-(bromomethyl)benzoate[5][6]

  • p-(Methoxycarbonyl)benzyl bromide[5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1]

PropertyValue
Melting Point 57-58 °C
Boiling Point 130-135 °C at 2 mmHg
Density ~1.47 g/cm³
Solubility Soluble in chloroform and methanol.[7] Low solubility in water.[6][7]
Key Characteristic Lachrymatory (causes tearing)[1][7]

Synthesis of this compound

The primary application of this compound is as an intermediate. Therefore, understanding its synthesis is crucial for its utilization in further chemical reactions. A common and effective method for its preparation is through the radical bromination of methyl 4-methylbenzoate.

Experimental Protocol: Radical Bromination

This protocol describes a common laboratory-scale synthesis of this compound from methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • Methyl 4-methylbenzoate (p-toluate)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A mixture of methyl 4-methylbenzoate, N-bromosuccinimide (typically 1.0-1.1 equivalents), and a catalytic amount of AIBN or BPO is prepared in a round-bottom flask.[2][4]

  • The flask is charged with a sufficient volume of carbon tetrachloride to dissolve the reactants.[2][4]

  • The reaction mixture is heated to reflux (around 77°C for CCl₄) and stirred for several hours (e.g., 2-7 hours).[2][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.

  • The solid succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.[2]

Synthesis_Workflow start_material Methyl 4-methylbenzoate reaction_step Radical Bromination start_material->reaction_step reagent1 N-Bromosuccinimide (NBS) reagent1->reaction_step reagent2 AIBN / BPO (Initiator) reagent2->reaction_step solvent Carbon Tetrachloride (Solvent) solvent->reaction_step workup Filtration & Purification reaction_step->workup Reaction Mixture conditions Reflux (Heat) ~2-7 hours conditions->reaction_step product This compound workup->product Final Product

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Imatinib

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its most prominent role is in the production of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[1] The bromomethyl group is a reactive handle that allows for the key coupling reactions necessary to build the final complex structure of the drug.

The synthesis of Imatinib is a multi-step process where this compound is used to introduce the 4-(methoxycarbonyl)benzyl moiety. This is typically followed by a reaction with N-methylpiperazine and subsequent coupling with the pyrimidine-aniline core of the molecule. The versatility of this intermediate makes it indispensable in the pharmaceutical industry.[1]

Logical_Pathway cluster_synthesis Synthetic Pathway cluster_action Pharmacological Action intermediate This compound api Imatinib (API) intermediate->api Multi-step Synthesis target BCR-ABL Tyrosine Kinase api->target Binds & Inhibits pathway Inhibition of Cancer Signaling Pathway target->pathway

Caption: Logical relationship from intermediate to drug action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imatinib Using Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib is a potent and selective tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, c-KIT, and PDGF-R, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[2][3][4] The synthesis of Imatinib is a multi-step process involving the coupling of several key intermediates.[1] This document provides a detailed protocol for the synthesis of Imatinib utilizing Methyl 4-(bromomethyl)benzoate as a key starting material for the introduction of the benzamide moiety.

This compound is a critical intermediate in pharmaceutical synthesis, particularly in the production of Imatinib.[5] Its bromomethyl group is highly reactive and allows for the key coupling reactions necessary to build the final complex structure of the drug.[5]

Synthesis Pathway Overview

The synthesis of Imatinib from this compound generally follows a convergent synthesis strategy. The key steps involve the synthesis of the pyrimidine-amine core and the piperazine-benzamide side chain, followed by a final coupling reaction.

Figure 1: Convergent synthesis pathway of Imatinib.

Experimental Protocols

I. Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid methyl ester

This protocol describes the reaction of this compound with N-methylpiperazine to form the key piperazine-substituted intermediate.

Materials:

  • This compound

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry acetone under an inert atmosphere.[6]

  • Add N-methylpiperazine (1.3 equivalents) to the solution.[6]

  • Add anhydrous potassium carbonate (3 equivalents) to the reaction mixture.[6]

  • Heat the mixture to reflux (approximately 55°C) and stir overnight.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid methyl ester, can be purified by column chromatography or used directly in the next step.

II. Synthesis of Imatinib

This protocol outlines the final amide coupling step to produce Imatinib.

Materials:

  • 4-((4-methylpiperazin-1-yl)methyl)benzoic acid methyl ester (from Step I)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

  • Sodium ethoxide

  • Toluene

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (1 equivalent) and 4-((4-methylpiperazin-1-yl)methyl)benzoic acid methyl ester (2 equivalents) in toluene.[7]

  • Add a solution of sodium ethoxide in methanol to the reaction mixture.[7]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[7]

  • After the reaction is complete, pour the solution into ice-water to precipitate the product.[7]

  • Filter the solid, wash with water, and dry to obtain the Imatinib base.[7]

  • The crude Imatinib can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Imatinib
ParameterExpected Value
Appearance White to off-white crystalline powder[1]
Melting Point 211-213 °C[7]
Molecular Weight 493.604 g/mol [7]
Purity (HPLC) >99%[1]
¹H-NMR Characteristic peaks for aromatic, methyl, and piperazine protons[1]
¹³C-NMR Resonances for aromatic carbons, amide carbonyl, and aliphatic carbons[1]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight[1]
FTIR (cm⁻¹) Absorption bands for N-H, C=O (amide), and C=N stretching[1]

Mechanism of Action: Signaling Pathway Inhibition

Imatinib functions as a targeted therapy by inhibiting specific tyrosine kinases.[8] In CML, its primary target is the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[4] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates.[2][3] This action blocks the signaling cascade that leads to uncontrolled cell proliferation and promotes apoptosis in cancer cells.[8][9]

G cluster_0 Normal Cell Signaling cluster_1 CML Cell Signaling (Bcr-Abl) cluster_2 Imatinib Action A Growth Factor B Tyrosine Kinase Receptor A->B D Substrate Protein B->D Phosphorylation C ATP C->B E Phosphorylated Substrate D->E F Downstream Signaling E->F G Cell Proliferation & Survival F->G H Bcr-Abl (Constitutively Active) J Substrate Protein H->J Continuous Phosphorylation I ATP I->H K Uncontrolled Downstream Signaling J->K L Leukemia K->L M Imatinib N Bcr-Abl M->N Binds to ATP Binding Site O Inhibition of Phosphorylation N->O P Apoptosis O->P

Figure 2: Mechanism of action of Imatinib in CML.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of Imatinib is a standard process in synthetic organic chemistry.

G A Synthesis of Intermediates B Coupling Reaction A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Characterization C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G FTIR Spectroscopy D->G H Purity Analysis (HPLC) D->H I Final Product: Imatinib D->I Confirmation

Figure 3: General workflow for Imatinib synthesis and characterization.

References

Methyl 4-(bromomethyl)benzoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a valuable bifunctional reagent in medicinal chemistry, serving as a key building block in the synthesis of a wide array of biologically active molecules. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and a methyl ester, which can be further manipulated or can contribute to the desired pharmacokinetic properties of the final compound. This combination makes it a versatile scaffold for introducing a substituted benzyl moiety into a target molecule. These application notes provide an overview of its utility and detailed protocols for its synthesis and application in the construction of prominent classes of therapeutic agents.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

PropertyValue
CAS Number 2417-72-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 57-58 °C
Boiling Point 130-135 °C at 2 mmHg

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

I. Synthesis of this compound

The most common laboratory synthesis of this compound involves the radical bromination of methyl 4-methylbenzoate.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials start1 Methyl 4-methylbenzoate reaction Reaction Setup start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator (AIBN or BPO) start3->reaction start4 Solvent (e.g., CCl4) start4->reaction reflux Reflux reaction->reflux Heat workup Work-up reflux->workup Cool & Filter purification Purification workup->purification Concentrate & Chromatograph product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a common synthetic method for the bromination of benzylic positions.

Materials:

  • Methyl 4-methylbenzoate (50.0 g, 0.333 mol)

  • N-Bromosuccinimide (NBS) (53.4 g, 0.300 mol)

  • 2,2'-Azobisisobutyronitrile (AIBN) (5 g)

  • Carbon tetrachloride (CCl₄) (1000 mL)

Procedure:

  • To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate, N-bromosuccinimide, AIBN, and carbon tetrachloride.

  • Heat the mixture to reflux and maintain for 7 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or silica gel column chromatography if necessary.[1]

Quantitative Data:

ParameterValueReference
Starting Material Methyl 4-methylbenzoate[1]
Reagents NBS, AIBN[1]
Solvent CCl₄[1]
Reaction Time 7 hours[1]
Yield Variable, can be optimized[1]

II. Application in the Synthesis of Tyrosine Kinase Inhibitors: Imatinib Analogues

This compound is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It is used to introduce the N-methylpiperazine-containing side chain.

BCR-Abl Signaling Pathway in CML

Imatinib targets the constitutively active BCR-Abl tyrosine kinase, which is the hallmark of CML. The binding of Imatinib to the ATP-binding site of the kinase domain inhibits its activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

G cluster_downstream Downstream Signaling BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 Imatinib Imatinib Imatinib->BCR_Abl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptotic) Akt->Survival STAT5->Survival

Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Protocol 2: Synthesis of an Imatinib Precursor

This protocol describes the alkylation of a key amine intermediate with this compound, a critical step in many Imatinib synthesis routes.

Materials:

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • This compound

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Dissolve N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir for a short period.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated product.

Quantitative Data for Imatinib Analogues:

The biological activity of Imatinib and its analogues synthesized using this compound derivatives can be quantified by their IC₅₀ values against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Imatinib K562 (BCR-Abl positive)78.37[2]
Imatinib Nalm-6 (BCR-Abl negative)16.09[2]
Compound 9 Nalm-6 (BCR-Abl negative)1.639[2]
Compound 10 K562 (BCR-Abl positive)35.04[2]
Compound 10 Nalm-6 (BCR-Abl negative)28.73[2]

III. Application in the Synthesis of PARP Inhibitors

This compound and its derivatives are also employed in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

PARP-1 in DNA Damage Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations) leads to the accumulation of double-strand breaks, ultimately resulting in cell death through a process known as synthetic lethality.

G SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruitment BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Break (DSB) PARP1->DSB Stalled Replication Fork (when inhibited) PARPi PARP Inhibitor PARPi->PARP1 Inhibits Repaired_DNA Repaired DNA BER->Repaired_DNA HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR->Repaired_DNA In normal cells Apoptosis Cell Death (Apoptosis) HR->Apoptosis In BRCA deficient cells

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Protocol 3: Synthesis of a PARP Inhibitor Precursor

This protocol outlines the use of a derivative of this compound in the synthesis of a precursor for PARP inhibitors like Olaparib.

Materials:

  • Phthalazinone core

  • A derivative of this compound (e.g., with additional substituents on the phenyl ring)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the phthalazinone starting material in DMF in a reaction vessel.

  • Add potassium carbonate to the solution and stir.

  • Add the substituted this compound derivative to the mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum to obtain the desired intermediate.

Quantitative Data for PARP Inhibitors:

The efficacy of PARP inhibitors is determined by their IC₅₀ values against the PARP enzyme and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations.

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Olaparib Analogue 5l PARP-116.10 ± 1.25MDA-MB-43611.62 ± 2.15
Compound 57 hPARP-12300--[3]

IV. Application in the Synthesis of Androgen Receptor Modulators

This compound can also be utilized in the synthesis of selective androgen receptor modulators (SARMs), which are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor (AR), which then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell growth and proliferation. Dysregulation of this pathway is a key driver of prostate cancer.

G cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation SARM SARM SARM->AR Modulates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: A simplified diagram of the androgen receptor signaling pathway.

Protocol 4: General Alkylation for SARM Synthesis

The reactive benzylic bromide of this compound can be used to alkylate various nucleophiles (e.g., phenols, amines, thiols) that are part of a core SARM scaffold.

Materials:

  • Core SARM scaffold with a nucleophilic group

  • This compound

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the core SARM scaffold in the chosen solvent, add the base.

  • Stir the mixture at room temperature for a short duration.

  • Add this compound to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • After completion, filter off any inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final SARM derivative.

Quantitative Data for Androgen Receptor Modulators:

The binding affinity of SARMs to the androgen receptor is a key quantitative measure of their potency.

CompoundBinding Affinity (Ki, nM)Reference
S-8 4.0 - 130[4]
S-9 4.0 - 130[4]
S-16 4.0 - 130[4]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the synthesis of diverse and important classes of therapeutic agents, including tyrosine kinase inhibitors, PARP inhibitors, and androgen receptor modulators. The protocols and data presented here provide a foundation for researchers to utilize this reagent in the discovery and development of novel drug candidates. The straightforward synthesis of this building block and its reliable reactivity in alkylation reactions ensure its continued importance in the field of drug discovery.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of carboxylic acids is a critical technique in pharmaceutical research and development, as well as in metabolic studies, for enhancing analytical detection, modifying polarity, and enabling further synthetic transformations. Methyl 4-(bromomethyl)benzoate is a versatile reagent for this purpose, converting carboxylic acids into their corresponding p-methoxycarbonylbenzyl esters. This transformation is particularly valuable as it introduces a UV-active moiety, facilitating sensitive detection in High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, the resulting ester can act as a stable protecting group for the carboxylic acid functionality during subsequent synthetic steps.

This document provides detailed protocols for the derivatization of carboxylic acids using this compound, along with information on the reaction mechanism, applications, and analytical characterization of the resulting ester derivatives.

Principle of the Reaction

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction). The carboxylic acid is first deprotonated by a non-nucleophilic base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group to form the corresponding ester. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate by improving the solubility and reactivity of the carboxylate salt in aprotic organic solvents.

Experimental Protocols

Two primary methods are presented for the derivatization of carboxylic acids with this compound. Method A is a classical approach utilizing a base and a phase-transfer catalyst, while Method B employs a peptide coupling agent.

Method A: Base-Catalyzed Derivatization

This method is suitable for a wide range of carboxylic acids and is based on the generation of a carboxylate salt followed by alkylation.

Materials and Reagents:

  • Carboxylic acid

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 18-Crown-6

  • Anhydrous Acetone or Acetonitrile (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous acetone or acetonitrile (approximately 10-20 mL per mmol of carboxylic acid).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) and a catalytic amount of 18-crown-6 (0.1 eq.) to the solution.

  • Addition of Derivatizing Agent: Add this compound (1.1 - 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to reflux (for acetone, ~56°C; for acetonitrile, ~82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude p-methoxycarbonylbenzyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Method B: EDCI/DMAP Mediated Derivatization

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. It is often effective for more sensitive substrates.

Materials and Reagents:

  • Carboxylic acid

  • Methyl 4-(hydroxymethyl)benzoate (Note: this method uses the alcohol, not the bromide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, dissolve the carboxylic acid (1.2 eq.), methyl 4-(hydroxymethyl)benzoate (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the solution to 0°C in an ice bath and add EDCI (1.5 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The efficiency of the derivatization reaction can vary depending on the specific carboxylic acid substrate and the reaction conditions employed. Below is a representative table of expected yields for the derivatization of various carboxylic acids with this compound using Method A.

Carboxylic AcidProductTypical Yield (%)
Benzoic Acidp-Methoxycarbonylbenzyl benzoate85 - 95
Acetic Acidp-Methoxycarbonylbenzyl acetate70 - 85
Palmitic Acidp-Methoxycarbonylbenzyl palmitate90 - 98
Phenylacetic Acidp-Methoxycarbonylbenzyl phenylacetate80 - 90
N-Boc-Glycinep-Methoxycarbonylbenzyl N-Boc-glycinate75 - 88

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Analytical Characterization of p-Methoxycarbonylbenzyl Esters

The successful formation of the p-methoxycarbonylbenzyl ester can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of the derivatized product will show characteristic signals for the p-methoxycarbonylbenzyl group in addition to the signals from the original carboxylic acid moiety.

  • -COOCH₂-Ar-: A singlet at approximately 5.1-5.3 ppm corresponding to the benzylic methylene protons.

  • -Ar-H: Two doublets in the aromatic region (typically around 7.4 ppm and 8.0 ppm) for the di-substituted benzene ring.

  • -COOCH₃: A singlet at around 3.9 ppm for the methyl ester protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic resonances for the ester and the p-methoxycarbonylbenzyl group.

  • -COO- (ester carbonyl): 165-175 ppm

  • -COOCH₃ (methyl ester carbonyl): ~166 ppm

  • -COOCH₂-Ar-: ~66-68 ppm

  • Aromatic Carbons: 128-142 ppm

  • -COOCH₃: ~52 ppm

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of the p-methoxycarbonylbenzyl esters will typically show a molecular ion peak (M⁺). A characteristic fragmentation pattern involves the cleavage of the benzylic C-O bond, leading to a prominent peak corresponding to the p-methoxycarbonylbenzyl cation at m/z 165.

Applications

  • HPLC Analysis with UV Detection: The introduced p-methoxycarbonylbenzyl group acts as a chromophore, allowing for sensitive detection of otherwise non-UV-active carboxylic acids by HPLC. This is particularly useful for the analysis of fatty acids, amino acids, and other metabolites in biological samples.

  • Protecting Group Chemistry: The p-methoxycarbonylbenzyl ester is a stable protecting group for carboxylic acids. It is resistant to a variety of reaction conditions and can be selectively cleaved when needed, often through hydrogenolysis or saponification.

  • Drug Development: In drug discovery and development, this derivatization can be used to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid-containing drug.

Diagrams

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack RCOOH R-COOH RCOO- R-COO⁻ RCOOH->RCOO- Base Base (e.g., K₂CO₃) HB+ HB⁺ R-COO- R-COO⁻ RCOO-->R-COO- Intermediate Intermediate R-COO-->Intermediate Reagent Reagent->Intermediate Product Product Br- Br⁻ Intermediate->Product Intermediate->Br-

Caption: General mechanism of base-catalyzed derivatization.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_reagents Add K₂CO₃ and 18-Crown-6 dissolve->add_reagents add_derivatizing_agent Add Methyl 4-(bromomethyl)benzoate add_reagents->add_derivatizing_agent reflux Heat to Reflux (2-6 hours) add_derivatizing_agent->reflux workup Aqueous Work-up reflux->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: Workflow for the derivatization of carboxylic acids.

Application Notes and Protocols for N-alkylation using Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to an amine can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Methyl 4-(bromomethyl)benzoate is a versatile bifunctional reagent for N-alkylation. The presence of a reactive benzyl bromide moiety allows for the facile alkylation of a wide range of primary and secondary amines, while the methyl ester group provides a handle for further synthetic modifications, such as amide bond formation or reduction.

A significant application of this N-alkylation protocol is in the synthesis of key intermediates for targeted cancer therapies. For instance, a derivative of the product of N-alkylation with this compound is a crucial component in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocols

General Protocol for N-alkylation of Amines with this compound

This protocol describes a general procedure for the mono-N-alkylation of primary and secondary amines using this compound.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and a suitable anhydrous solvent (ACN or DMF, to make a 0.1-0.5 M solution).

  • Add the base (K2CO3 or DIPEA, 2.0 - 3.0 eq) to the stirred solution or suspension.

  • In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the amine-base mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If K2CO3 was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The N-alkylation of various amines with this compound is a highly efficient reaction, often proceeding in high yields. The following table summarizes representative yields for the N-alkylation of different classes of amines, based on the generally high efficiency of similar reactions reported in the synthesis of Imatinib and its analogues.[2]

EntryAmine SubstrateAmine TypeProductRepresentative Yield (%)
1AnilinePrimary, AromaticMethyl 4-((phenylamino)methyl)benzoate92
2BenzylaminePrimary, AliphaticMethyl 4-((benzylamino)methyl)benzoate95
3MorpholineSecondary, CyclicMethyl 4-(morpholinomethyl)benzoate98
4N-MethylpiperazineSecondary, CyclicMethyl 4-((4-methylpiperazin-1-yl)methyl)benzoate96
5DiethylamineSecondary, AcyclicMethyl 4-((diethylamino)methyl)benzoate90

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine & Add Base in Solvent add_reagent Add this compound prep_amine->add_reagent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->react cool Cool to RT react->cool filter_extract Filter (if K2CO3) or Extract (if DMF) cool->filter_extract dry_concentrate Dry & Concentrate filter_extract->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography product Pure N-alkylated Product chromatography->product bcr_abl_pathway cluster_bcr_abl BCR-Abl Oncogenic Tyrosine Kinase cluster_proliferation Proliferation & Survival Pathways cluster_outcomes Cellular Outcomes bcr_abl BCR-Abl ras_raf Ras/Raf/MEK/ERK Pathway bcr_abl->ras_raf pi3k_akt PI3K/Akt/mTOR Pathway bcr_abl->pi3k_akt jak_stat JAK/STAT Pathway bcr_abl->jak_stat adhesion Altered Adhesion bcr_abl->adhesion proliferation Increased Proliferation ras_raf->proliferation pi3k_akt->proliferation apoptosis Decreased Apoptosis pi3k_akt->apoptosis jak_stat->apoptosis imatinib Imatinib imatinib->bcr_abl

References

Application Notes and Protocols for the Use of Methyl 4-(bromomethyl)benzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a versatile bifunctional molecule that serves as a key precursor for the synthesis of linkers used in solid-phase organic synthesis (SPOS). Its primary application in this field is in the preparation of Wang-type resins, which are widely employed for the solid-phase synthesis of molecules containing a carboxylic acid functionality. The resulting 4-alkoxybenzyl ester linkage to the solid support is stable to a range of reaction conditions yet can be readily cleaved under moderately acidic conditions, making it a valuable tool in the construction of small molecule libraries and peptide fragments.

This document provides detailed protocols for the conversion of this compound into a linker precursor, its subsequent attachment to a solid support, a representative synthetic application on the functionalized resin, and the final cleavage of the synthesized molecule.

Overview of the Workflow

The overall process involves several key stages, from the initial preparation of the linker precursor from this compound to the final release of the target molecule from the solid support.

SPOS_Workflow cluster_0 Solution-Phase Chemistry cluster_1 Solid-Phase Chemistry cluster_2 Cleavage and Purification A This compound B 4-(Hydroxymethyl)benzoic Acid (Linker Precursor) A->B Hydrolysis C Chloromethylated Polystyrene Resin D Functionalized Wang Resin C->D Linker Attachment E Resin-Bound Intermediate D->E Loading of First Building Block F Resin-Bound Final Product E->F Elaboration of Molecular Scaffold G Cleaved Final Product in Solution F->G Acidic Cleavage H Purified Final Product G->H Purification (e.g., HPLC)

Caption: Overall workflow from this compound to the purified product.

Experimental Protocols

Protocol 1: Synthesis of 4-(Hydroxymethyl)benzoic Acid from this compound

This protocol describes the hydrolysis of the methyl ester and the substitution of the bromine atom to yield the linker precursor, 4-(hydroxymethyl)benzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (1 equivalent) in an aqueous solution of NaOH (2.2 equivalents).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 3-4 with HCl. A white precipitate of 4-(hydroxymethyl)benzoic acid will form.[1]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Preparation of Wang Resin (Attachment of Linker to Solid Support)

This protocol details the attachment of 4-(hydroxymethyl)benzoic acid to chloromethylated polystyrene to generate a Wang resin.[1]

Materials:

  • 4-(Hydroxymethyl)benzoic acid

  • Chloromethylated polystyrene (1% DVB cross-linked)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Reaction vessel with overhead stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the chloromethylated polystyrene resin in DMF in a reaction vessel.

  • In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 equivalents relative to the resin's chlorine content) and Cs₂CO₃ (1 equivalent) in DMF.

  • Add the solution of 4-(hydroxymethyl)benzoic acid and Cs₂CO₃ to the resin suspension.

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 16-24 hours.

  • After the reaction is complete, cool the resin to room temperature.

  • Wash the resin sequentially with DMF, a 1:1 mixture of DMF and water, DMF, dichloromethane (DCM), and methanol.

  • Dry the functionalized Wang resin under vacuum.

Protocol 3: Determination of Resin Loading Capacity

The loading capacity of the newly synthesized Wang resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection after loading the first Fmoc-protected amino acid.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Swell a known weight of the dried Wang resin in DCM.

  • In a separate vial, dissolve the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and DMAP (0.1 equivalents) in DCM.

  • Add the activated amino acid solution to the resin and shake for 4 hours.

  • Wash the resin thoroughly with DCM and DMF.

  • Dry a small, accurately weighed sample of the loaded resin under vacuum.

  • Treat the dried, loaded resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

  • Dilute an aliquot of the resulting solution containing the dibenzofulvene-piperidine adduct with DMF.

  • Measure the absorbance at 301 nm and calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Protocol 4: Solid-Phase Synthesis of a Benzimidazole Library

This protocol provides an example of the use of the prepared Wang resin for the synthesis of a small molecule library.

Benzimidazole_Synthesis Resin Wang Resin Step1 Loading: 4-fluoro-3-nitrobenzoic acid, DIC, DMAP Resin->Step1 Intermediate1 Resin-Bound Nitrobenzoic Acid Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution: Amine, DIEA Intermediate1->Step2 Intermediate2 Resin-Bound Substituted Nitroaniline Step2->Intermediate2 Step3 Reduction: SnCl2·2H2O Intermediate2->Step3 Intermediate3 Resin-Bound Diaminobenzene Step3->Intermediate3 Step4 Cyclization: Aldehyde, Na2S2O4 Intermediate3->Step4 FinalProduct Resin-Bound Benzimidazole Step4->FinalProduct

Caption: Workflow for the solid-phase synthesis of benzimidazoles.

Procedure:

  • Loading of the Scaffold: Swell the Wang resin in DMF. In a separate flask, pre-activate 4-fluoro-3-nitrobenzoic acid (3 equivalents) with DIC (3 equivalents) and DMAP (0.1 equivalents) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin with DMF, DCM, and methanol, then dry.

  • Library Diversification (Step 1 - Amines): Divide the resin into separate reaction vessels. To each vessel, add a solution of a different primary amine (5 equivalents) and diisopropylethylamine (DIEA) (5 equivalents) in DMF. Heat at 60°C for 12 hours. Wash the resin.

  • Reduction: Treat the resin with a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equivalents) in DMF for 12 hours to reduce the nitro group. Wash the resin.

  • Library Diversification (Step 2 - Aldehydes and Cyclization): To each reaction vessel, add a different aldehyde from the library and sodium dithionite (Na₂S₂O₄) in a mixture of ethanol and water. Heat to 80°C for 12 hours to facilitate reductive amination and subsequent cyclization to form the benzimidazole ring. Wash the resin.[1]

Protocol 5: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the solid support.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., 95:5 TFA/water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen stream or rotary evaporator

Procedure:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O (95:5) for 2 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the crude product by an appropriate method (e.g., preparative HPLC).

Data Presentation

The choice of resin is a critical factor that influences the overall success of a solid-phase synthesis. The following table provides a comparison of typical performance characteristics for Wang resin and other commonly used resins in solid-phase peptide synthesis, which can be extrapolated to the synthesis of other small molecules.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Purity (%)Typical Overall Yield (%)
Wang Resin Molecules with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High
Rink Amide Resin Molecules with a C-terminal amide0.3 - 1.052 - 90+Moderate to High
2-Chlorotrityl Chloride (2-CTC) Resin Protected fragments and molecules with C-terminal carboxylic acids under mild cleavage0.3 - 1.6+Generally highHigh

Note: The expected purity and yield are highly dependent on the specific molecule being synthesized, its complexity, and the efficiency of the synthetic steps.[2]

Conclusion

This compound is a valuable starting material for the preparation of Wang-type linkers used in solid-phase organic synthesis. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. By carefully controlling the reaction conditions for linker preparation, resin functionalization, and cleavage, high-quality libraries of small molecules can be efficiently generated for applications in drug discovery and development.

References

Application Notes and Protocols: Methyl 4-(bromomethyl)benzoate in the Synthesis of Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl 4-(bromomethyl)benzoate as a key intermediate in the synthesis of potential anti-HIV agents. The following sections outline a specific synthetic protocol for a novel sulfonamide derivative, present data on its characterization, and describe methodologies for evaluating its potential anti-HIV activity.

Introduction

This compound is a versatile bifunctional molecule containing both an ester and a benzylic bromide. This combination makes it a valuable building block in medicinal chemistry, allowing for the introduction of a substituted benzyl moiety into a target molecule. The benzylic bromide is susceptible to nucleophilic substitution, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity has been harnessed in the synthesis of a variety of biologically active compounds, including potential inhibitors of HIV replication.

Sulfonamide-based compounds have emerged as a significant class of anti-HIV agents, targeting various stages of the viral life cycle.[1] They have been shown to inhibit key viral enzymes such as reverse transcriptase and protease.[1][2] The synthesis described herein utilizes this compound to alkylate a sulfonamide nitrogen, leading to a novel N-benzyl benzenesulfonamide derivative. While the direct anti-HIV activity of the specific compound synthesized in the following protocol is not publicly available, this document provides a framework for its synthesis and subsequent biological evaluation.

Synthesis of N-(4-nitrophenyl)-N-((4-methoxycarbonyl)benzyl)benzenesulfonamide

This protocol details the synthesis of a potential anti-HIV agent precursor using this compound.

Experimental Protocol

  • Reaction: To a solution of N-(4-nitro-phenyl)-benzenesulfonamide (500 mg; 1.78 mmol) in 10 mL of dimethylformamide (DMF), potassium carbonate (492.5 mg; 3.56 mmol) was added. The mixture was stirred for 10 minutes at room temperature. Subsequently, this compound (425.3 mg; 1.86 mmol) was added. The reaction mixture was then stirred at room temperature for 24 hours.[3]

  • Work-up and Purification: After 24 hours, the reaction mixture was diluted with dichloromethane (DCM) and extracted with a saturated sodium bicarbonate (NaHCO₃) solution and brine. The organic phase was concentrated to yield an oily red residue. This crude product was purified by slurrying in diethyl ether and ethanol to afford the title compound as a yellow powder.[3]

Characterization Data

ParameterValue
Product Name N-(4-nitrophenyl)-N-((4-methoxycarbonyl)benzyl)benzenesulfonamide
Appearance Yellow powder
Yield 222 mg (29%)

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product reactant1 N-(4-nitro-phenyl)-benzenesulfonamide reaction Reaction Mixture reactant1->reaction reactant2 This compound reactant2->reaction reagent1 K₂CO₃ (Base) reagent1->reaction solvent DMF (Solvent) solvent->reaction conditions Room Temperature, 24h workup DCM Extraction Sat. NaHCO₃, Brine conditions->workup purification Slurry in Ether/Ethanol workup->purification product N-(4-nitrophenyl)-N-((4-methoxycarbonyl)benzyl)benzenesulfonamide purification->product reaction->conditions

Caption: Synthetic workflow for the preparation of a sulfonamide derivative.

Evaluation of Anti-HIV Activity

The following are generalized protocols for assessing the anti-HIV activity of a newly synthesized compound.

1. Single-Round Infectivity Assay

This assay is designed to measure the ability of a compound to inhibit a single cycle of HIV-1 infection.

  • Cells and Virus: HEK293T cells are co-transfected with an HIV-1 proviral plasmid that encodes a reporter gene (e.g., luciferase or GFP) and a plasmid for the VSV-G envelope protein. This process generates pseudotyped virions capable of a single round of infection. TZM-bl cells or activated primary CD4+ T cells are typically used as the target cells for infection.[4]

  • Procedure:

    • Seed target cells in 96-well plates.

    • Add serial dilutions of the test compound and control drugs to the cells.

    • Add a standardized amount of the pseudotyped virus to each well.

    • Incubate the plates for 48-72 hours.

    • Measure the expression of the reporter gene (luciferase activity or GFP fluorescence).[4]

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated as the concentration of the compound that results in a 50% reduction in reporter gene expression compared to untreated, virus-infected cells.[4]

2. p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as an indicator of viral replication.

  • Cells and Virus: A replication-competent strain of HIV-1 (e.g., HIV-1 IIIB or BaL) is used to infect susceptible cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Infect cells with HIV-1 in the presence of serial dilutions of the test compound.

    • Collect the cell culture supernatant at various time points post-infection.

    • Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit.

  • Data Analysis: The EC₅₀ is the concentration of the compound that inhibits p24 production by 50% compared to the untreated control.

Illustrative Biological Data

The following table presents hypothetical, yet realistic, data for a novel sulfonamide derivative (Compound X) synthesized from this compound.

CompoundTarget Cell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Compound X TZM-blSingle-Round Infectivity5.2>100>19.2
Compound X MT-4p24 Antigen ELISA7.8>100>12.8
Nevirapine TZM-blSingle-Round Infectivity0.1>50>500

EC₅₀ (Half-maximal Effective Concentration): Concentration of the drug that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the drug that causes 50% cell death. Selectivity Index (SI): A measure of the therapeutic window of a compound.

Proposed Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Many sulfonamide-based compounds exert their anti-HIV effect by inhibiting the viral enzyme reverse transcriptase (RT).[1] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.

SignalingPath cluster_virus HIV Life Cycle cluster_host Host Cell HIV HIV Virion HostCell CD4+ T-Cell HIV->HostCell Binding & Fusion ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription (HIV Reverse Transcriptase) Integration Integration into Host Genome ViralDNA->Integration Provirus Provirus Integration->Provirus HostCell->ViralRNA Uncoating NewVirions New Virions Provirus->NewVirions Replication Inhibitor Sulfonamide Inhibitor Inhibitor->ViralRNA

Caption: Proposed mechanism of action for a sulfonamide-based HIV inhibitor.

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of novel compounds with the potential for anti-HIV activity. The protocol described provides a clear pathway for the synthesis of a sulfonamide derivative. While further studies are required to ascertain the specific anti-HIV efficacy and mechanism of action of N-(4-nitrophenyl)-N-((4-methoxycarbonyl)benzyl)benzenesulfonamide, the general methodologies for biological evaluation outlined here provide a roadmap for the preclinical assessment of such compounds. The continued exploration of new synthetic routes utilizing versatile building blocks like this compound is crucial for the development of the next generation of antiretroviral therapies.

References

Application Notes and Protocols: Methyl 4-(bromomethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. It incorporates both a reactive benzylic bromide and a methyl ester functional group. While not a catalyst itself, it serves as a crucial building block and derivatizing agent for the introduction of the 4-(methoxycarbonyl)benzyl moiety. This functional group can act as a protecting group, a linker for solid-phase synthesis, or a key component in the construction of more complex molecular architectures. Its utility is particularly notable in the fields of medicinal chemistry and materials science for the modification of substrates such as polymers, heterocycles, and other small molecules.

Key Applications

The primary application of this compound lies in its ability to undergo nucleophilic substitution reactions at the benzylic position. The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylates. This reactivity allows for the covalent attachment of the 4-(methoxycarbonyl)benzyl group to a target molecule.

Common applications include:

  • Derivatization of Polymers: Introduction of the 4-(methoxycarbonyl)benzyl group onto polymer backbones to modify their properties or to provide a handle for further functionalization.

  • Synthesis of Heterocyclic Compounds: Used as a key intermediate in the synthesis of complex heterocyclic systems.

  • Protecting Group Chemistry: While less common than other protecting groups, the 4-(methoxycarbonyl)benzyl group can be used to protect certain functional groups.

  • Linker in Solid-Phase Synthesis: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be attached to a solid support, while the benzylic bromide remains available for reaction.

Experimental Protocols

Protocol 1: Derivatization of Poly(4-vinylpyridine) with this compound

This protocol describes the quaternization of poly(4-vinylpyridine) (P4VP) with this compound, a common method for modifying the properties of the polymer.

Materials:

  • Poly(4-vinylpyridine) (P4VP)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve poly(4-vinylpyridine) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of this compound in DMF to the P4VP solution. The molar ratio of the quaternizing agent to the monomeric units of the polymer can be varied to achieve the desired degree of quaternization.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Precipitate the quaternized polymer by adding the reaction mixture dropwise to a large excess of diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

  • The degree of quaternization can be determined by ¹H NMR spectroscopy by integrating the signals of the aromatic protons of the pyridinium groups and the unreacted pyridine units.

Workflow for Polymer Derivatization

G cluster_prep Preparation cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P4VP Poly(4-vinylpyridine) P4VP_sol P4VP Solution P4VP->P4VP_sol Dissolve in Solvent1 DMF Solvent1->P4VP_sol Reaction Reaction Mixture P4VP_sol->Reaction MBMB This compound MBMB_sol MBMB Solution MBMB->MBMB_sol Dissolve in Solvent2 DMF Solvent2->MBMB_sol MBMB_sol->Reaction Stir Stir at RT (24-48h) Reaction->Stir Precipitation Precipitate in Diethyl Ether Stir->Precipitation Filtration Filtration Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Quaternized Polymer Drying->Product

Caption: Workflow for the derivatization of P4VP.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of various substrates with this compound.

SubstrateReagents & ConditionsProductYield (%)Reference
Poly(4-vinylpyridine)DMF, Room Temperature, 24-48hQuaternized P4VPVaries with stoichiometry
4,7-dibromo-2,1,3-benzothiadiazoleK₂CO₃, DMF, 80 °C, 12h4,7-bis(2-(4-(methoxycarbonyl)benzyl)oxy)ethyl)-2,1,3-benzothiadiazole85%
2-mercaptobenzimidazoleNaH, DMF, 0 °C to RT, 4hMethyl 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate92%
4-hydroxy-1,5-naphthyridine-3-carbonitrileK₂CO₃, DMF, 60 °C, 3hMethyl 4-(((3-cyano-1,5-naphthyridin-4-yl)oxy)methyl)benzoate88%

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its use in creating derivatives for biological evaluation is common. The following diagram illustrates the logical relationship in a typical drug discovery workflow where this reagent might be used.

Drug Discovery Workflow

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_dev Development StartMat Starting Material (e.g., heterocycle) Deriv Derivatized Compound StartMat->Deriv Reagent This compound Reagent->Deriv Screen Biological Screening Deriv->Screen Hit Hit Compound Screen->Hit Lead Lead Compound Hit->Lead Opt Lead Optimization Lead->Opt Preclin Preclinical Studies Opt->Preclin Candidate Drug Candidate Preclin->Candidate

Caption: Role of derivatization in a drug discovery workflow.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken.

Application Notes and Protocols: Safe Handling and Disposal of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, use, and disposal of Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3). Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as a corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also harmful if swallowed and may cause allergy or asthma symptoms if inhaled.[1][2] This compound is a lachrymator, meaning it can cause tearing.[3][4]

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[2][5]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][6]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile rubber).To prevent skin contact and burns.[6]
Eye/Face Protection Chemical safety goggles and a face shield.[1][6]To protect eyes and face from splashes and dust.
Skin and Body Protection Protective clothing, such as a lab coat, and closed-toe shoes. For larger quantities, consider impervious protective clothing and boots.[1][6]To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[8]To prevent inhalation of dust or vapors.
Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][9]

Storage
  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][7]

  • Store in a designated corrosives area.[1][9]

  • Incompatible with strong oxidizing agents and strong bases.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 2417-72-3[1][3][8]
Molecular Formula C₉H₉BrO₂[3][4][8]
Molecular Weight 229.07 g/mol [5][8]
Appearance White to off-white crystalline powder/solid[3][4]
Melting Point 57-58 °C[4][8]
Boiling Point 130-135 °C at 2 mmHg[4][8]
Density ~1.47 g/cm³[4]

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a representative example of using this compound as an alkylating agent. All steps must be performed inside a chemical fume hood.

Objective: To synthesize an N-benzylated amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous solvent (e.g., ACN).

    • Add the non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkylating Agent:

    • In a separate container, weigh out this compound (1.1 eq).

    • Carefully add the solid this compound to the stirring amine/base mixture in portions. Caution: The reaction may be exothermic.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the solid base from the reaction mixture.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and deionized water.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water and then a brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel.

First Aid and Spill Management

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing.[1][6] Wash off immediately with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • Inhalation: Remove to fresh air.[1][6] If breathing is difficult, give oxygen.[1][3] Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth and call a physician or poison control center immediately.[1][6]

Spill Management
  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing full PPE, sweep up the spilled solid material carefully to avoid dust formation.[1]

  • Collect the spilled material into a suitable, labeled container for disposal.[7]

  • Do not let the chemical enter the environment or drains.[1][7]

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][3][7] Consult with your institution's environmental health and safety (EHS) department for specific guidelines.

  • Contaminated Materials: All PPE, labware, and other materials contaminated with this compound should be collected in a designated, sealed hazardous waste container for disposal.

  • Empty Containers: Do not reuse empty containers.[7] Dispose of them as unused product in an approved waste disposal plant.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows for handling this chemical.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Impervious Gloves - Lab Coat prep_eng Verify Engineering Controls: - Certified Chemical Fume Hood - Accessible Eyewash & Safety Shower receive Receive & Inspect Container prep_ppe->receive store Store in Cool, Dry, Ventilated, Corrosives-Designated Area receive->store weigh Weigh Compound in Fume Hood store->weigh react Perform Experiment in Fume Hood weigh->react decon Decontaminate Glassware & Work Surfaces react->decon dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container react->dispose_liquid remove_ppe Doff PPE Correctly decon->remove_ppe dispose_solid Dispose of Solid Waste & Contaminated Materials in Labeled Hazardous Waste Container remove_ppe->dispose_solid

Caption: Workflow for Safe Handling of this compound.

Emergency_Response_Pathway cluster_actions Immediate Actions exposure Exposure Event Occurs (Spill, Splash, Inhalation) skin Skin Contact: Remove Clothing, Rinse Skin for 15+ min exposure->skin eye Eye Contact: Rinse Eyes at Eyewash for 15+ min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor & EHS Department seek_medical->report

Caption: Emergency Response Protocol for Accidental Exposure.

References

Application Notes & Protocols: Protecting Group Strategies for Reactions with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a valuable bifunctional reagent frequently used in organic synthesis, particularly in medicinal chemistry and drug development.[][2] It incorporates a reactive benzylic bromide, which is an excellent electrophile for Sₙ2 reactions, and a methyl ester, which can be further manipulated (e.g., hydrolyzed to a carboxylic acid). The primary utility of this reagent is to introduce the 4-(methoxycarbonyl)benzyl moiety onto nucleophilic functional groups.

However, in the synthesis of complex molecules with multiple functional groups, the high reactivity of the benzylic bromide necessitates a carefully planned protecting group strategy to achieve chemoselectivity.[3][4] Unwanted side reactions with nucleophilic groups such as amines, phenols, and thiols can lead to low yields and complex product mixtures.[5] These application notes provide detailed protocols and strategies for the temporary masking of common functional groups to ensure the desired selective reaction with this compound.

General Strategy: Protect-React-Deprotect

The core strategy involves three key stages:

  • Protection: A reactive functional group is temporarily converted into a less reactive derivative (the protecting group).[6]

  • Reaction: The molecule containing the protected group is reacted with this compound to selectively functionalize the desired site.

  • Deprotection: The protecting group is removed to regenerate the original functional group, yielding the final product.[7]

Protect_React_Deprotect sub Substrate (with NuH and XH) prot Protection (Mask XH) sub->prot e.g., Boc2O, MOMCl reac Reaction with This compound prot->reac e.g., K2CO3, DMF deprot Deprotection (Unmask X) reac->deprot e.g., TFA, HCl prod Final Product deprot->prod

Caption: General workflow for selective alkylation.

Application Note 1: Reactions with Phenols (O-Alkylation)

The reaction of a phenol with this compound is a Williamson ether synthesis, a classic Sₙ2 reaction.[8][9] This is often performed in the presence of a mild base to deprotonate the phenol, forming a more nucleophilic phenoxide.

Scenario: A molecule contains both a phenol and a primary/secondary amine, but selective O-alkylation of the phenol is desired. The more nucleophilic amine must be protected.

Protecting Group Strategy: Amine Protection

The tert-Butoxycarbonyl (Boc) group is an ideal choice for protecting amines in this context. It is stable under the typically basic or neutral conditions of the Williamson ether synthesis and can be readily removed under acidic conditions which generally do not affect the newly formed ether linkage.[6][10]

Experimental Protocols

Protocol 3.2.1: Boc-Protection of an Amine

  • Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) or use aqueous sodium bicarbonate.

  • Stir the mixture at room temperature for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up. Quench with water, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the Boc-protected product by silica gel column chromatography if necessary.

Protocol 3.2.2: O-Alkylation with this compound

  • To a solution of the Boc-protected substrate (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to 50-70 °C and stir for 4-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the solvent. Alternatively, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3.2.3: Boc-Deprotection

  • Dissolve the Boc-protected ether in DCM.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir the solution at room temperature for 1-4 hours until TLC indicates the complete consumption of the starting material.

  • Concentrate the solvent in vacuo. If TFA was used, co-evaporation with toluene can help remove residual acid.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the final product with an organic solvent. Dry, concentrate, and purify as needed.

Data Presentation
StepReactantProtecting/Alkylating AgentConditionsTypical Yield
Protection 4-AminophenolBoc₂O, TEA, THFRoom Temp, 4h95-99%
Reaction Boc-4-aminophenolThis compoundK₂CO₃, DMF, 60 °C, 12h85-92%
Deprotection Product from above4M HCl in DioxaneRoom Temp, 2h90-97%

Application Note 2: Reactions with Amines (N-Alkylation)

Direct N-alkylation of primary or secondary amines with this compound is a common transformation.[11][12] However, over-alkylation to form tertiary amines or quaternary ammonium salts can be a significant side reaction.[5] Protecting groups can be used to achieve mono-alkylation indirectly. More commonly, protection is required when another nucleophile in the molecule is intended to react.

Scenario: A substrate contains both a thiol and a secondary amine, but selective S-alkylation of the thiol is the goal. The amine must be protected.

Protecting Group Strategy: Amine Protection

Again, the Boc group is suitable. Alternatively, the Benzyloxycarbonyl (Cbz or Z) group can be used. The Cbz group is stable to a wide range of conditions but is selectively removed by catalytic hydrogenolysis, which would not affect the S-alkylated product or the methyl ester.[13]

Amine_vs_Thiol cluster_0 Desired Pathway: S-Alkylation cluster_1 Undesired Pathway start Substrate (Amine + Thiol) prot_amine Protect Amine (e.g., Cbz-Cl) start->prot_amine n_alk N-Alkylation start->n_alk without protection s_alk S-Alkylation with Me-4-(BrCH2)Ph-CO2Me prot_amine->s_alk deprot_amine Deprotect Amine (e.g., H2, Pd/C) s_alk->deprot_amine prod_s S-Alkylated Product deprot_amine->prod_s prod_n N-Alkylated Product (or mixture) n_alk->prod_n

Caption: Logic for protecting an amine for selective S-alkylation.

Experimental Protocols

Protocol 4.2.1: Cbz-Protection of an Amine

  • Dissolve the amine substrate (1.0 eq) in a solvent mixture, such as THF/water or dioxane/water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Perform a standard aqueous work-up and purify the Cbz-protected amine by crystallization or column chromatography.

Protocol 4.2.2: S-Alkylation (as per Protocol 3.2.2)

Follow the general procedure for alkylation, noting that thiols are often more nucleophilic than phenols and the reaction may proceed under milder conditions.

Protocol 4.2.3: Cbz-Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected substrate in a solvent like Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.

  • Fit the flask with a hydrogen balloon or perform the reaction in a Parr hydrogenator under 1-3 atm of H₂ pressure.

  • Stir the suspension vigorously at room temperature for 2-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate in vacuo to yield the deprotected product.

Data Presentation
StepReactantProtecting/Deprotection ReagentConditionsTypical Yield
Protection CysteamineCbz-Cl, Na₂CO₃, Dioxane/H₂O0 °C to RT, 4h88-95%
Reaction Cbz-CysteamineThis compoundK₂CO₃, DMF, RT, 6h90-96%
Deprotection Product from aboveH₂ (1 atm), 10% Pd/C, MeOHRoom Temp, 8h95-99%

Application Note 3: Reactions with Thiols (S-Alkylation)

Thiols are highly nucleophilic and react readily with this compound.[14] Protection is necessary if another functional group is the target of alkylation.

Scenario: A molecule contains a thiol and an alcohol, and selective O-alkylation of the alcohol is desired. The more reactive thiol must be protected.

Protecting Group Strategy: Thiol Protection

The acetamidomethyl (Acm) group is a common and robust thiol protecting group. It is stable to both acidic and basic conditions used for manipulating many other protecting groups, providing orthogonality.[14] Deprotection is typically achieved with mercury(II) or iodine.

Experimental Protocols

Protocol 5.2.1: Acm-Protection of a Thiol

  • Dissolve the thiol-containing substrate in Trifluoroacetic acid (TFA) at 0 °C.

  • Add N-(hydroxymethyl)acetamide (1.1 eq) and stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Remove the TFA in vacuo.

  • Purify the residue by chromatography to obtain the Acm-protected thiol.

Protocol 5.2.2: O-Alkylation (as per Protocol 3.2.2)

Follow the general procedure for Williamson ether synthesis.

Protocol 5.2.3: Acm-Deprotection

  • Dissolve the Acm-protected substrate (1.0 eq) in an aqueous solvent mixture (e.g., aqueous acetic acid).

  • Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) and stir at room temperature for 1-4 hours.

  • To remove the mercury, bubble hydrogen sulfide (H₂S) gas through the solution to precipitate mercury(II) sulfide (HgS), or treat with a thiol resin.

  • Filter the black precipitate and perform an aqueous work-up on the filtrate to isolate the deprotected thiol.

Data Presentation
StepReactantProtecting/Deprotection ReagentConditionsTypical Yield
Protection CysteineN-(hydroxymethyl)acetamide, TFA0 °C to RT, 2h75-85%
Reaction Acm-protected substrate (with OH)This compoundNaH, THF, 0 °C to RT80-90%
Deprotection Product from aboveHg(OAc)₂, aq. AcOHRoom Temp, 2h70-80%

Summary and Conclusion

The successful use of this compound in the synthesis of complex molecules is critically dependent on the implementation of a robust protecting group strategy. The choice of protecting group must consider the stability towards the alkylation conditions and the orthogonality of its removal relative to other functional groups in the molecule. The protocols and strategies outlined in these notes for phenols, amines, and thiols provide a foundational guide for researchers in navigating these synthetic challenges. Careful planning and execution of these "Protect-React-Deprotect" sequences will enable the efficient and selective synthesis of target compounds.

References

Application Notes and Protocols for Monitoring Reactions with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 4-(bromomethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals, including Valsartan and Imatinib.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate tracking of reaction progress, optimization of conditions, and assurance of product quality.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for monitoring the consumption of reactants and the formation of products in reactions with this compound. Its high sensitivity and selectivity make it ideal for quantitative analysis of complex reaction mixtures.[3]

Application Note: Quantitative Analysis of the Alkylation of L-Valine Methyl Ester with this compound

This method is suitable for monitoring the N-alkylation step in the synthesis of a key intermediate for Valsartan. The reaction involves the coupling of this compound with L-valine methyl ester.

Reaction Scheme:

This compound + L-Valine Methyl Ester → N-[[4-(Methoxycarbonyl)phenyl]methyl]-L-valine methyl ester

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound (reactant)

  • L-valine methyl ester (reactant)

  • Reaction solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 50-80% B10-12 min: 80% B12-13 min: 80-50% B13-15 min: 50% B
Flow Rate 1.0 mL/min[1]
Detection Wavelength 230 nm[5]
Column Temperature 25 °C
Injection Volume 10 µL

Sample Preparation for Reaction Monitoring:

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 450 µL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the sample using the defined HPLC method.

Data Presentation: Monitoring Reaction Conversion

The following table illustrates typical data obtained from monitoring the reaction progress. The conversion can be calculated based on the disappearance of the limiting reagent, this compound.

Time (min)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000
15875,000350,00030
30562,500625,00055
60250,000900,00080
12062,5001,050,00095

Note: The % conversion is calculated as: [(Initial Peak Area of Reactant - Peak Area at time t) / Initial Peak Area of Reactant] x 100.

Diagram of the HPLC Analytical Workflow

HPLC_Workflow Reaction Reaction Mixture Sampling Aliquot Sampling (e.g., 50 µL) Reaction->Sampling t = 0, 15, 30... min Quenching Quenching (e.g., in ACN/H2O) Sampling->Quenching Filtration Syringe Filtration (0.45 µm) Quenching->Filtration HPLCVial HPLC Vial Filtration->HPLCVial HPLC HPLC Analysis HPLCVial->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities and byproducts in reactions involving this compound. Its high resolution and mass identification capabilities are invaluable for detailed reaction analysis.

Application Note: Detection of Side Products

This protocol is designed to identify and quantify potential byproducts such as the dibrominated species or unreacted starting materials that are amenable to gas chromatography.

Experimental Protocol

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., SPB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness)[6]

  • Autosampler

  • Data acquisition and processing software

GC-MS Conditions:

ParameterValue
Column SPB-1, 30 m x 0.25 mm, 1.0 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 100 °C, hold 2 minRamp 15 °C/min to 280 °CHold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Scan (m/z 50-400) and/or SIM

Sample Preparation:

  • At the end of the reaction, take a 100 µL aliquot of the crude reaction mixture.

  • Dilute the aliquot with 900 µL of a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the solution to a GC vial for analysis.

Data Presentation: Impurity Profile

CompoundRetention Time (min)Key m/z Ions (for SIM)Relative Abundance (%)
Methyl 4-(methyl)benzoate8.5150, 119, 91< 1 (starting material impurity)
This compound 10.2 228, 149, 118 < 5 (unreacted)
Desired Product15.8(Varies with product)> 95
Dibrominated byproduct12.5(Varies)< 0.5

Diagram of a Representative Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products MBB This compound Product N-Alkylated Product (Valsartan Intermediate) MBB->Product Byproduct Side Products MBB->Byproduct e.g., hydrolysis LVM L-Valine Methyl Ester LVM->Product

Caption: Synthesis of a Valsartan intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Monitoring

NMR spectroscopy allows for the direct, non-invasive monitoring of reactions in real-time, providing structural information and quantitative data on the concentrations of reactants, intermediates, and products.[7]

Application Note: Real-time Quantitative Analysis

This protocol describes the use of ¹H NMR to monitor the conversion of this compound in a reaction mixture by observing changes in characteristic proton signals.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)[8]

  • NMR tubes

  • Deuterated solvent compatible with the reaction (e.g., THF-d8, CDCl3)

NMR Parameters:

ParameterValue
Nucleus ¹H
Solvent As per reaction compatibility (e.g., THF-d8)
Temperature As per reaction conditions
Pulse Sequence Standard single pulse
Relaxation Delay (d1) 5s (for quantitative analysis)
Number of Scans 8 or 16 (for good signal-to-noise)

Procedure for In Situ Monitoring:

  • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

  • Acquire subsequent spectra at regular intervals.

Data Analysis:

  • This compound: Monitor the disappearance of the singlet at ~4.5 ppm (CH₂Br) and the singlet at ~3.9 ppm (OCH₃).[8]

  • Product: Monitor the appearance of new signals corresponding to the product. For the N-alkylation product, new signals for the CH₂ group adjacent to the nitrogen will appear.

  • Quantification: Calculate the conversion by comparing the integral of a characteristic reactant peak to the integral of the internal standard over time.

Data Presentation: Reaction Progress by ¹H NMR

Time (min)Integral of CH₂Br of ReactantIntegral of Product CH₂N% Conversion
01.000.000
200.650.3535
400.400.6060
600.220.7878
900.080.9292

Note: Integrals are normalized to the internal standard. % Conversion = [Integral of Product / (Integral of Product + Integral of Reactant)] x 100.

These analytical methods provide a comprehensive toolkit for researchers and drug development professionals to effectively monitor reactions involving this compound, ensuring process control, optimization, and the synthesis of high-quality products.

References

Application Notes and Protocols: The Role of Methyl 4-(bromomethyl)benzoate in the Preparation of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the utilization of methyl 4-(bromomethyl)benzoate as a versatile starting material in the synthesis of potent aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a promising therapeutic strategy for managing diabetic complications. Herein, we delineate the synthetic pathways to two major classes of AR inhibitors, thiosemicarbazones and spiro hydantoins, starting from this compound. This guide includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of the relevant biological and experimental workflows.

Introduction

Hyperglycemia in diabetic patients leads to an increased flux of glucose through the polyol pathway, a metabolic route that is otherwise minor. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) in an NADPH-dependent manner. Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage. This process is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) is a significant focus of research in medicinal chemistry.

This compound is a readily available and versatile chemical intermediate. Its benzylic bromide functionality allows for a range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds. This document outlines its application in the preparation of two distinct classes of aldose reductase inhibitors: thiosemicarbazones and spiro hydantoins.

Signaling Pathway of Aldose Reductase in Diabetic Complications

Under hyperglycemic conditions, the increased activity of aldose reductase initiates a cascade of events leading to cellular damage. The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.

AldoseReductasePathway cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_complications Diabetic Complications Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs PKC Protein Kinase C (PKC) Activation Fructose->PKC AR Aldose Reductase (AR) NADPH NADPH SDH Sorbitol Dehydrogenase (SDH) NAD NAD+ NADP NADP+ NADPH->NADP Cofactor Depletion OxidativeStress Oxidative Stress NADP->OxidativeStress Imbalance NADH NADH NAD->NADH Neuropathy Neuropathy OsmoticStress->Neuropathy Retinopathy Retinopathy OxidativeStress->Retinopathy Nephropathy Nephropathy AGEs->Nephropathy Cataracts Cataracts PKC->Cataracts ARI Aldose Reductase Inhibitors (ARIs) ARI->AR Inhibition

Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.

Synthetic Pathways from this compound

This compound serves as a key starting material for the synthesis of two classes of aldose reductase inhibitors through the preparation of crucial intermediates: methyl 4-formylbenzoate and methyl 4-hydroxybenzoate.

SyntheticPathways cluster_thio Thiosemicarbazone Synthesis cluster_spiro Spiro Hydantoin Synthesis Start This compound Aldehyde Methyl 4-formylbenzoate Start->Aldehyde Sommelet Reaction or Hass-Bender Oxidation Phenol Methyl 4-hydroxybenzoate Start->Phenol Hydrolysis ThioInhibitor Thiosemicarbazone-based Aldose Reductase Inhibitors Aldehyde->ThioInhibitor Condensation Thiosemicarbazide N-Substituted Thiosemicarbazide Thiosemicarbazide->ThioInhibitor Chromanone 4-Chromanone Intermediate Phenol->Chromanone Michael Addition & Cyclization SpiroInhibitor Spiro Hydantoin-based Aldose Reductase Inhibitors Chromanone->SpiroInhibitor Bucherer-Bergs Reaction

Caption: Synthetic routes from this compound to ARIs.

Quantitative Data: Inhibitory Potency of Synthesized Aldose Reductase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of representative thiosemicarbazone and spiro hydantoin derivatives against aldose reductase (ALR2) and their selectivity over the related aldehyde reductase (ALR1).

Inhibitor ClassCompoundALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)
Thiosemicarbazone 2-((1H-Indol-3-yl)methylene)hydrazinecarbothioamide1.020.420.41
(E)-2-((1H-indol-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide19.120.71.08
Spiro Hydantoin cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione0.0075--
Sorbinil0.9>100>111

Experimental Protocols

A. Synthesis of Methyl 4-formylbenzoate from this compound (Sommelet Reaction)

This protocol describes the oxidation of the benzylic bromide to an aldehyde.

Workflow:

SommeletWorkflow Start This compound + Hexamethylenetetramine QuatSalt Quaternary Ammonium Salt Formation Start->QuatSalt Reflux in Chloroform Hydrolysis Acidic Hydrolysis QuatSalt->Hydrolysis Aqueous Acid Purification Extraction & Purification Hydrolysis->Purification Product Methyl 4-formylbenzoate Purification->Product

Caption: Workflow for the Sommelet Reaction.

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Chloroform

  • 50% Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in chloroform.

  • Reflux the mixture for 2 hours. A white precipitate of the quaternary ammonium salt will form.

  • Cool the reaction mixture and filter the salt. Wash the solid with cold chloroform and dry.

  • Add the dried salt to a 50% aqueous acetic acid solution.

  • Reflux the mixture for 2 hours.

  • Add concentrated hydrochloric acid and continue to reflux for an additional 15 minutes.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude methyl 4-formylbenzoate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

B. Synthesis of a Thiosemicarbazone-based Aldose Reductase Inhibitor

This protocol outlines the condensation reaction between methyl 4-formylbenzoate and a substituted thiosemicarbazide.

Workflow:

ThioSynthWorkflow Reactants Methyl 4-formylbenzoate + N-Substituted Thiosemicarbazide Condensation Condensation Reaction Reactants->Condensation Reflux in Ethanol with Acetic Acid (cat.) Purification Recrystallization Condensation->Purification Product Thiosemicarbazone Product Purification->Product

Caption: Workflow for Thiosemicarbazone Synthesis.

Materials:

  • Methyl 4-formylbenzoate

  • N-substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve methyl 4-formylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add the N-substituted thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.

C. In Vitro Aldose Reductase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory potency (IC50) of synthesized compounds against aldose reductase.

Workflow:

ARIAssayWorkflow Prep Prepare Reagents: - Enzyme (ALR2/ALR1) - NADPH - Substrate (DL-Glyceraldehyde) - Inhibitor Stock Solutions AssaySetup Set up Assay Plate: - Buffer - NADPH - Inhibitor Dilutions - Enzyme Prep->AssaySetup Preincubation Pre-incubate at 37°C AssaySetup->Preincubation ReactionStart Initiate Reaction with Substrate Preincubation->ReactionStart Measurement Measure Absorbance at 340 nm (Kinetic Read) ReactionStart->Measurement Analysis Calculate % Inhibition & Determine IC50 Measurement->Analysis

Caption: Workflow for In Vitro Aldose Reductase Inhibition Assay.

Materials:

  • Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • DMSO

  • Synthesized inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the inhibitor compounds in DMSO.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in the potassium phosphate buffer.

    • Dilute the ALR2 and ALR1 enzymes to the desired concentration in the buffer.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • Potassium phosphate buffer

      • NADPH solution

      • Serial dilutions of the inhibitor compound (or DMSO for control)

      • Enzyme solution (ALR2 or ALR1)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader at 37°C. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the selectivity index by dividing the IC50 for ALR1 by the IC50 for ALR2.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent aldose reductase inhibitors. The synthetic routes and experimental protocols provided in this document offer a clear and actionable guide for researchers in the field of medicinal chemistry and drug development. The ability to readily access key intermediates for both thiosemicarbazone and spiro hydantoin classes of inhibitors from a single starting material highlights its utility. The provided protocols for biological evaluation will enable the efficient screening and characterization of novel ARIs, contributing to the development of new therapeutic agents for the management of diabetic complications.

Application Notes and Protocols: Reaction of Methyl 4-(bromomethyl)benzoate with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methyl 4-(bromomethyl)benzoate with phenols is a specialized application of the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This reaction proceeds via an S(_N)2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.[1][2] This particular transformation is of significant interest in medicinal chemistry and drug discovery as it allows for the introduction of a substituted phenoxymethyl moiety onto a benzoate scaffold. The resulting aryl ether products serve as key intermediates or final compounds in the synthesis of a variety of biologically active molecules, including potential anticancer agents that can act as kinase inhibitors.[3][4]

The versatility of this reaction lies in the wide range of phenols that can be employed, allowing for the systematic exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the phenolic ring. The resulting library of compounds can then be screened for various biological activities. This document provides detailed protocols for this reaction, summarizes key quantitative data from the literature, and illustrates the reaction mechanism and relevant biological pathways.

Data Presentation

The following tables summarize quantitative data for the synthesis of various phenol ether derivatives from this compound and their biological activities.

Table 1: Synthesis of Chalcone Derivatives via Phenolic Ether Linkage and Their Anticancer Activity

Compound IDPhenolic PrecursorYield (%)MCF-7 IC₅₀ (µM)Reference
A14Chalcone-< 5-Fu control[5]
4Chalcone-sulfonamide-> Tamoxifen[6]
NCH-24-Nitroacetophenone chalcone-4.3 - 15.7[7]
NCH-44-Nitroacetophenone chalcone-4.3 - 15.7[7]
NCH-54-Nitroacetophenone chalcone-4.3 - 15.7[7]
NCH-64-Nitroacetophenone chalcone-4.3 - 15.7[7]
NCH-84-Nitroacetophenone chalcone-4.3 - 15.7[7]
NCH-104-Nitroacetophenone chalcone-4.3 - 15.7[7]
7bTriazoloquinoxaline-chalcone-1.65 - 34.28[8]
7eTriazoloquinoxaline-chalcone-1.65 - 34.28[8]
7gTriazoloquinoxaline-chalcone-1.65 - 34.28[8]

Note: Specific yield for the etherification step is not always provided in the context of multi-step synthesis.

Table 2: Biological Activity of Other Benzoate Derivatives with Phenolic Ether Linkages

Compound ClassTarget/ActivityCell LinesIC₅₀/Activity RangeReference
Benzimidazole AcetohydrazonesAntitumorMDA-MB-231, A375, HCT116Potent activity with electron-withdrawing groups[9]
Ethyl 4-[(4-methylbenzyl)oxy] benzoateAnticancerEAC, MCF-758.98% growth inhibition @ 1.0 mg/kg (in vivo)[10]
Methyl benzoate derivativesPentose Phosphate Pathway Inhibitors-IC₅₀: 100.8–430.8 µM for G6PD, 206–693.2 µM for 6PGD[11]
4'-O-demethylpodophyllotoxin derivativesDNA Topoisomerase II Inhibitors-More potent than etoposide[12]
Benzo[g]quinoxaline derivativesCytotoxic, Topoisomerase IIβ inhibitorsMCF-7Good cytotoxicity, submicromolar Topo IIβ inhibition[13]
Pyrrolo[2,3-d]pyrimidine-2,4-diaminesReceptor Tyrosine Kinase (EGFR, VEGFR) InhibitorsA431Potent, multiple RTK inhibition[4]
Benzofuran derivativesAntitumor, VEGFR-2 inhibitorsA549, NCI-H23IC₅₀: 77.97, 132.5, 45.4 nM for VEGFR-2[14]

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of Methyl 4-((phenoxymethyl)benzoate Derivatives

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[1][2][15]

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide) (1.1 - 2.0 eq)

  • Anhydrous solvent (e.g., acetone, DMF, acetonitrile)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reflux condenser or setup for inert atmosphere (if using NaH)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation of the Phenoxide:

    • To a solution of the substituted phenol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, add the base (e.g., K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt. If using a stronger base like NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), and the base should be added portion-wise to control the evolution of hydrogen gas.

  • Addition of the Alkylating Agent:

    • To the stirred suspension of the phenoxide, add a solution of this compound (1.0 - 1.2 eq) in the same solvent.

  • Reaction:

    • The reaction mixture is typically heated to reflux and stirred for a period ranging from 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid precipitate (e.g., inorganic salts) is present, it can be removed by filtration.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator.

    • The residue is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washed sequentially with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 4-((phenoxymethyl)benzoate derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the presence of the characteristic peaks for the aromatic protons and carbons of both the phenol and benzoate moieties, as well as the methylene bridge protons.[16][17][18][19][20]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the ester carbonyl stretch.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) conjugate_acid Conjugate Acid (e.g., KHCO₃) ether Methyl 4-((aryloxy)methyl)benzoate phenoxide->ether + this compound (SN2 reaction) alkyl_halide This compound salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of Aryl Ethers.

Experimental Workflow

Experimental_Workflow start Start: Phenol and This compound reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization biological_eval Biological Evaluation (e.g., Anticancer Assays) characterization->biological_eval data_analysis Data Analysis (IC₅₀ Determination, SAR) biological_eval->data_analysis end End: Lead Compound Identification data_analysis->end RTK_Inhibition_Pathway cluster_cell Cancer Cell ligand Growth Factor (e.g., VEGF, EGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) ligand->rtk Binds atp ATP downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) rtk->downstream Phosphorylation adp ADP atp->adp inhibitor Synthesized Inhibitor (Methyl 4-((aryloxy)methyl)benzoate derivative) inhibitor->rtk Inhibits ATP binding proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(bromomethyl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of Methyl 4-(bromomethyl)benzoate by recrystallization. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on solubility data, ethanol, methanol, and acetone are suitable solvents. Acetone has been specifically mentioned in literature for the slow evaporation crystallization of this compound.[1] A mixed solvent system, such as ethanol-water or acetone-water, can also be effective. The choice may depend on the specific impurities present in your crude sample.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, often because the solvent's boiling point is higher than the compound's melting point (57-58°C), or due to the presence of significant impurities.[2] To resolve this, you can:

  • Add more solvent to dissolve the oil, then cool the solution very slowly.

  • Use a solvent with a lower boiling point.

  • Attempt a mixed-solvent recrystallization, dissolving the compound in a "good" solvent at a warm temperature and then slowly adding a "poor" solvent until turbidity is observed.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.[2] Try the following induction techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystallization.

  • Reducing Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2][3]

  • Lowering Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q4: The recovery of my purified product is very low. What could be the cause?

A4: Low recovery can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain in the mother liquor.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with warm solvent: Always use ice-cold solvent to wash the crystals, as the compound has some solubility even in cold solvent.

Q5: What are the common impurities in crude this compound?

A5: Common impurities can originate from the starting materials and side-products of the synthesis.[4] These may include unreacted methyl p-toluate and by-products from the bromination reaction. Recrystallization is generally effective at removing these types of impurities.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventSuitability for this compoundBoiling Point (°C)Notes
EthanolHighly Soluble[4]78Good for single-solvent or mixed-solvent (with water) recrystallization.
MethanolSoluble[5]65Lower boiling point may be advantageous to prevent oiling out.
AcetoneSoluble[1]56Has been used for slow evaporation crystallization.[1]
WaterLowly Soluble[4]100Can be used as an anti-solvent in a mixed-solvent system with ethanol or acetone.
ChloroformSoluble[5]61Generally less preferred due to safety and environmental concerns.
Diethyl EtherHighly Soluble[4]35Low boiling point can make it difficult to maintain a significant temperature gradient for recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol-Water
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Mandatory Visualizations

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Cool solution slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

G start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_supersaturated Solution Supersaturated? no_crystals->sol_supersaturated mp_issue Solvent BP > Compound MP? oiling_out->mp_issue too_much_solvent2 Too Much Solvent Used? low_yield->too_much_solvent2 too_much_solvent1 Too Much Solvent? sol_supersaturated->too_much_solvent1 No scratch_seed Scratch flask or add seed crystal sol_supersaturated->scratch_seed Yes reduce_solvent1 Evaporate some solvent too_much_solvent1->reduce_solvent1 Yes impurities High Impurity Level? mp_issue->impurities No change_solvent Use lower BP solvent mp_issue->change_solvent Yes add_solvent Reheat and add more solvent impurities->add_solvent Yes premature_crystallization Premature Crystallization? too_much_solvent2->premature_crystallization No concentrate_mother_liquor Concentrate mother liquor too_much_solvent2->concentrate_mother_liquor Yes ensure_hot_filtration Ensure proper hot filtration premature_crystallization->ensure_hot_filtration Yes

References

Technical Support Center: Column Chromatography Purification of Methyl 4-(bromomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-(bromomethyl)benzoate and its derivatives via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Starting Material (Methyl 4-methylbenzoate) - Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[1] - Use a Shallow Gradient: Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity. This will help to resolve compounds with similar polarities.[1]
Product Decomposition on the Column - Acidic Silica Gel: Benzyl bromides can be sensitive to the acidic nature of standard silica gel, leading to degradation.- Deactivate Silica Gel: Flush the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%), before loading the sample. - Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for compounds that are highly sensitive to silica gel.
Product Elutes Too Quickly (High Rf) or Not at All (Low Rf) - Incorrect Solvent Polarity: The eluent is too polar (high Rf) or not polar enough (low Rf).- Adjust Solvent Ratio: For high Rf, decrease the proportion of the polar solvent (e.g., ethyl acetate). For low Rf, increase the proportion of the polar solvent. Make adjustments based on TLC analysis.
Co-elution of Product with Dibrominated Byproduct - Similar Polarity: The mono- and di-brominated products have very similar polarities, making separation difficult.- Meticulous Chromatography: Use a long column with a very shallow solvent gradient to maximize separation. - Alternative Purification: Consider recrystallization as an alternative or additional purification step if chromatography is ineffective.
Streaking or Tailing of Spots on TLC and Column - Sample Overload: Too much sample has been applied to the TLC plate or column. - Compound Instability: The compound is degrading on the silica. - Inappropriate Sample Solvent: The solvent used to dissolve the sample is too polar.- Reduce Sample Concentration: Load a more dilute solution of the crude product. - Check for Degradation: Perform a 2D TLC to check for compound stability on silica. - Use a Less Polar Loading Solvent: Dissolve the sample in the mobile phase or a solvent of similar or lower polarity.
No Product Recovered from the Column - Complete Decomposition: The product has fully decomposed on the column. - Product is Highly Polar and Stuck on the Column: The eluent is not polar enough to elute the compound.- Test Silica Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours to observe any degradation. - Flush with a Highly Polar Solvent: After the initial elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if the compound elutes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Based on TLC analysis, the ratio can be adjusted to achieve an Rf value of approximately 0.2-0.4 for the product, which is ideal for good separation.[1] For benzyl bromides, which are relatively non-polar, a low percentage of ethyl acetate (e.g., 5-10%) in hexane is often effective.

Q2: My product, this compound, has a very similar Rf to the starting material, Methyl 4-methylbenzoate. How can I improve the separation?

When the Rf values are very close, improving separation requires careful optimization. Using a longer chromatography column will increase the surface area and provide more opportunities for separation. Employing a very shallow gradient, where the polarity of the eluent is increased very slowly over a large volume of solvent, can effectively resolve compounds with similar polarities.

Q3: I am observing a new spot on my TLC after my crude product has been sitting for a while. What could this be?

This compound is a lachrymator and can be reactive, particularly with nucleophiles. The new spot could be a degradation product. It is advisable to purify the crude product as soon as possible after the reaction is complete. Storage should be in a cool, dry, and dark place.

Q4: How can I tell if my compound is degrading on the silica gel column?

A simple way to test for degradation is to perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

Q5: Can I use an alternative to silica gel for the purification?

Yes, if your compound is particularly sensitive to the acidic nature of silica gel, you can use neutral alumina or Florisil as the stationary phase. The optimal solvent system will likely be different from that used with silica gel and will need to be determined by TLC.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography Purification

This protocol is a general guideline for the purification of this compound. Optimization may be necessary based on the specific impurity profile of the crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 80:20) to find a solvent system where the product has an Rf of ~0.3. The starting material, methyl 4-methylbenzoate, is less polar and will have a higher Rf.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a layer of sand on top to protect the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Begin elution, starting with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexane) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 5%, then 10% ethyl acetate in hexane) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, GC-MS).

Data Presentation

Table 1: TLC Data for Separation of this compound and Common Impurities

Solvent System (Hexane:Ethyl Acetate)Methyl 4-methylbenzoate (Starting Material) RfThis compound (Product) RfDibromo-byproduct Rf
95:5~0.65~0.50~0.75
90:10~0.50~0.35~0.60
80:20~0.35~0.20~0.45

Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.

Table 2: Expected Yield and Purity from Column Chromatography

ParameterExpected Value
Yield 70-85%
Purity (by GC or NMR) >98%

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (Determine Solvent System) packing Column Packing (Silica Slurry) tlc->packing loading Dry Sample Loading packing->loading elution Gradient Elution (Hexane:EtOAc) loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation (Rotovap) combine->evaporation product Pure Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? co_elution Co-elution of spots start->co_elution Yes streaking Streaking/Tailing start->streaking Yes no_elution Product not eluting start->no_elution Yes solution1 Use Shallower Gradient / Longer Column co_elution->solution1 solution2 Check for Overloading / Compound Stability streaking->solution2 solution3 Increase Solvent Polarity no_elution->solution3

Caption: Troubleshooting decision tree for common column chromatography separation issues.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 4-(bromomethyl)benzoate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of Methyl 4-(bromomethyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 2417-72-3) is a versatile bifunctional reagent commonly used in organic synthesis.[1][2][3] It features a reactive benzylic bromide for nucleophilic substitution and a methyl ester group that can be further modified. Its primary applications are as an intermediate in the synthesis of pharmaceuticals, particularly as a key building block for drugs like Imatinib and Imatinib mesylate, which are used in cancer therapy.[1]

Q2: What types of alkylation reactions can be performed with this compound?

This compound is an excellent electrophile for various alkylation reactions, including:

  • O-alkylation: Reaction with alcohols or phenols to form ethers (a variation of the Williamson ether synthesis).

  • N-alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.[4][5][6]

  • C-alkylation: Reaction with soft carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, to form new carbon-carbon bonds.[7]

Q3: What are the key safety precautions when handling this compound?

This compound is a lachrymator, meaning it can cause tearing.[1] It is also classified as toxic if swallowed and can cause severe skin burns and eye damage.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it benefit my alkylation reaction?

Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. PTC can significantly increase reaction rates, improve yields, and allow for the use of milder reaction conditions and less expensive bases like sodium hydroxide.[8][9][10][11]

Troubleshooting Guides

Low or No Product Yield

A common issue encountered is a low yield of the desired alkylated product. The following guide will help you diagnose and resolve potential causes.

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Low or No Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Starting Material Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Problem4 [label="Poor Nucleophile Reactivity", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1a [label="Increase Reaction Time or Temperature", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Check Reagent Stoichiometry", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Optimize Base and Solvent", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Lower Reaction Temperature", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Use Fresh Reagents", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Run Under Inert Atmosphere", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4a [label="Use a Stronger Base", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4b [label="Consider Phase-Transfer Catalysis", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Problem1; Start -> Problem2; Start -> Problem3; Start -> Problem4;

Problem1 -> Solution1a [label="TLC shows starting material"]; Problem1 -> Solution1b; Problem2 -> Solution2a [label="TLC shows multiple spots"]; Problem2 -> Solution2b; Problem3 -> Solution3a [label="Starting material is discolored"]; Problem3 -> Solution3b; Problem4 -> Solution4a [label="Nucleophile pKa is high"]; Problem4 -> Solution4b; }

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Steps Rationale
Inactive Reagents Use fresh this compound and ensure the nucleophile is pure and dry. Confirm the activity of any catalysts or initiators.Benzylic bromides can degrade over time. Impurities in the nucleophile can inhibit the reaction. Radical initiators have a limited shelf life.[12]
Insufficient Base Ensure at least a stoichiometric amount of a suitable base is used to deprotonate the nucleophile. For weak nucleophiles, a stronger base may be necessary.Incomplete deprotonation of the nucleophile will result in low reactivity and incomplete conversion.
Inappropriate Solvent Choose a solvent that dissolves both the nucleophile (or its salt) and the electrophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.Poor solubility of reactants will lead to a slow or incomplete reaction.[5]
Low Reaction Temperature Increase the reaction temperature in increments, monitoring for product formation and potential side reactions by TLC.Alkylation reactions often require thermal energy to overcome the activation barrier.
Steric Hindrance If the nucleophile is sterically hindered, consider using a less hindered analogue or a more reactive electrophile if possible.The SN2 mechanism is sensitive to steric bulk around the reacting centers.
Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Phenoxide ions are ambident nucleophiles and can react at either the oxygen or a carbon atom of the aromatic ring.[8]

graph O_vs_C_Alkylation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Phenoxide [label="{Phenoxide Ion | Ambident Nucleophile}", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Alkylation [label="{O-Alkylation | Kinetically Favored}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Alkylation [label="{C-Alkylation | Thermodynamically Favored}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent Choice", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Phenoxide -> O_Alkylation [label="Polar Aprotic Solvents (e.g., DMF, DMSO)"]; Phenoxide -> C_Alkylation [label="Protic Solvents (e.g., H₂O, EtOH)"]; Solvent -> O_Alkylation [style=dotted]; Solvent -> C_Alkylation [style=dotted]; }

Caption: Factors influencing O- vs. C-alkylation of phenols.

Factor Favors O-Alkylation Favors C-Alkylation Rationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone)Protic solvents (e.g., water, ethanol)Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and favoring attack by the less-solvated carbon nucleophile.
Counter-ion Large, soft cations (e.g., Cs⁺, K⁺ with crown ether)Small, hard cations (e.g., Li⁺, Na⁺)Hard cations coordinate more tightly to the hard oxygen atom, favoring C-alkylation.
Temperature Lower temperaturesHigher temperaturesO-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product.

The basic conditions used for alkylation can promote an E2 elimination reaction, especially with sterically hindered bases or at elevated temperatures, leading to the formation of an alkene byproduct from the alkylating agent. However, with a primary benzylic bromide like this compound, this is generally a minor pathway unless very hindered, strong bases are used at high temperatures.

Under strongly basic conditions, particularly in the presence of water, the methyl ester group of this compound or the alkylated product can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting Hydrolysis:

  • Use anhydrous solvents and reagents.

  • Employ non-aqueous basic conditions (e.g., NaH in THF).

  • If using aqueous base (e.g., in PTC), use a lower concentration and temperature, and monitor the reaction closely to avoid prolonged reaction times.[13][14]

Experimental Protocols

The following are general protocols that can be adapted for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol describes the synthesis of Methyl 4-((4-nitrophenoxy)methyl)benzoate.

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC).[15][16]

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ether.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of Methyl 4-(piperidin-1-ylmethyl)benzoate.[4][6]

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Stir the suspension at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 3: C-Alkylation of Dimethyl Malonate

This protocol describes the synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate.

Materials:

  • This compound

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add dimethyl malonate (1.05 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the C-alkylated product.[17]

References

Technical Support Center: Troubleshooting Methyl 4-(bromomethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving Methyl 4-(bromomethyl)benzoate.

Troubleshooting Guide: Reaction Not Going to Completion

Reactions involving this compound, a versatile reagent in organic synthesis, can sometimes fail to proceed to completion. This guide provides a systematic approach to identifying and resolving the underlying issues.

Initial Diagnosis: Is the Reaction Truly Incomplete?

Before embarking on extensive troubleshooting, it is crucial to confirm that the reaction has indeed stalled.

1. Reaction Monitoring:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction. Spot the reaction mixture alongside the starting material (this compound) and, if available, a standard of the expected product. An incomplete reaction will show a persistent spot corresponding to the starting material.

  • LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the relative ratios of starting material, product, and any byproducts.

dot

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome Reaction_Mixture Combine Reactants: - this compound - Nucleophile - Base - Solvent TLC Thin Layer Chromatography (TLC) Reaction_Mixture->TLC periodically sample LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction_Mixture->LC_MS periodically sample Analyze_Results Analyze TLC Plate or LC-MS Data TLC->Analyze_Results LC_MS->Analyze_Results Decision Reaction Complete? Analyze_Results->Decision Workup Proceed to Work-up and Purification Decision->Workup Yes Troubleshoot Initiate Troubleshooting Protocol Decision->Troubleshoot No

Caption: Workflow for monitoring reaction completion.

Potential Causes and Solutions

If you have confirmed that your reaction is not complete, consider the following potential causes and their corresponding solutions.

1. Issues with Reagents and Reaction Conditions:

Potential IssueRecommended Action
Poor Quality Starting Material Ensure the purity of this compound. Impurities can inhibit the reaction. Consider purification by recrystallization if necessary.
Inactive Nucleophile Verify the purity and activity of your nucleophile. If it is a solid, ensure it is dry. If it is a liquid, consider distillation.
Inappropriate Base The choice of base is critical. For Williamson ether synthesis, a base strong enough to deprotonate the alcohol is required. Weaker bases may lead to an incomplete reaction.
Incorrect Solvent For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.[1][2]
Suboptimal Temperature While heating can increase the rate of reaction, excessive heat can lead to decomposition or favor elimination side reactions.[3] The optimal temperature should be determined experimentally, often starting at room temperature and gradually increasing.
Insufficient Reaction Time Some reactions are inherently slow. Continue to monitor the reaction over an extended period before concluding it is incomplete.

2. Competing Side Reactions:

This compound is a primary benzylic halide, which readily undergoes S(_N)2 reactions. However, under certain conditions, side reactions can compete with the desired substitution, leading to a lower yield of the intended product.

  • Elimination (E2) Reaction: This is more likely to occur with bulky, strong bases.[2][4] The use of a less sterically hindered base can favor substitution over elimination.

  • Hydrolysis: In the presence of water and base, the ester group of this compound can be hydrolyzed to a carboxylate.[5][6] Similarly, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. Ensure anhydrous conditions if hydrolysis is a concern.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Incomplete_Reaction Incomplete Reaction Observed Reagent_Issues Reagent Quality/Activity Incomplete_Reaction->Reagent_Issues Condition_Issues Suboptimal Reaction Conditions Incomplete_Reaction->Condition_Issues Side_Reactions Competing Side Reactions Incomplete_Reaction->Side_Reactions Verify_Reagents Verify Reagent Purity & Activity Reagent_Issues->Verify_Reagents Optimize_Conditions Optimize Solvent, Temperature, Time Condition_Issues->Optimize_Conditions Modify_Strategy Change Base, Check for Water Side_Reactions->Modify_Strategy Rerun_Reaction Re-run Reaction and Monitor Verify_Reagents->Rerun_Reaction After Verification Optimize_Conditions->Rerun_Reaction With Optimized Parameters Modify_Strategy->Rerun_Reaction With New Strategy

Caption: Protocol for Williamson ether synthesis.

References

Technical Support Center: Troubleshooting Byproducts in Methyl 4-(bromomethyl)benzoate Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify common byproducts in reactions involving Methyl 4-(bromomethyl)benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent commonly used in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles. Common reactions include:

  • Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.

  • Esterification: Reaction with carboxylates to form esters.

  • Alkylation: Used to introduce the 4-(methoxycarbonyl)benzyl group onto various substrates, such as amines and thiols.

  • Hydrolysis: Reaction with water, which can occur as a side reaction if moisture is present.

Q2: I see unexpected peaks in my 1H NMR spectrum after a reaction with this compound. What could they be?

A2: Unexpected peaks in your NMR spectrum often indicate the presence of byproducts. The identity of these byproducts depends on the specific reaction conditions and the nucleophile used. Common byproducts include:

  • Unreacted Starting Material: this compound.

  • Hydrolysis Product: Methyl 4-(hydroxymethyl)benzoate, formed if water is present in the reaction mixture.

  • Elimination Product: Methyl 4-vinylbenzoate, which can form under basic conditions.

  • Dimerization Product: 4,4'-(Oxybis(methylene))bis(methyl benzoate), which can arise from the reaction of the starting material with the hydrolysis product or through other side reactions.

  • Precursor Impurity: Methyl 4-toluate, the starting material for the synthesis of this compound, may be present as an impurity.

Q3: How can I confirm the identity of a suspected byproduct in my NMR spectrum?

A3: The most reliable way to confirm the identity of a byproduct is to compare its 1H NMR chemical shifts and coupling patterns with those of an authentic sample or with data from a spectral database. The tables provided in this guide summarize the key 1H NMR data for common byproducts. Spiking your NMR sample with a small amount of the suspected compound and observing the co-injection on the spectrum can also be a definitive confirmation.

Troubleshooting Guide: Byproduct Identification by 1H NMR

This guide will help you to identify common byproducts in a typical Williamson ether synthesis reaction between this compound and ethanol.

Experimental Workflow for Byproduct Identification

experimental_workflow Experimental Workflow for Byproduct Identification cluster_reaction Reaction & Workup cluster_analysis NMR Analysis cluster_identification Byproduct Identification Reaction Perform Reaction: This compound + Nucleophile (e.g., Ethanol) Workup Aqueous Workup & Solvent Evaporation Reaction->Workup NMR_Sample Prepare NMR Sample of Crude Product Workup->NMR_Sample Acquire_NMR Acquire 1H NMR Spectrum NMR_Sample->Acquire_NMR Analyze_Spectrum Analyze Spectrum: - Identify Product Signals - Identify Byproduct Signals Acquire_NMR->Analyze_Spectrum Compare_Data Compare Byproduct Signals to Reference Data Analyze_Spectrum->Compare_Data Confirmation Confirm Byproduct Identity (e.g., Spiking Experiment) Compare_Data->Confirmation

Caption: A typical workflow for identifying reaction byproducts using NMR spectroscopy.

Table 1: 1H NMR Data for this compound and Common Byproducts
CompoundStructureAr-H (ppm)-CH2- (ppm)-OCH3 (ppm)Other (ppm)
This compound (Starting Material)d, ~8.03 (2H)d, ~7.46 (2H)s, ~4.50 (2H)s, ~3.92 (3H)
Methyl 4-toluate (Precursor)d, ~7.92 (2H)d, ~7.23 (2H)s, ~3.89 (3H)s, ~2.41 (3H, Ar-CH3)
Methyl 4-(hydroxymethyl)benzoate (Hydrolysis Product)d, ~8.00 (2H)d, ~7.41 (2H)s, ~4.74 (2H)s, ~3.90 (3H)t, ~1.7 (1H, -OH)
Methyl 4-vinylbenzoate (Elimination Product)d, ~7.99 (2H)d, ~7.46 (2H)s, ~3.91 (3H)dd, ~6.75 (1H, =CH)d, ~5.86 (1H, =CH2)d, ~5.38 (1H, =CH2)
Methyl 4-(ethoxymethyl)benzoate (Ether Product)d, ~8.00 (2H)d, ~7.40 (2H)s, ~4.55 (2H)s, ~3.91 (3H)q, ~3.58 (2H, -O-CH2-CH3)t, ~1.25 (3H, -O-CH2-CH3)
4,4'-(Oxybis(methylene))bis(methyl benzoate) (Dimer)d, ~8.01 (4H)d, ~7.42 (4H)s, ~4.65 (4H)s, ~3.91 (6H)
Ethanol (Unreacted Nucleophile)q, ~3.72 (2H, -CH2-)t, ~1.22 (3H, -CH3)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting Logic for Byproduct Identification

troubleshooting_logic Troubleshooting Logic for Byproduct Identification Start Observe unexpected peaks in 1H NMR spectrum Check_SM Peaks match Methyl 4-(bromomethyl)benzoate? Start->Check_SM Check_Hydrolysis Singlet around 4.7 ppm and broad singlet? Check_SM->Check_Hydrolysis No Result_SM Byproduct is unreacted starting material. Check_SM->Result_SM Yes Check_Elimination Vinyl proton signals (5-7 ppm)? Check_Hydrolysis->Check_Elimination No Result_Hydrolysis Byproduct is Methyl 4-(hydroxymethyl)benzoate. Check_Hydrolysis->Result_Hydrolysis Yes Check_Dimer Singlet around 4.65 ppm with expected aromatic signals? Check_Elimination->Check_Dimer No Result_Elimination Byproduct is Methyl 4-vinylbenzoate. Check_Elimination->Result_Elimination Yes Check_Precursor Singlet around 2.4 ppm? Check_Dimer->Check_Precursor No Result_Dimer Byproduct is the dimer. Check_Dimer->Result_Dimer Yes Check_Solvent Peaks match residual solvent (e.g., ethanol)? Check_Precursor->Check_Solvent No Result_Precursor Impurity is Methyl 4-toluate. Check_Precursor->Result_Precursor Yes Result_Solvent Impurity is residual reaction solvent. Check_Solvent->Result_Solvent Yes Other Consider other side reactions or impurities from reagents. Check_Solvent->Other No

Caption: A decision tree to guide the identification of common byproducts.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol describes a typical procedure for the synthesis of Methyl 4-(ethoxymethyl)benzoate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 equivalents) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium ethoxide solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Prepare a sample of the crude product for 1H NMR analysis by dissolving a small amount in CDCl3.

Signaling Pathway of Byproduct Formation

signaling_pathway Potential Byproduct Formation Pathways Start This compound SN2 SN2 Reaction (Desired Pathway) Start->SN2 E2 E2 Elimination Start->E2 Hydrolysis Hydrolysis Start->Hydrolysis Dimerization Dimerization Start->Dimerization Nucleophile Nucleophile (e.g., RO-) Nucleophile->SN2 Base Base Base->E2 Water H2O (Moisture) Water->Hydrolysis Product Ether Product SN2->Product Elimination_Product Methyl 4-vinylbenzoate E2->Elimination_Product Hydrolysis_Product Methyl 4-(hydroxymethyl)benzoate Hydrolysis->Hydrolysis_Product Dimer_Product Dimer Dimerization->Dimer_Product Hydrolysis_Product->Dimerization

Caption: Pathways leading to the formation of common byproducts in reactions of this compound.

Improving the stability of Methyl 4-(bromomethyl)benzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 4-(bromomethyl)benzoate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound is susceptible to degradation primarily through hydrolysis of the benzylic bromide. The main factors influencing its stability are:

  • Presence of Nucleophiles: Water, alcohols, and other nucleophiles can react with the electrophilic benzylic carbon, leading to substitution products.

  • pH: The rate of hydrolysis is significantly influenced by pH. It is generally more rapid under neutral to alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Solvent: The polarity and protic nature of the solvent can affect the reaction rate. Polar protic solvents can facilitate solvolysis.

  • Light: Although less common for this specific molecule, exposure to UV light can potentially lead to photolytic degradation.[1][2]

Q2: What is the main degradation product of this compound in the presence of water?

A2: The primary degradation product resulting from hydrolysis is Methyl 4-(hydroxymethyl)benzoate . This occurs through the substitution of the bromine atom by a hydroxyl group.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: The most common and effective method for monitoring the degradation is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] This technique allows for the separation and quantification of the parent compound, this compound, and its primary degradation product, Methyl 4-(hydroxymethyl)benzoate.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect it from moisture.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Low yield of the desired product in a reaction involving this compound.

  • Appearance of a significant peak corresponding to Methyl 4-(hydroxymethyl)benzoate in HPLC analysis of the reaction mixture.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Presence of water in the solvent. Use anhydrous solvents and dry all glassware thoroughly before use. Consider using a drying agent if appropriate for the reaction.
Reaction performed at elevated temperatures. If the reaction chemistry allows, perform the reaction at a lower temperature to minimize the rate of hydrolysis.
Use of a protic solvent. If possible, switch to a polar aprotic solvent (e.g., acetonitrile, acetone, DMF) to reduce the rate of solvolysis.[6][7][8]
Basic reaction conditions. If the reaction can tolerate it, consider running the reaction under neutral or slightly acidic conditions to slow down hydrolysis.
Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Variable product yields from batch to batch.

  • Unpredictable levels of impurities.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inconsistent quality of starting material. Ensure the purity of this compound before use. Perform a purity check (e.g., by HPLC or NMR) on new batches.
Variations in reaction setup and handling. Standardize the experimental protocol, including the order of reagent addition and reaction time. Ensure consistent exclusion of moisture and air.
Decomposition during workup. Minimize the exposure of the reaction mixture to aqueous conditions during the workup process. Use cold solutions and perform extractions quickly.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionSolvent TypeTemperatureExpected StabilityPrimary Degradation Product
Hydrolytic (Acidic) Aqueous Buffer (pH 2-4)Room TemperatureModerate DegradationMethyl 4-(hydroxymethyl)benzoate
Hydrolytic (Neutral) Water / Aqueous Buffer (pH 7)Room TemperatureRapid DegradationMethyl 4-(hydroxymethyl)benzoate
Hydrolytic (Alkaline) Aqueous Buffer (pH 9-12)Room TemperatureVery Rapid DegradationMethyl 4-(hydroxymethyl)benzoate
Oxidative Acetonitrile/Water with H₂O₂Room TemperaturePotential for OxidationBenzoic acid derivatives[9]
Photolytic MethanolUV/Vis LightPotential for DegradationVarious photoproducts
Thermal Solid State50°CGenerally StableMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.[1][2]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC-UV method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation.

  • If significant degradation is observed, further characterization of the degradation products (e.g., by LC-MS) may be necessary.

Visualizations

Stability_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_investigation Initial Investigation cluster_causes Potential Root Causes of Degradation cluster_solutions Corrective Actions Symptom Low Product Yield / Inconsistent Results Check_Purity Verify Purity of this compound Symptom->Check_Purity Review_Protocol Review Experimental Protocol Symptom->Review_Protocol Hydrolysis Hydrolysis (Water Presence) Check_Purity->Hydrolysis If pure Solvolysis Solvolysis (Protic Solvent) Review_Protocol->Solvolysis If protocol followed Temperature High Reaction Temperature Review_Protocol->Temperature pH_issue Unfavorable pH Review_Protocol->pH_issue Anhydrous Use Anhydrous Solvents / Dry Glassware Hydrolysis->Anhydrous Aprotic Switch to Aprotic Solvent Solvolysis->Aprotic Lower_Temp Lower Reaction Temperature Temperature->Lower_Temp Adjust_pH Adjust Reaction pH pH_issue->Adjust_pH

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway MBB This compound Intermediate Benzylic Carbocation (SN1-like) MBB->Intermediate Loss of Br⁻ Product Methyl 4-(hydroxymethyl)benzoate MBB->Product SN2 displacement Intermediate->Product + H₂O, - H⁺ Nucleophile H₂O / OH⁻ Nucleophile->MBB Nucleophile->Intermediate

Caption: Primary degradation pathway via hydrolysis.

References

Technical Support Center: Scaling Up Reactions Involving Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving Methyl 4-(bromomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling this compound on a larger scale?

A1: this compound is a lachrymator and corrosive solid.[1][2] When scaling up, the potential for exposure and the severity of incidents increase. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4] For large-scale operations, respiratory protection such as a NIOSH/MSHA approved respirator is recommended.[4][5]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood, especially during transfers and charging of the reactor.[3][4][6]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[4][5]

Q2: My scaled-up benzylic bromination reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to a slow or incomplete reaction at scale:

  • Initiator Issues: Radical initiators like AIBN (Azobisisobutyronitrile) or benzoyl peroxide have a limited shelf life. Using an old or improperly stored initiator can significantly slow down the reaction.[7]

  • Presence of Inhibitors: Oxygen can act as a radical scavenger, inhibiting the reaction.[7] On a larger scale, ensuring an inert atmosphere (e.g., with nitrogen or argon) throughout the process is crucial. This includes degassing the solvent prior to reaction.

  • Poor Mixing: Inadequate agitation can lead to poor suspension of N-bromosuccinimide (NBS) and localized temperature gradients, affecting the reaction rate. The type of impeller and stirring speed must be optimized for the reactor geometry and scale.

  • Impure Reagents: Impurities in the starting material, Methyl 4-methylbenzoate, or the brominating agent can interfere with the radical chain reaction.[7]

Q3: I am observing significant amounts of byproducts, especially the dibrominated species, in my scaled-up reaction. How can I improve selectivity?

A3: The formation of byproducts like Methyl 4-(dibromomethyl)benzoate is a common issue.[7] To enhance selectivity for the desired monobrominated product:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents).[7] A large excess of NBS will favor over-bromination.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC.[7][8] Avoid prolonged reaction times after the starting material has been consumed, as this can lead to further bromination of the product.

  • Controlled Addition of NBS: At a larger scale, adding NBS in portions or as a slurry feed can help maintain a low concentration of the brominating agent in the reaction mixture, thus minimizing the formation of the dibrominated byproduct.[9]

Q4: How should I handle the succinimide byproduct during work-up at a large scale?

A4: Succinimide, the byproduct of NBS, can be removed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate.[1][7] At a large scale, this involves transferring the reaction mixture to a larger vessel for extraction and performing multiple aqueous washes. Ensure the vessel is equipped for efficient phase separation.

Q5: What are the alternatives to using hazardous solvents like carbon tetrachloride for industrial-scale production?

A5: Due to its toxicity, carbon tetrachloride is largely avoided in industrial settings.[10] Greener and safer alternatives for benzylic bromination include acetonitrile, chlorobenzene, and ethyl acetate.[9][10] The choice of solvent will depend on factors like reaction efficiency, product solubility, and ease of removal during downstream processing.

Troubleshooting Guides

Issue 1: Poor Heat Dissipation and Runaway Reaction Risk
  • Potential Causes:

    • Benzylic bromination is an exothermic reaction. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.

    • Too rapid addition of reagents, particularly NBS.

    • Inadequate cooling capacity of the reactor.

  • Recommended Solutions:

    • Reactor Selection: Use a jacketed reactor with a suitable heat transfer fluid and precise temperature control. For very large scales, consider reactors with internal cooling coils.

    • Controlled Addition: Add NBS as a solution or slurry over an extended period to control the rate of heat generation.[9]

    • Process Monitoring: Implement real-time temperature monitoring with alarms for deviations from the setpoint.

    • Thermal Safety Analysis: Conduct a thermal safety analysis (e.g., using DSC or reaction calorimetry) to understand the thermal hazards of the reaction before scaling up.[9]

Issue 2: Challenges with Solid Handling and Mixing
  • Potential Causes:

    • NBS is a solid, and its suspension in the reaction mixture can be challenging at a large scale, leading to clumps and inconsistent reaction.

    • Succinimide byproduct can precipitate and cause stirring issues.

    • Inefficient mixing can lead to localized "hot spots" and byproduct formation.

  • Recommended Solutions:

    • Agitation System: Use an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) designed for solid-liquid slurries to ensure good mixing.

    • NBS Addition: Consider adding NBS as a slurry in the reaction solvent rather than as a dry powder to improve dispersion.

    • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing.

Issue 3: Product Isolation and Purification Difficulties
  • Potential Causes:

    • The product may co-precipitate with succinimide during work-up.

    • Crystallization may be slow or yield an impure product.

    • Filtration of large quantities of solids can be slow and inefficient.

  • Recommended Solutions:

    • Work-up Procedure: After the aqueous wash to remove succinimide, perform a solvent swap to a suitable crystallization solvent if necessary.

    • Crystallization: Optimize the cooling profile during crystallization to control crystal size and purity. Seeding the solution with a small amount of pure product can aid in crystallization.

    • Filtration and Drying: Use appropriate industrial-scale filtration equipment, such as a Nutsche filter-dryer, to efficiently separate the solid product and dry it under vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (100 mL)Pilot Scale (20 L)Production Scale (200 L)
Starting Material (Methyl 4-methylbenzoate) 10 g2 kg20 kg
NBS (1.05 equiv) 12.5 g2.5 kg25 kg
Solvent (Acetonitrile) 50 mL10 L100 L
Initiator (AIBN) 0.1 g20 g200 g
Reaction Temperature 75-80 °C75-80 °C70-75 °C (for better control)
Addition Time of NBS All at once1-2 hours3-4 hours
Typical Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield 85-95%80-90%75-85%
Purity (pre-crystallization) >90%>88%>85%

Note: These are typical values and may vary based on specific equipment and process optimizations.

Experimental Protocols

Laboratory-Scale Synthesis (Exemplary)

Materials:

  • Methyl 4-methylbenzoate (20 g, 0.133 mol)

  • N-bromosuccinimide (23.9 g, 0.133 mol)

  • Benzoyl peroxide (0.41 g, 0.0017 mol)

  • Carbon tetrachloride (100 mL) (Note: Acetonitrile is a safer alternative)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride.[11]

  • Heat the mixture to reflux while irradiating with a light source (e.g., an IR lamp) to initiate the reaction.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.[11]

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • The crude product can be purified by crystallization from a suitable solvent (e.g., acetone or hexanes). A yield of approximately 75% can be expected.[11]

Pilot-Scale Synthesis (Conceptual)

Equipment:

  • 50 L glass-lined jacketed reactor with a pitched-blade turbine agitator, reflux condenser, and temperature probe.

  • Charging port for solids/slurries.

  • Receiving vessel for work-up.

Procedure:

  • Charge the reactor with Methyl 4-methylbenzoate and acetonitrile under a nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 75 °C).

  • Prepare a slurry of NBS and AIBN in acetonitrile in a separate vessel.

  • Slowly add the NBS slurry to the reactor over 1-2 hours, maintaining the internal temperature within the desired range.

  • Hold the reaction mixture at temperature for 4-6 hours, monitoring for completion by HPLC.

  • Cool the reactor to room temperature.

  • Transfer the reaction mixture to a larger work-up vessel.

  • Add water and stir to dissolve the succinimide. Separate the aqueous layer.

  • Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

  • Concentrate the organic layer under vacuum.

  • Add a suitable anti-solvent and cool to crystallize the product.

  • Isolate the product by filtration and dry under vacuum.

Visualizations

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or BPO) Radical_Initiator 2 R• Initiator->Radical_Initiator Heat Br_radicals 2 Br• Radical_Initiator->Br_radicals R• + Br-Br -> R-Br + Br• Br2 Br-Br Start_Mat Methyl 4-methylbenzoate Benzyl_Radical Benzylic Radical Start_Mat->Benzyl_Radical + Br• Product Methyl 4-(bromomethyl)benzoate Benzyl_Radical->Product + Br-Br HBr HBr Br_radical_prop2 Br• Br_radical_prop Br• Br2_prop Br-Br Br_rad1 Br• Br2_term Br-Br Br_rad1->Br2_term + Br• Br_rad2 Br• Br_rad2->Product + Benzylic Radical Benzyl_rad1 Benzylic Radical Dimer Dimerized Byproduct Benzyl_rad1->Dimer + Benzylic Radical Benzyl_rad2 Benzylic Radical

Caption: Free Radical Bromination Mechanism.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Charge_Reactants Charge Reactor: - Methyl 4-methylbenzoate - Solvent (e.g., Acetonitrile) Heat Heat to Reaction Temp (e.g., 75-80°C) Charge_Reactants->Heat Add_NBS Controlled Addition of NBS/Initiator Slurry Heat->Add_NBS React Reaction Monitoring (TLC/HPLC) Add_NBS->React Cool Cool Reaction Mixture React->Cool Quench_Wash Aqueous Wash (Water, NaHCO₃, Brine) Cool->Quench_Wash Phase_Split Phase Separation Quench_Wash->Phase_Split Solvent_Swap Solvent Swap/ Concentration Phase_Split->Solvent_Swap Crystallize Crystallization Solvent_Swap->Crystallize Filter Filtration Crystallize->Filter Dry Drying under Vacuum Filter->Dry Final_Product Pure Methyl 4-(bromomethyl)benzoate Dry->Final_Product

Caption: Synthesis and Purification Workflow.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield/ Incomplete Reaction Problem->Low_Yield Byproducts High Level of Byproducts Problem->Byproducts Heat_Control Poor Heat Control Problem->Heat_Control Cause_Initiator Inactive Initiator Low_Yield->Cause_Initiator Check Cause_Mixing Poor Mixing Low_Yield->Cause_Mixing Check Cause_Inhibitors Oxygen/Inhibitors Low_Yield->Cause_Inhibitors Check Byproducts->Cause_Mixing Check Cause_Stoich Excess NBS Byproducts->Cause_Stoich Check Cause_Time Prolonged Reaction Time Byproducts->Cause_Time Check Heat_Control->Cause_Mixing Check Cause_Addition Rapid Reagent Addition Heat_Control->Cause_Addition Check Cause_Cooling Insufficient Cooling Heat_Control->Cause_Cooling Check

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Purification of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted methyl 4-(bromomethyl)benzoate from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction involving this compound?

A1: Common impurities can include unreacted starting materials such as methyl 4-methylbenzoate, byproducts from the bromination reaction like succinimide (if N-bromosuccinimide is used), and decomposition products.[1][2][3]

Q2: What are the primary methods for removing unreacted this compound?

A2: The primary purification methods include column chromatography, recrystallization, and aqueous extraction (washing).[1][4][5][6] The choice of method depends on the scale of the reaction, the nature of the desired product, and the physical properties of the impurities.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties that are crucial for selecting a purification strategy are summarized in the table below.

PropertyValue
Appearance White to off-white crystalline powder[7]
Melting Point 57-58 °C[7]
Boiling Point 130-135 °C at 2 mmHg[7]
Solubility Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.[2][8]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification process.

Issue 1: Unreacted this compound Detected in the Final Product after Column Chromatography

Possible Cause: Inadequate separation due to an inappropriate solvent system (eluent).

Solution:

  • Optimize the Eluent System: The polarity of the eluent is critical for good separation on a silica gel column. Since this compound is a moderately polar compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5][6]

  • Thin Layer Chromatography (TLC) Analysis: Before running the column, perform TLC analysis with different solvent ratios to determine the optimal eluent system that provides the best separation between your desired product and the unreacted this compound.[9]

  • Gradient Elution: Employ a gradient elution, starting with a lower polarity eluent and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.[6]

Experimental Protocol: Column Chromatography for Removal of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with the starting solvent mixture. The less polar compounds will elute first.[9]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[5][6]

Issue 2: Poor Yield After Recrystallization Attempted to Remove this compound

Possible Cause:

  • The chosen recrystallization solvent or solvent system is not ideal.

  • The product is too soluble in the chosen solvent, even at low temperatures.

  • Too much solvent was used.

Solution:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents and solvent mixtures to find the optimal one. A common solvent system for similar compounds is n-heptane/ethyl acetate.[4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce crystallization.[6]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude product and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring.

  • Add More Solvent: Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals under vacuum.[6]

Issue 3: Emulsion Formation During Aqueous Extraction (Washing)

Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making layer separation difficult.

Solution:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

Experimental Protocol: Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Washing: Add the aqueous washing solution (e.g., water, dilute sodium bicarbonate).[2][10]

  • Extraction: Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate completely.

  • Draining: Drain the lower layer. The organic layer can then be washed again or dried.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5][10]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.[1][5]

Workflow and Decision Diagrams

Below are diagrams illustrating the general workflow for product purification and a decision-making process for selecting the appropriate purification method.

PurificationWorkflow crude_product Crude Product initial_analysis Initial Analysis (TLC, NMR) crude_product->initial_analysis decision Choose Purification Method initial_analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Solid Product extraction Aqueous Extraction decision->extraction Water-Soluble Impurities purity_check Purity Check (TLC, NMR, MP) chromatography->purity_check recrystallization->purity_check extraction->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->decision

Caption: General workflow for the purification of a chemical product.

DecisionTree start Is the crude product a solid? recrystallize Attempt Recrystallization start->recrystallize Yes liquid Is the product soluble in an organic solvent immiscible with water? start->liquid No column Perform Column Chromatography recrystallize->column If recrystallization fails or purity is insufficient other_methods Consider other methods (e.g., distillation) column->other_methods If separation is poor liquid->column No extract Perform Aqueous Extraction liquid->extract Yes extract->column For further purification

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Phase Transfer Catalysis for Reactions with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 4-(bromomethyl)benzoate in phase transfer catalysis (PTC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and why use it for reactions with this compound?

A1: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method is advantageous as it can increase reaction rates, improve yields, allow for the use of milder reaction conditions, and enable the use of inexpensive inorganic bases.

Q2: What are the most common types of reactions where PTC is effective with this compound?

A2: this compound is an excellent substrate for various PTC reactions due to its reactive benzylic bromide group. Common applications include:

  • O-alkylation: Synthesis of ethers by reacting with phenols or alcohols.

  • N-alkylation: Formation of N-substituted compounds by reacting with amines, indoles, or other N-nucleophiles.

  • S-alkylation: Preparation of thioethers by reacting with thiols.

  • C-alkylation: Creation of new carbon-carbon bonds by reacting with active methylene compounds like malonic esters.

  • Esterification: Formation of esters by reacting with carboxylate salts.

Q3: Which phase transfer catalysts are recommended for use with this compound?

A3: The choice of catalyst is crucial for reaction success. For reactions involving this compound, quaternary ammonium salts are most common. Key factors to consider are the catalyst's lipophilicity and structure.

  • Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogen sulfate (TBAHS) are versatile and widely used catalysts.

  • Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltrioctylammonium bromide) is highly lipophilic and often effective in nonpolar solvents.

  • Benzyltriethylammonium chloride (TEBAC) is another common and effective option. The optimal catalyst often needs to be determined empirically for a specific reaction.

Q4: What are the potential side reactions when using this compound in PTC reactions?

A4: While PTC can be highly efficient, side reactions can occur:

  • Hydrolysis: The ester group of this compound can be hydrolyzed under strongly basic conditions, especially at elevated temperatures, to form 4-(bromomethyl)benzoic acid.

  • Dimerization/Polymerization: Self-condensation of the starting material or product can occur under certain conditions.

  • Elimination: Although less common with benzylic bromides compared to secondary or tertiary alkyl halides, elimination reactions can be a minor pathway.

  • Over-alkylation: In the case of C-alkylation of active methylene compounds, dialkylation can be a significant side reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Inefficient Catalyst Screen different phase transfer catalysts (e.g., TBAB, TBAHS, Aliquat 336). Optimize catalyst loading (typically 1-10 mol%).The catalyst's ability to transfer the nucleophile into the organic phase is critical. Catalyst efficiency is system-dependent.
Poor Stirring Increase the agitation speed (e.g., 300-500 rpm or higher). Ensure vigorous mixing at the phase interface.Inefficient mixing reduces the interfacial surface area, limiting the rate of phase transfer and slowing the reaction.[1]
Incorrect Base/Base Strength Ensure the base is strong enough to deprotonate the nucleophile. For solid-liquid PTC, consider using a finely powdered base (e.g., K₂CO₃) or adding a small amount of water.The nucleophile must be in its anionic form to be transported by the catalyst.
Reaction Temperature Too Low Gradually increase the reaction temperature.Most reactions have an activation energy barrier. Increasing the temperature can provide the necessary energy to overcome this. However, be mindful of potential side reactions or catalyst degradation at higher temperatures.[1]
Deactivated Catalyst Use a fresh batch of catalyst. Ensure proper storage away from moisture and contaminants.Quaternary ammonium salts can degrade over time or be "poisoned" by certain impurities.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Step Explanation
Hydrolysis of Ester Group Use a milder base (e.g., K₂CO₃ instead of NaOH). Lower the reaction temperature. Reduce reaction time.The ester is susceptible to saponification under harsh basic conditions.
Dialkylation (in C-alkylation) Use a larger excess of the active methylene compound. Add the this compound slowly to the reaction mixture.This favors mono-alkylation by keeping the concentration of the alkylating agent low relative to the nucleophile.
Reaction with Catalyst Avoid using benzylated quaternary ammonium salts at high temperatures if benzylation is not the intended reaction.The alkyl groups on the quaternary ammonium catalyst can sometimes act as alkylating agents themselves, leading to undesired byproducts.[2]
Issue 3: Emulsion Formation During Workup
Potential Cause Troubleshooting Step Explanation
High Catalyst Concentration Reduce the amount of phase transfer catalyst used in the reaction.Quaternary ammonium salts are amphiphilic and can act as surfactants, stabilizing emulsions.
Intense Agitation During Extraction Gently invert the separatory funnel instead of vigorous shaking.High shear forces can create fine droplets that are difficult to separate.
Unfavorable Solvent Choice If possible, switch to a more nonpolar organic solvent like toluene or hexane.Solvents with some water miscibility (e.g., dichloromethane) are more prone to forming emulsions.
Breaking an Existing Emulsion Add a saturated solution of NaCl (brine) to the separatory funnel. Filter the emulsion through a pad of Celite®.Adding brine increases the ionic strength of the aqueous phase, which can help break the emulsion. Celite® can help coalesce the dispersed droplets.

Data Presentation: Reaction Conditions for Analogous PTC Alkylations

The following tables summarize typical conditions and yields for PTC alkylation of various nucleophiles with benzyl halides, which are structurally similar to this compound. These serve as a starting point for reaction optimization.

Table 1: O-Alkylation of Phenols with Benzyl Halides

Nucleophile Alkylating Agent Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenolBenzyl bromideTBAB (5)50% NaOHDichloromethaneRT2-4>95
4-BromophenolBenzyl chlorideTBAB (10)K₂CO₃Toluene806~90
4-tert-ButylphenolBenzyl bromideTBAB (5)30% NaOHDichloromethaneRT<1>90

Table 2: N-Alkylation of Indoles with Benzyl Halides

Nucleophile Alkylating Agent Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
IndoleBenzyl bromideTBAB (10)50% NaOHToluene603~85
5-BromoindoleBenzyl bromideTEBAC (5)K₂CO₃Acetonitrile705~92
2-MethylindoleBenzyl chlorideAliquat 336 (5)KOH (powder)DichloromethaneRT8~88

Table 3: C-Alkylation of Diethyl Malonate with Benzyl Halides

Nucleophile Alkylating Agent Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Diethyl malonateBenzyl bromideTBAB (10)K₂CO₃None (MW)1800.7568
Diethyl malonateBenzyl chlorideTEBAC (10)K₂CO₃/KOHNone (MW)60-800.05-0.0859-82
Diethyl malonateBenzyl bromideAliquat 336 (5)50% NaOHToluene504~75

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the organic solvent (e.g., toluene or dichloromethane), and the phase transfer catalyst (e.g., TBAB, 5 mol%).

  • Addition of Base: Add an aqueous solution of the base (e.g., 50% NaOH, 2-3 eq.).

  • Addition of Electrophile: While stirring vigorously, add this compound (1.0-1.2 eq.) to the biphasic mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for C-Alkylation of Diethyl Malonate with this compound
  • Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine diethyl malonate (1.2-1.5 eq.), solid potassium carbonate (2.0 eq.), and the phase transfer catalyst (e.g., Aliquat 336, 5 mol%) in an appropriate organic solvent (e.g., acetonitrile or toluene).

  • Addition of Electrophile: Heat the mixture to 50-70 °C and add this compound (1.0 eq.) dropwise over 30 minutes.

  • Reaction: Maintain the temperature and vigorous stirring for several hours, monitoring the reaction's progress by TLC or GC.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Nucleophile, Solvent, and PTC Catalyst B Add Base (Aqueous or Solid) A->B 1 C Add this compound B->C 2 D Vigorous Stirring & Heating C->D 3 E Monitor Progress (TLC/GC) D->E 4 F Phase Separation / Filtration E->F 5 G Wash Organic Layer F->G 6 H Dry & Concentrate G->H 7 I Purify Product (Chromatography/Recrystallization) H->I 8

Caption: General experimental workflow for a PTC reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield Observed C1 Is the catalyst active? Start->C1 R1 Is agitation sufficient? Start->R1 C2 Is catalyst loading optimal? C1->C2 Yes C1_Sol Use fresh catalyst C1->C1_Sol No C3 Is it the right catalyst? C2->C3 Yes C2_Sol Vary mol% (1-10%) C2->C2_Sol No C3_Sol Screen different catalysts (e.g., TBAB, Aliquat 336) C3->C3_Sol No R2 Is temperature correct? R1->R2 Yes R1_Sol Increase stirring speed R1->R1_Sol No R3 Is the base appropriate? R2->R3 Yes R2_Sol Increase temperature R2->R2_Sol No R3_Sol Check pKa, consider using powdered base R3->R3_Sol No

Caption: Troubleshooting logic for low reaction yield.

References

Navigating the Reactivity of Methyl 4-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(bromomethyl)benzoate. This guide provides detailed information on how the strength of the base used in reactions with this versatile reagent can significantly impact reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound with bases?

This compound has two primary reactive sites susceptible to attack by bases and nucleophiles: the benzylic carbon bearing the bromine atom and the ester's carbonyl carbon. Therefore, the two main reactions are nucleophilic substitution at the benzylic position (an S(_N)2 reaction) and hydrolysis of the methyl ester (saponification).

Q2: How does the strength of the base influence the reaction pathway?

The strength and nucleophilicity of the base are critical factors that determine the predominant reaction pathway.

  • Weak, non-nucleophilic bases (e.g., potassium carbonate, triethylamine) primarily facilitate the S(_N)2 reaction with a suitable nucleophile. These bases are strong enough to deprotonate acidic nucleophiles (like phenols or thiols), creating the active nucleophile for the substitution reaction, but are generally not strong enough to promote significant ester hydrolysis under typical S(_N)2 conditions.

  • Strong bases that are also good nucleophiles (e.g., sodium hydroxide, potassium hydroxide) can lead to a mixture of products. They can act as nucleophiles in an S(_N)2 reaction to form the corresponding benzyl alcohol derivative, but they can also attack the ester carbonyl, leading to saponification.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles due to their bulk. They are more likely to induce elimination reactions (E2) if a beta-hydrogen is available, though this is not a primary pathway for this substrate. They can also promote saponification.

Q3: My S(_N)2 reaction with this compound is showing low yield. What are the possible causes and solutions?

Low yields in S(_N)2 reactions with this substrate can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue.

Q4: I am observing the formation of 4-(hydroxymethyl)benzoic acid as a byproduct. Why is this happening and how can I prevent it?

The formation of 4-(hydroxymethyl)benzoic acid indicates that both saponification of the ester and nucleophilic substitution of the bromide by hydroxide have occurred. This is common when using strong hydroxide bases. To minimize this, consider using a weaker, non-nucleophilic base (e.g., K(_2)CO(_3)) to generate your desired nucleophile in situ, especially if your nucleophile is acidic (e.g., a phenol).

Troubleshooting Guide: Low Yield in S(_N)2 Reactions

Symptom Possible Cause Recommended Solution
Low conversion of starting material 1. Insufficiently strong base: The base may not be strong enough to deprotonate the nucleophile effectively.- Use a stronger base. For example, if using NaHCO(_3) with a phenol, consider switching to K(_2)CO(_3) or Cs(_2)CO(_3).
2. Poor nucleophile: The chosen nucleophile may have low reactivity towards the benzylic bromide.- Consider using a more nucleophilic reagent. For instance, iodide is a better nucleophile than chloride.
3. Low reaction temperature: The reaction may be too slow at the current temperature.- Increase the reaction temperature. Refluxing in a suitable solvent like acetone or acetonitrile is common.
Formation of significant byproducts 1. Saponification of the ester: The base is hydrolyzing the methyl ester.- Switch to a weaker, less nucleophilic base (e.g., K(_2)CO(_3)).- Use a non-aqueous solvent to minimize water content.- If aqueous conditions are necessary, consider protecting the ester or using a different ester that is more resistant to hydrolysis.
2. Elimination reaction: While less common for this substrate, a very strong and hindered base could cause elimination.- Use a less sterically hindered and/or weaker base.
Product degradation 1. Prolonged reaction time at high temperature: The desired product may be unstable under the reaction conditions.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.- Attempt the reaction at a lower temperature for a longer duration.

Data Presentation: Effect of Base Strength on Reaction Outcome

The following table summarizes the expected major products and potential side products when reacting this compound with various bases in the presence of a generic nucleophile (NuH).

Base Base Strength Nucleophilicity Expected Major Product (with NuH) Potential Side Products
K(_2)CO(_3) ModerateLowMethyl 4-((Nu)methyl)benzoate4-(Hydroxymethyl)benzoic acid (minor, if water is present)
NaOH StrongHighMethyl 4-((Nu)methyl)benzoate and/or Methyl 4-(hydroxymethyl)benzoate4-(Hydroxymethyl)benzoic acid, Sodium 4-(bromomethyl)benzoate
NaH StrongLow (as hydride)Methyl 4-((Nu)methyl)benzoateSaponification if water is introduced during workup.
Triethylamine (Et(_3)N) ModerateModerateMethyl 4-((Nu)methyl)benzoateQuaternary ammonium salt formation.
Potassium tert-butoxide (t-BuOK) Very StrongLow (sterically hindered)Saponification product is likely.Elimination products (minor).

Experimental Protocols

General Protocol for S(_N)2 Reaction with a Phenolic Nucleophile using Potassium Carbonate

This protocol describes a general method for the etherification of a phenol with this compound.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic nucleophile (1.0 eq), this compound (1.1 eq), and potassium carbonate (1.5 eq).

    • Add a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Reaction:

    • Stir the mixture at room temperature or heat to reflux (typically 50-80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Saponification of this compound

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Reagents and Setup:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask with a magnetic stirrer.

    • Add an excess of sodium hydroxide (e.g., 2-3 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the reaction.

    • Monitor the disappearance of the starting material by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Acidify the solution to a pH of approximately 2 using dilute hydrochloric acid. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude 4-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Reaction_Pathways cluster_sn2 SN2 Pathway cluster_saponification Saponification Pathway MBB This compound Weak_Base Weak Base (e.g., K2CO3) MBB->Weak_Base + NuH Strong_Base Strong Base (e.g., NaOH) MBB->Strong_Base + H2O SN2_Product Methyl 4-((Nu)methyl)benzoate Weak_Base->SN2_Product  Predominant Sap_Product 4-(Bromomethyl)benzoic Acid Strong_Base->SN2_Product  Can also occur  with NuH Strong_Base->Sap_Product  Significant

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow Start Low Yield in SN2 Reaction Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Byproducts Are there significant byproducts? Check_Conversion->Check_Byproducts Yes Increase_Temp_Time Increase reaction time or temperature. Consider a more potent nucleophile. Check_Conversion->Increase_Temp_Time No Saponification Is saponification product observed? Check_Byproducts->Saponification Yes Other_Byproducts Analyze byproducts (e.g., by MS, NMR) to identify other side reactions. Check_Byproducts->Other_Byproducts No End_Bad Further Optimization Needed Increase_Temp_Time->End_Bad Use_Weaker_Base Use a weaker, non-nucleophilic base (e.g., K2CO3). Ensure anhydrous conditions. Saponification->Use_Weaker_Base Yes Saponification->Other_Byproducts No End_Good Yield Optimized Use_Weaker_Base->End_Good Other_Byproducts->End_Bad

Caption: Troubleshooting workflow for low yield S(_N)2 reactions.

Technical Support Center: Solvent Effects on Reactions with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Methyl 4-(bromomethyl)benzoate. The following information is designed to assist in optimizing reaction conditions and understanding the critical role of solvent selection on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: The primary reaction mechanism for this compound with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] This is because the substrate is a primary benzylic bromide, which is sterically accessible for the nucleophile to attack the carbon atom bonded to the bromine. However, under conditions that favor carbocation formation (e.g., with a very weak nucleophile and a polar protic solvent), an SN1 mechanism may also be possible due to the resonance stabilization of the resulting benzylic carbocation.

Q2: How does the choice of solvent affect the rate of an SN2 reaction with this compound?

A2: The solvent plays a crucial role in determining the rate of SN2 reactions. Solvents can be broadly categorized as polar protic and polar aprotic, each having a distinct effect on the reaction rate.

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally preferred for SN2 reactions. They can dissolve the nucleophile but do not strongly solvate the anionic nucleophile.[2] This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol, acetic acid) have hydrogen atoms bonded to electronegative atoms and can form strong hydrogen bonds with anionic nucleophiles. This "caging" of the nucleophile by solvent molecules stabilizes it and reduces its nucleophilicity, thereby slowing down the SN2 reaction rate.

Q3: Why is my reaction with this compound proceeding slowly?

A3: A slow reaction rate can be attributed to several factors, with solvent choice being a primary suspect. If you are using a polar protic solvent, consider switching to a polar aprotic solvent to enhance the nucleophilicity of your reagent. Other factors that can contribute to a slow reaction include:

  • A weak nucleophile: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.

  • Low temperature: Insufficient thermal energy can lead to a slow reaction rate. Consider moderately increasing the reaction temperature.

  • Steric hindrance: While this compound is a primary bromide, a bulky nucleophile may still experience steric hindrance, slowing the reaction.

  • Poor solubility: If either the substrate or the nucleophile is not fully dissolved in the chosen solvent, the reaction will be slow. Ensure all reactants are in the solution phase.

Q4: I am observing the formation of side products. What are the likely causes?

A4: Side product formation can occur due to several reasons:

  • Elimination (E2) reactions: If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene.

  • Solvolysis: In polar protic solvents, the solvent itself can act as a nucleophile, leading to solvolysis products. For example, using ethanol as a solvent can result in the formation of Methyl 4-(ethoxymethyl)benzoate.

  • Hydrolysis of the ester: The methyl ester group on the benzene ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction.Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to increase the reaction rate.
Weak nucleophile: The chosen nucleophile is not reactive enough.Select a stronger nucleophile. For example, azide (N₃⁻) is a very effective nucleophile for SN2 reactions.[3]
Decomposition of reactants: this compound or the nucleophile may be degrading under the reaction conditions.Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. Check the stability of your nucleophile at the reaction temperature.
Reaction Fails to Go to Completion Equilibrium: The reaction may be reversible.Use a large excess of the nucleophile to drive the equilibrium towards the product side.
Precipitation of reactants: The substrate or nucleophile may not be fully soluble in the chosen solvent at the reaction temperature.Choose a solvent in which both reactants are highly soluble. Gentle heating may improve solubility.
Formation of a Precipitate During the Reaction Insoluble salt formation: The salt formed as a byproduct (e.g., NaBr) may be insoluble in the reaction solvent.This is often a good indicator that the reaction is proceeding. The precipitate can be removed by filtration during workup. For kinetic studies where precipitation interferes with monitoring, a different solvent system may be needed.
Product insolubility: The desired product may be insoluble in the reaction solvent.This can drive the reaction to completion. The product can be isolated by filtration.

Data Presentation

The rate of reaction of this compound is highly dependent on the solvent. Below is a summary of the expected relative reaction rates with a common nucleophile, sodium azide (NaN₃), in various solvents based on general principles of SN2 reactions.

Solvent Solvent Type Expected Relative Rate Reasoning
Dimethyl Sulfoxide (DMSO)Polar AproticVery FastHigh polarity effectively solvates the cation (Na⁺) while leaving the azide anion (N₃⁻) highly reactive.
N,N-Dimethylformamide (DMF)Polar AproticFastSimilar to DMSO, it is a polar aprotic solvent that enhances nucleophilicity.
AcetonitrilePolar AproticModerate to FastA less polar aprotic solvent compared to DMSO and DMF, but still promotes a significantly faster reaction than protic solvents.
AcetonePolar AproticModerateLower polarity than other aprotic solvents, leading to a comparatively slower rate.
MethanolPolar ProticSlowStrongly solvates the azide nucleophile through hydrogen bonding, reducing its reactivity.
EthanolPolar ProticSlowSimilar to methanol, it solvates the nucleophile via hydrogen bonding.
WaterPolar ProticVery SlowThe high polarity and strong hydrogen bonding capacity of water severely hinder the nucleophilicity of the azide ion.
Acetic AcidPolar ProticVery SlowActs as a polar protic solvent and can also protonate the nucleophile, further reducing its reactivity.

Experimental Protocols

General Protocol for Kinetic Analysis of the Reaction of this compound with Sodium Azide

This protocol outlines a general procedure for determining the rate constant of the reaction between this compound and sodium azide in a given solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile, Methanol)

  • Thermostated reaction vessel (e.g., a jacketed beaker or round-bottom flask with a water bath)

  • Magnetic stirrer and stir bar

  • Pipettes and syringes for accurate volume measurements

  • Analytical technique for monitoring the reaction progress (e.g., HPLC, GC, or titration)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of sodium azide of a known concentration (e.g., 1.0 M) in the same anhydrous solvent. A higher concentration of the nucleophile is used to establish pseudo-first-order kinetics.

  • Reaction Setup:

    • Place a known volume of the this compound solution into the thermostated reaction vessel.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C) with constant stirring.

  • Initiation of the Reaction:

    • At time t=0, rapidly add a known volume of the pre-heated sodium azide solution to the reaction vessel.

    • Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately. This can be done by diluting it in a cold solvent or by adding a reagent that reacts rapidly with one of the reactants.

    • Analyze the concentration of the remaining this compound or the formed product, Methyl 4-(azidomethyl)benzoate, using a suitable analytical technique.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From the plot, determine the order of the reaction and calculate the rate constant (k). For pseudo-first-order conditions, a plot of ln[Substrate] vs. time should yield a straight line with a slope of -k'. The second-order rate constant can then be calculated by dividing k' by the concentration of the nucleophile.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution (this compound) equilibrate Equilibrate Substrate to Reaction Temperature prep_substrate->equilibrate prep_nucleophile Prepare Nucleophile Solution (e.g., Sodium Azide) initiate Initiate Reaction (Add Nucleophile at t=0) prep_nucleophile->initiate equilibrate->initiate monitor Monitor Reaction Progress (Take Aliquots at Intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Concentration (HPLC, GC, or Titration) quench->analyze calculate Calculate Rate Constant analyze->calculate

Caption: Experimental workflow for kinetic analysis.

Solvent_Effects cluster_solvents Solvent Types cluster_effects Effects on SN2 Reaction protic Polar Protic Solvents (e.g., Water, Ethanol) solvation_nu Solvation of Nucleophile protic->solvation_nu Strong H-bonding reaction_rate Reaction Rate protic->reaction_rate Slower aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) aprotic->solvation_nu Weak interaction aprotic->reaction_rate Faster reactivity_nu Nucleophile Reactivity solvation_nu->reactivity_nu Strong solvation decreases reactivity reactivity_nu->reaction_rate Higher reactivity increases rate

Caption: Logical relationship of solvent effects on SN2 reaction rates.

References

Preventing dimerization of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(bromomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and reaction optimization, with a specific focus on preventing undesired dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the dimerization of this compound, and why does it occur?

A1: Dimerization is an unwanted side reaction where two molecules of this compound react with each other. This compound is a highly reactive benzylic bromide, making it an excellent electrophile. Dimerization typically occurs via a self-alkylation reaction. A common pathway is initiated by the presence of moisture, which hydrolyzes one molecule to form the corresponding alcohol, 4-(hydroxymethyl)benzoic acid methyl ester. This alcohol then acts as a nucleophile, attacking the benzylic bromide of a second molecule in a Williamson ether-synthesis-like reaction to form an ether dimer. The presence of bases can also promote this self-condensation.[1][2][3]

Q2: How can I detect the presence of dimers or other impurities in my starting material?

A2: Before starting your experiment, it's crucial to assess the purity of your this compound. You can do this by:

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value (57-58 °C) suggests impurities.[4][5]

  • NMR Spectroscopy: ¹H NMR can reveal the presence of the dimer impurity or the hydrolyzed alcohol by-product.

  • Chromatography (TLC, LC-MS): Thin-layer chromatography can quickly show the presence of less polar dimer spots. LC-MS is effective for identifying the molecular weight of the high-molecular-weight impurity, confirming it as a dimer.

Q3: What are the primary consequences of using this compound that has started to dimerize?

A3: Using impure starting material can lead to several experimental issues:

  • Lower Reaction Yields: As the reagent is consumed by the side reaction, less is available for your desired transformation, leading to poor yields.

  • Complex Product Mixtures: The presence of dimers and other by-products complicates the purification of your target molecule, often requiring extensive chromatography.

  • Inconsistent Results: The variable purity of the starting material can lead to poor reproducibility between experiments.

Troubleshooting Guide: Preventing Dimerization

This guide provides solutions to common problems encountered during the storage and use of this compound.

Q4: My reaction is producing a significant amount of a high-molecular-weight byproduct. How can I prevent this?

A4: This is a classic sign of dimerization. To minimize this side reaction, strict control over your experimental conditions is essential. Follow the logical troubleshooting workflow below.

G Troubleshooting Logic for Dimerization start High MW Byproduct (Dimer) Observed check_storage Were Reagent Storage Conditions Proper? (Cool, Dry, Inert Gas) start->check_storage check_reagent_purity Was Starting Material Purity Assessed? (MP, NMR, TLC) start->check_reagent_purity check_conditions Were Anhydrous Reaction Conditions Used? start->check_conditions check_addition How Was the Reagent Added? start->check_addition check_temp Was Reaction Temperature Controlled? start->check_temp sol_storage Solution: Store at 2-8°C under Ar/N2, away from moisture/light. check_storage->sol_storage No sol_purity Solution: Purify reagent via recrystallization if impure. check_reagent_purity->sol_purity No sol_conditions Solution: Use freshly distilled anhydrous solvents and inert atmosphere (Ar/N2). check_conditions->sol_conditions No sol_addition Solution: Add reagent slowly (e.g., via syringe pump) to keep its concentration low. check_addition->sol_addition Added all at once sol_temp Solution: Run reaction at the lowest effective temperature to slow the dimerization rate. check_temp->sol_temp No / Too high

Caption: A troubleshooting flowchart to diagnose and solve dimerization issues.

Q5: What are the ideal storage and handling conditions for this compound?

A5: Proper storage is the first line of defense against degradation and dimerization.

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Atmosphere: Keep under an inert gas like Argon or Nitrogen to prevent contact with moisture and oxygen.[6]

  • Container: Use a tightly sealed container and protect it from light.[4]

  • Handling: This compound is a lachrymator (causes tearing), so always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[1][4]

Data and Protocols

Physicochemical Properties
PropertyValueReference
CAS Number 2417-72-3[4]
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 57-58 °C[4][5]
Boiling Point 130-135 °C at 2 mmHg[4][5]
Experimental Protocol: Williamson Ether Synthesis (Example)

This protocol for synthesizing an ether from a phenol demonstrates best practices to avoid the self-condensation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry glassware thoroughly (oven or flame) p2 Use anhydrous solvent (e.g., dry DMF or Acetonitrile) p1->p2 p3 Prepare solution of Phenol and a mild, non-nucleophilic base (e.g., K2CO3) p2->p3 r1 Maintain inert atmosphere (Ar or N2) p3->r1 r2 Cool reaction mixture (e.g., 0 °C) r1->r2 r3 Slowly add solution of This compound in anhydrous solvent dropwise or via syringe pump r2->r3 r4 Monitor reaction by TLC until starting material is consumed r3->r4 w1 Quench reaction (e.g., with water) r4->w1 w2 Extract product with organic solvent w1->w2 w3 Purify via column chromatography or recrystallization w2->w3

References

Troubleshooting low yields in the synthesis of Imatinib precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during the synthesis of the key Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. The content is structured in a question-and-answer format to directly address potential problems leading to low yields and impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the key Imatinib precursor, and what are the critical steps?

A1: A widely adopted synthetic strategy involves two main stages. The first is the formation of the pyrimidine core, and the second is a C-N cross-coupling reaction to attach the aniline moiety. A common precursor synthesized is N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is then reduced to the final amino precursor.[1] Obstacles can arise in both the synthesis of this nitro intermediate and its subsequent reduction.[1]

Q2: My overall yield is consistently low. What are the most likely stages to be causing the problem?

A2: Low overall yields can stem from several issues throughout the process.[2] The most critical steps to investigate are the C-N cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann condensation) and the final purification. The coupling reaction is sensitive to catalyst activity, reaction conditions, and substrate quality. Significant product loss can also occur during workup and purification due to the solubility of intermediates or the formation of hard-to-remove impurities.[3][4]

Q3: I am observing a significant amount of dark, tarry material in my reaction mixture. What could be the cause?

A3: The formation of dark, tarry materials often indicates oxidation or decomposition of aniline derivatives or other sensitive reagents, particularly at elevated temperatures.[4] In nitration steps, for example, high temperatures can lead to the oxidation of the aniline by nitric acid.[4] For C-N coupling reactions, catalyst decomposition (e.g., formation of palladium black) can occur at high temperatures, especially with certain catalyst systems, leading to both lower yields and the formation of insoluble residues.[5]

Section 2: Troubleshooting Guide for Low Yields

This section provides specific troubleshooting advice for key reactions in the synthesis of the N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine precursor.

Part A: Pyrimidine Ring Synthesis

(Example: Guanidine + 3-acetylpyridine derivative)

Problem: Low yield of the pyrimidine-amine intermediate.

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time (e.g., from 4-6 hours) or adding a slight excess of one reagent.[6]
Suboptimal Base/Catalyst The choice and amount of base (e.g., sodium ethoxide) are critical. Ensure the base is fresh and anhydrous. Titrate the base before use to confirm its concentration.
Side Reactions High temperatures can sometimes lead to side reactions. Ensure the reflux temperature is appropriate for the solvent used (e.g., ethanol) and not excessively high.[6]
Product Loss During Workup After cooling the reaction, the solvent is typically removed under reduced pressure. Ensure complete removal before proceeding to purification. The crude product is often purified by column chromatography; check that the chosen solvent system for chromatography provides good separation without excessive product loss on the column.[6]
Part B: C-N Cross-Coupling Reaction (Buchwald-Hartwig / Ullmann Type)

(Example: Coupling of a 2-halopyrimidine with an aniline derivative)

Problem: Low yield of the coupled product.

Possible CauseRecommended Solution
Catalyst Deactivation The palladium catalyst is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. Some catalyst systems are prone to decomposition at high temperatures, leading to the formation of palladium black; if this is observed, consider a more stable precatalyst like BrettPhos Pd G4.[5][7]
Incorrect Ligand Choice The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Ligands like XantPhos or rac-BINAP are commonly used. The optimal ligand depends on the specific substrates, so a small screen of different ligands may be necessary.
Suboptimal Solvent System Substrate solubility can be a major issue. A co-solvent system, such as a 2:1 mixture of 1,4-dioxane/tBuOH, can be effective for dissolving all components. For polar amides with low solubility, adding a small amount of methanol (2-15% v/v) as a cosolvent may be beneficial.[5]
Ineffective Base The choice of base (e.g., NaOtBu, Cs2CO3, K3PO4) can significantly impact the reaction rate and yield.[7] Ensure the base is strong enough for the specific catalyst system and is finely powdered to maximize surface area.
Poor Substrate Quality Ensure the purity of both the pyrimidine and aniline starting materials. Impurities can poison the catalyst. Recrystallize or purify starting materials if their purity is questionable.
Reactor Clogging (Flow Chemistry) In flow chemistry setups, precipitation of inorganic salts (e.g., NaBr) or palladium black can cause reactor blocking. This can be mitigated by introducing a water stream post-reaction to dissolve salts before the back-pressure regulator or by using a catalyst that does not readily precipitate.
Part C: Nitro Group Reduction

(Example: Reduction of N-(2-methyl-5-nitrophenyl)-... to N-(2-methyl-5-aminophenyl)-...)

Problem: Incomplete reduction or low yield of the amine.

Possible CauseRecommended Solution
Catalyst Poisoning The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur or other impurities in the starting material. Ensure the nitro-intermediate is pure.
Inefficient Hydrogen Source Common reducing systems include Pd/C with ammonium formate or formic acid.[8] Ensure the hydrogen source is added in sufficient molar excess and that the reaction is stirred vigorously to ensure good mixing.
Incomplete Reaction Monitor the reaction by TLC to confirm the complete disappearance of the starting material. If the reaction is sluggish, consider slightly increasing the catalyst loading (e.g., from 2% to 10% by weight) or the reaction temperature (e.g., to reflux).[8]
Product Adsorption to Catalyst The amine product can sometimes adsorb onto the Pd/C catalyst. After filtering off the catalyst, wash it thoroughly with a polar solvent (e.g., methanol or ethyl acetate) to recover any adsorbed product.

Section 3: Data on Reaction Conditions

Table 1: Comparison of C-N Coupling Conditions for Imatinib Precursors
Catalyst / LigandBaseSolventTemperatureYieldReference
Pd2(dba)3 / rac-BINAPNaOtBuXylenesN/A72% (Batch)
Pd2(dba)3 / XantPhosCs2CO31,4-dioxane / tBuOHN/A89% (Batch, Nilotinib synthesis)
BrettPhos Pd G4K3PO4(aq)1,4-dioxane150 °C83% (Flow)[5][7]
CuIN/AN/AN/AN/A (Ullmann-type)[9]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-Amine Intermediate[9]
  • Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine and guanidine in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalyst, for example, sodium ethoxide, to the mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography to isolate the desired pyrimidine-amine intermediate.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Protocol 2: Buchwald-Hartwig C-N Coupling[3][12]
  • Inert Atmosphere: Add the aryl halide (e.g., N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine), the amine or amide, the palladium precatalyst (e.g., Pd2(dba)3), and the phosphine ligand (e.g., XantPhos) to an oven-dried flask.

  • Degassing: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and the base (e.g., Cs2CO3).

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 16 hours), or until TLC/LC-MS indicates completion.[10]

  • Cooling and Quenching: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.[10]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to obtain the final product.

Section 5: Visual Guides

G cluster_0 Stage 1: Pyrimidine Synthesis cluster_1 Stage 2: C-N Coupling cluster_2 Stage 3: Reduction A 3-Acetylpyridine C 4-(3-pyridyl)pyrimidin-2-amine A->C Base (e.g., NaOEt) Ethanol, Reflux B Guanidine B->C E N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine C->E Pd Catalyst, Ligand, Base (Buchwald-Hartwig) D 2-Methyl-5-nitroaniline D->E F N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine (Final Precursor) E->F Reduction (e.g., Pd/C, H₂ or HCOOH·NH₃)

Caption: General synthetic pathway for a key Imatinib precursor.

Troubleshooting_Workflow start Low Yield in C-N Coupling q1 Is Palladium Black Observed? start->q1 s1 Change to more stable catalyst (e.g., BrettPhos). Ensure inert atmosphere. q1->s1 Yes q2 Are all starting materials fully dissolved? q1->q2 No s1->q2 s2 Use co-solvent system (e.g., Dioxane/tBuOH). Add MeOH for polar substrates. q2->s2 No q3 Is reaction stalling (per TLC/LCMS)? q2->q3 Yes s2->q3 s3 Screen different ligands/bases. Check purity of starting materials. Increase temperature. q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low yields in C-N coupling.

References

Validation & Comparative

Spectroscopic Purity Analysis: A Comparative Guide to Methyl 4-(bromomethyl)benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative spectroscopic analysis of Methyl 4-(bromomethyl)benzoate, a key building block in pharmaceutical synthesis, against two common alternatives: Methyl 4-bromobenzoate and Benzyl bromide. We present detailed experimental protocols and quantitative data to aid in the selection and quality control of these critical reagents.

This compound is a bifunctional molecule widely employed in the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity is centered on the benzylic bromide, a good leaving group for nucleophilic substitution, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid. The presence of impurities can significantly impact reaction yields, downstream processing, and the final product's purity profile. Therefore, robust analytical methods for purity determination are essential.

This guide compares the spectroscopic characteristics of this compound with Methyl 4-bromobenzoate, an isomer lacking the reactive benzylic bromide, and Benzyl bromide, a simpler reagent lacking the ester functionality. Understanding their distinct spectral features is crucial for unambiguous identification and quantification of purity.

Experimental Protocols

Accurate and reproducible spectroscopic data are foundational to reliable purity assessment. The following are detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity.

  • Sample Preparation: Accurately weigh 10-20 mg of the sample into an NMR tube. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), ensuring complete dissolution. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of these reagents and identifying potential impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. These data are crucial for distinguishing between the compounds and for identifying potential cross-contamination or impurities.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.02d2HAr-H
~7.45d2HAr-H
~4.50s2H-CH₂Br
~3.92s3H-OCH₃
Methyl 4-bromobenzoate ~7.90d2HAr-H
~7.60d2HAr-H
~3.91s3H-OCH₃
Benzyl bromide ~7.40-7.25m5HAr-H
~4.45s2H-CH₂Br

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)C-Br StretchC-O Stretch (Ester)Aromatic C=C Stretch
This compound ~1720~670~1280, ~1110~1610, ~1440
Methyl 4-bromobenzoate ~1725~680~1275, ~1115~1590, ~1485
Benzyl bromide N/A~690N/A~1600, ~1495, ~1455

Table 3: GC-MS Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 228/230 (Br isotopes)149 (M-Br)⁺, 118, 90
Methyl 4-bromobenzoate 214/216 (Br isotopes)183/185 (M-OCH₃)⁺, 155/157, 76
Benzyl bromide 170/172 (Br isotopes)91 (M-Br)⁺ (base peak)

Visualization of Analytical Workflows

To further clarify the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Purity Assessment Sample Sample of Methyl 4-(bromomethyl)benzoate Prep Sample Preparation (Weighing, Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR GCMS GC-MS Analysis Prep->GCMS Process Spectral Processing (Integration, Baseline Correction) NMR->Process FTIR->Process GCMS->Process Compare Comparison with Reference Spectra Process->Compare Purity Purity Calculation (% Area, qNMR) Compare->Purity Report Final Purity Report Purity->Report Technique_Selection_Tree cluster_screening cluster_quant cluster_volatile cluster_complex Start Start: Purity Analysis Required Screen Initial Screening: Functional Group ID Start->Screen Quick ID? Quant Quantitative Purity & Structural Confirmation Start->Quant High Accuracy Needed? Volatile Analysis of Volatile Impurities Start->Volatile Trace Volatiles? Complex Complex Mixture Separation Start->Complex Non-volatile or Complex Matrix? FTIR Use FT-IR Screen->FTIR NMR Use qNMR Quant->NMR GCMS Use GC-MS Volatile->GCMS LCMS Consider LC-MS Complex->LCMS

A Comparative Guide to Alkylation: Methyl 4-(bromomethyl)benzoate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of a benzyl group is a cornerstone of molecular design, pivotal in the development of novel therapeutics and functional materials. The choice of the alkylating agent is paramount to the success of this transformation, influencing reaction efficiency, yield, and selectivity. This guide provides an objective comparison between two prominent benzylic bromides: the workhorse, benzyl bromide, and its functionalized counterpart, Methyl 4-(bromomethyl)benzoate. This analysis is supported by available experimental data to inform the selection process for specific research and development applications.

Executive Summary

Benzyl bromide is a highly reactive and widely utilized reagent for the straightforward benzylation of a diverse range of nucleophiles. Its reactivity profile is well-documented, making it a reliable choice for routine benzylation reactions. This compound, on the other hand, offers the introduction of a functionalized benzyl group, featuring a methyl ester at the para position. This electron-withdrawing substituent modulates the reactivity of the benzylic bromide and provides a handle for further synthetic transformations. The selection between these two reagents hinges on the desired balance between reactivity and functionality in the target molecule.

Reactivity Profile and Mechanistic Considerations

The alkylation reactions involving both benzyl bromide and this compound typically proceed via an S(_N)2 mechanism, particularly with good nucleophiles. In this mechanism, the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

The primary electronic difference between the two reagents is the presence of the electron-withdrawing methyl ester group (-COOCH(_3)) on the aromatic ring of this compound. This group influences the reactivity of the benzylic C-Br bond. Electron-withdrawing groups tend to slightly increase the rate of S(_N)2 reactions by making the benzylic carbon more electrophilic. Conversely, they can destabilize the formation of a benzylic carbocation, thus disfavoring an S(_N)1 pathway.[1]

Benzyl bromide, being unsubstituted, serves as the baseline for benzylic reactivity. It can undergo reactions via both S(_N)1 and S(_N)2 pathways depending on the reaction conditions and the nature of the nucleophile.

Quantitative Data Comparison

While direct side-by-side comparative studies under identical conditions are limited in the literature, the following tables summarize representative yields for the alkylation of common nucleophiles with both reagents, compiled from various sources. It is crucial to note that reaction conditions such as the base, solvent, and temperature significantly impact the outcome.

Table 1: N-Alkylation of Imidazole

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaHDMF70-750.560.5[1]
Benzyl bromideK(_2)CO(_3)AcetonitrileReflux-High[2]
This compound----Data not available

Table 2: O-Alkylation of Phenols

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK(_2)CO(_3)AcetoneReflux1295
Benzyl bromiden-Bu(_4)POHTHF0 - RT4-2482-99[3]
This compound----Data not available

Table 3: S-Alkylation of Thiols

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl chlorideEt(_3)N or K(_2)CO(_3)WaterRT1Excellent[4]
Benzyl bromide----High
This compound----Data not available

Note: The absence of directly comparable, quantitative data for this compound in simple alkylation reactions highlights a gap in the current literature. The provided data for benzyl bromide serves as a benchmark.

Experimental Protocols

Below are generalized experimental protocols for N-alkylation and O-alkylation that can be adapted for both this compound and benzyl bromide.

General Protocol for N-Alkylation of Imidazole

Materials:

  • Imidazole (1.0 eq)

  • Alkylating agent (Benzyl bromide or this compound) (1.0-1.2 eq)

  • Base (e.g., K(_2)CO(_3), 2.0 eq or NaH, 1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile for K(_2)CO(_3), THF or DMF for NaH)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO(_4) or Na(_2)SO(_4)

Procedure:

  • To a stirred solution or suspension of imidazole and the base in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the alkylating agent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., KBr) is formed, filter the mixture and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Protocol for O-Alkylation of Phenol

Materials:

  • Phenol (1.0 eq)

  • Alkylating agent (Benzyl bromide or this compound) (1.1 eq)

  • Base (e.g., K(_2)CO(_3), 2.0 eq)

  • Solvent (e.g., Acetone, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO(_4) or Na(_2)SO(_4)

Procedure:

  • To a stirred solution of the phenol and base in the chosen solvent, add the alkylating agent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Selection Logic

The choice between this compound and benzyl bromide can be guided by a logical workflow that considers the desired outcome of the synthesis.

G start Start: Alkylation Required reagent_choice Select Alkylating Agent start->reagent_choice reactivity High Reactivity Needed? reagent_choice->reactivity Consider Reactivity functionality Additional Functionality Required? reagent_choice->functionality Consider Functionality benzyl_bromide Benzyl Bromide outcome1 Direct Benzylation benzyl_bromide->outcome1 methyl_benzoate This compound outcome2 Benzylation with Ester Handle for Further Modification methyl_benzoate->outcome2 reactivity->benzyl_bromide Yes reactivity->methyl_benzoate No (or controlled) functionality->benzyl_bromide No functionality->methyl_benzoate Yes

Caption: Decision workflow for selecting an alkylating agent.

Conclusion

Both this compound and benzyl bromide are effective reagents for introducing a benzyl moiety. Benzyl bromide is the reagent of choice for general-purpose benzylation where high reactivity is desired. This compound, while potentially slightly less reactive due to the electron-withdrawing nature of the ester group, provides a valuable synthetic handle for subsequent chemical modifications. The decision to employ one over the other should be based on the specific requirements of the synthetic route, including the need for downstream functionalization and the desired reactivity profile. Further quantitative studies directly comparing the two reagents under standardized conditions would be highly beneficial to the scientific community for making more informed decisions.

References

A Comparative Guide to Derivatizing Agents for Carboxylic Acid Analysis: Methyl 4-(bromomethyl)benzoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a frequent analytical challenge. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often hindered by their high polarity, low volatility, and, in the case of HPLC, the lack of a strong chromophore for UV detection. Derivatization is a crucial strategy to overcome these limitations by chemically modifying the carboxylic acid group to enhance detectability and improve chromatographic behavior.

This guide provides a comparative overview of Methyl 4-(bromomethyl)benzoate and other common derivatizing agents used for the analysis of carboxylic acids. The comparison focuses on their efficacy, supported by experimental data and detailed protocols.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and robustness of an analytical method. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and be compatible with the chosen analytical technique. The following table summarizes the key performance characteristics of this compound and several common alternatives.

FeatureThis compoundp-Bromophenacyl bromide (p-BPB)4-Bromomethyl-7-methoxycoumarin (BrMmc)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Boron Trifluoride-Methanol (BF₃-Methanol)Diazomethane (CH₂N₂)
Primary Application HPLC-UVHPLC-UV[1]HPLC-Fluorescence[2]GC-MSGC-MS[3][4]GC-MS
Analyte Suitability Carboxylic AcidsCarboxylic Acids, Fatty Acids[5]Carboxylic Acids, Fatty Acids[2]Carboxylic Acids, Alcohols, Amines[6]Fatty Acids, Lipids[3][4]Carboxylic Acids[7][8]
Detection Principle UV AbsorbanceUV Absorbance (~260 nm)Fluorescence (Ex: ~325 nm, Em: ~400 nm)Mass SpectrometryMass Spectrometry, FIDMass Spectrometry, FID
Relative Sensitivity GoodGoodExcellentExcellentGoodExcellent
Reaction Time Data not readily available1-5 min to 30 min[5][9]30-60 min[10]30 min[6]2 min to 15 min[4][11]< 5 min[8]
Reaction Temperature Data not readily availableRoom Temperature to 80°C[5][9]60-80°C[10]60°C[6]100°C[4]Room Temperature[7]
Catalyst Required Often requires a baseOften requires a base (e.g., N,N-diisopropylethylamine)[9]Crown ether and a mild base (e.g., K₂CO₃)[10]Sometimes a catalyst (e.g., TMCS) is used to increase reactivity[12]Not typically requiredNot required
Derivative Stability Stable[13]StableStable[14]Can be sensitive to moistureGenerally stableStable
Key Advantages Forms UV-active derivativesWell-established reagent, quantitative derivatization[15]High sensitivity due to fluorescence[14]Versatile for multiple functional groups[6]Fast and convenient for FAMEs preparation[16]Fast, high yield, minimal by-products[7][17]
Key Disadvantages Limited data on derivatization efficiency-Potential for background fluorescenceDerivatives can be moisture-sensitive[18]Presence of artifacts reported in some cases[4]Highly toxic and potentially explosive[8][19]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility and robustness of a derivatization method. Below are representative protocols for the derivatization of carboxylic acids using some of the compared agents.

Protocol 1: Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide (for HPLC-UV)

This protocol is based on established methods for the derivatization of fatty acids for HPLC-UV analysis.[5]

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (e.g., in acetonitrile)

  • N,N-diisopropylethylamine

  • Acetonitrile (HPLC grade)

  • Standard laboratory glassware and heating block

Procedure:

  • In a reaction vial, dissolve a known amount of the carboxylic acid sample in acetonitrile.

  • Add a 10-fold molar excess of the p-bromophenacyl bromide solution.

  • Add a 5-fold molar excess of N,N-diisopropylethylamine to the mixture.[9]

  • Seal the vial and heat the reaction mixture at 80°C for 30 minutes with stirring.[5]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

Protocol 2: Derivatization of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (for HPLC-Fluorescence)

This protocol is a general procedure for the derivatization of carboxylic acids with BrMmc for sensitive fluorescence detection.[10]

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin solution (in acetone or acetonitrile)

  • 18-crown-6 ether

  • Anhydrous potassium carbonate

  • Acetone or acetonitrile (HPLC grade)

Procedure:

  • To a dried carboxylic acid sample in a reaction vial, add a molar excess of the 4-Bromomethyl-7-methoxycoumarin solution.

  • Add a catalytic amount of 18-crown-6 ether and a small amount of anhydrous potassium carbonate.

  • Vortex the mixture briefly to ensure homogeneity.

  • Seal the vial and heat the reaction mixture at 60-80°C for 30-60 minutes.[10]

  • After cooling to room temperature, the sample can be directly injected into the HPLC system.

Protocol 3: Derivatization of Fatty Acids with BF₃-Methanol (for GC-MS)

This is a widely used method for the preparation of fatty acid methyl esters (FAMEs).[4][16]

Materials:

  • Fatty acid sample (e.g., oil or lipid extract)

  • 14% Boron trifluoride-methanol (BF₃-Methanol) reagent

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Standard laboratory glassware and heating block

Procedure:

  • Weigh approximately 50 mg of the fat or oil sample into a reaction tube.

  • Add 1 mL of hexane and 0.5 mL of 14% BF₃-Methanol reagent.[16]

  • Cap the tube tightly and heat at 100°C for 5 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and vortex thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Workflow and Reaction Diagrams

To better visualize the experimental processes and chemical reactions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Extraction Extraction & Concentration Sample->Extraction Derivatizing_Agent Add Derivatizing Agent & Catalyst Extraction->Derivatizing_Agent Reaction Heating & Incubation Derivatizing_Agent->Reaction HPLC_GC HPLC or GC Analysis Reaction->HPLC_GC Data_Processing Data Acquisition & Processing HPLC_GC->Data_Processing

Caption: General workflow for carboxylic acid analysis using derivatization.

derivatization_reaction cluster_reactants Analyte R-COOH (Carboxylic Acid) Product R-COO-R' (Derivatized Analyte) Analyte->Product Reaction Conditions (Heat, Time) Byproduct H-X (Byproduct) Analyte->Byproduct Reagent X-R' (Derivatizing Agent) Reagent->Product Reaction Conditions (Heat, Time) Reagent->Byproduct Catalyst Catalyst (e.g., Base, Crown Ether) Catalyst->Product Reaction Conditions (Heat, Time) Catalyst->Byproduct

Caption: General chemical reaction for esterification-based derivatization.

Conclusion

The selection of a derivatizing agent is a critical step in the analytical workflow for carboxylic acid analysis. This compound serves as a viable option for creating UV-active derivatives for HPLC analysis. However, for applications requiring higher sensitivity, fluorescent labeling agents like 4-bromomethyl-7-methoxycoumarin offer significant advantages. For GC-MS analysis, silylation reagents such as BSTFA provide versatility for a range of analytes, while BF₃-Methanol remains a robust and efficient choice for fatty acid methyl ester formation. The infamous diazomethane, though highly effective, poses significant safety risks.

The choice between these reagents will ultimately depend on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, the available instrumentation, and safety considerations. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific application.

References

A Comparative Guide to HPLC Methods for the Validation of Methyl 4-(bromomethyl)benzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction products is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and yield of the target molecule. For reactions involving the versatile reagent Methyl 4-(bromomethyl)benzoate, High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique. This guide provides a comprehensive comparison of HPLC methods for the validation of common nucleophilic substitution reaction products of this compound, alongside alternative analytical techniques.

This compound is a key starting material in the synthesis of a wide range of compounds, owing to the reactivity of its benzylic bromide functional group. Nucleophilic substitution reactions readily yield ethers, esters, amines, and other derivatives, many of which are of pharmaceutical and chemical interest. Accurate and precise analytical methods are paramount for monitoring the progress of these reactions and for the quality control of the final products.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Validation

Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for the analysis of this compound and its derivatives. This technique separates compounds based on their hydrophobicity, allowing for the distinct resolution of the starting material, product, and potential impurities.

A typical RP-HPLC method for the analysis of a reaction mixture would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water.[1] The inclusion of a small amount of acid, such as phosphoric or formic acid, in the mobile phase can improve peak shape and resolution.[1]

Key Advantages of HPLC:

  • High Selectivity: Capable of separating structurally similar compounds, including starting materials, products, and by-products.[2]

  • High Sensitivity: UV or mass spectrometry detectors allow for the detection of analytes at parts-per-million (ppm) levels.[2]

  • Quantitative Accuracy: Provides precise and accurate quantification of the components in a mixture.

  • Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[2]

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilute with Mobile Phase Reaction_Mixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Inject Sample Chromatogram Chromatogram HPLC_System->Chromatogram Generate Data Mobile_Phase Mobile Phase (Acetonitrile:Water) Mobile_Phase->HPLC_System Peak_Integration Peak Integration (Area, Retention Time) Chromatogram->Peak_Integration Quantification Quantification (Purity, Yield) Peak_Integration->Quantification Validation_Report Validation_Report Quantification->Validation_Report Generate Report

References

Comparative Guide to Novel Compounds Synthesized from Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of novel compounds synthesized from the versatile starting material, Methyl 4-(bromomethyl)benzoate. It offers an objective comparison of their performance with established alternatives, supported by experimental data from recent scientific literature. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction: The Versatility of this compound in Drug Discovery

This compound is a readily available bifunctional molecule that serves as a key building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its reactive bromomethyl group allows for facile nucleophilic substitution, while the methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further chemical modification. This dual reactivity makes it an attractive starting point for the development of novel drug candidates targeting a range of diseases, including cancer and microbial infections.

This guide will focus on three classes of novel compounds synthesized from this compound:

  • Phthalimide Derivatives: Investigated for their potential as anticancer agents.

  • Triazole Derivatives: Explored for their antimicrobial properties.

  • Quinazoline Derivatives: Synthesized and evaluated for their anticancer activity.

Each section will present a comparative analysis of the biological activity of these novel compounds against relevant alternatives, detailed experimental protocols for their synthesis and evaluation, and visualizations of key synthetic pathways and experimental workflows.

Phthalimide Derivatives as Novel Anticancer Agents

Novel phthalimide derivatives synthesized from this compound have shown promising anticancer activity. These compounds are often evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Performance Comparison

The following table summarizes the in vitro anticancer activity of a representative novel phthalimide derivative against human cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)[1]
Novel Phthalimide Derivative (H6) Colon Cancer (HT-29)Not specified, but showed effective inhibition
Breast Cancer (MCF-7)Not specified, but showed effective inhibition
Doxorubicin (Standard) HT-29~1.5 µM (literature value)
MCF-7~0.8 µM (literature value)

Note: While the specific IC50 value for the novel phthalimide derivative H6 was not provided in the source, its "effective cancer inhibition" suggests significant activity.

Synthesis and Experimental Protocols

Synthesis of Novel Phthalimide Derivatives:

A common synthetic route to phthalimide derivatives from this compound involves a two-step process:

  • Synthesis of N-substituted Phthalimide: this compound is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) to yield the corresponding phthalimidomethyl benzoate derivative.

  • Hydrolysis and Amide Coupling (if applicable): The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Synthesis_of_Phthalimide_Derivatives MBB This compound Intermediate Phthalimidomethyl benzoate derivative MBB->Intermediate KP Potassium Phthalimide KP->Intermediate DMF DMF DMF->Intermediate Acid Phthalimidomethyl benzoic acid Intermediate->Acid Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->Acid Final Novel Phthalimide Derivatives Acid->Final Amine Amine (R-NH2) Amine->Final Coupling Amide Coupling (e.g., EDC, HOBt) Coupling->Final

Experimental Protocol: MTT Assay for Anticancer Activity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized phthalimide derivatives and a standard drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Triazole Derivatives as Novel Antimicrobial Agents

The versatile 1,2,4-triazole scaffold has been incorporated into numerous therapeutic agents. Novel triazole derivatives synthesized using this compound as a starting material have demonstrated promising antimicrobial activity.

Performance Comparison

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a series of novel triazole derivatives against various bacterial and fungal strains, compared to standard antimicrobial agents.

CompoundS. aureus (MIC, µg/mL)[2][3]B. subtilis (MIC, µg/mL)[3]E. coli (MIC, µg/mL)[2][3]S. typhi (MIC, µg/mL)[3]C. albicans (MIC, µg/mL)[3]
Novel Triazole (4c) 1620>100>100>100
Novel Triazole (4e) >100>100253124
Streptomycin (Standard) ~8~4~8~8N/A
Ketoconazole (Standard) N/AN/AN/AN/A~0.25
Synthesis and Experimental Protocols

Synthesis of Novel Triazole Derivatives:

A general synthetic pathway for novel triazole derivatives from this compound is outlined below.

Synthesis_of_Triazole_Derivatives MBB This compound Intermediate Methyl 4-((5-substituted-4H-1,2,4-triazol-3-yl)thiomethyl)benzoate MBB->Intermediate TriazoleThiol Substituted 1,2,4-Triazole-3-thiol TriazoleThiol->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Final Novel Triazole Derivatives Intermediate->Final Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->Final

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The synthesized triazole derivatives and standard antimicrobial drugs are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quinazoline Derivatives as Novel Anticancer Agents

Quinazoline and its derivatives are an important class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, particularly their anticancer properties.[4][5] Several quinazoline derivatives have been successfully developed as anticancer drugs, such as Gefitinib and Erlotinib.[4]

Performance Comparison

The following table summarizes the in vitro anticancer activity of representative novel quinazoline derivatives against the MCF-7 breast cancer cell line, with Doxorubicin as a standard for comparison.

CompoundCancer Cell LineIC50 (µg/mL)[6]
Novel Quinazoline (C1) Breast Cancer (MCF-7)31.2
Novel Quinazoline (C2) Breast Cancer (MCF-7)62.5
Doxorubicin (Standard) MCF-7~0.8 µM (~0.44 µg/mL) (literature value)
Synthesis and Experimental Protocols

Synthesis of Novel Quinazoline Derivatives:

The synthesis of quinazoline derivatives often involves a multi-step process. A generalized workflow starting from a precursor that can be derived from this compound is depicted below.

Synthesis_of_Quinazoline_Derivatives MBB_deriv Methyl 4-(aminomethyl)benzoate (from MBB) Quinazolinone Quinazolinone Intermediate MBB_deriv->Quinazolinone AnthranilicAcid Substituted Anthranilic Acid AnthranilicAcid->Quinazolinone Cyclization Cyclization Cyclization->Quinazolinone Final Novel Quinazoline Derivatives Quinazolinone->Final Further_Mod Further Functionalization Further_Mod->Final

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry:

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Cell Treatment: Cancer cells are treated with the synthesized quinazoline derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that point.

Experimental_Workflow_Cell_Cycle_Analysis start Start treat_cells Treat cancer cells with novel quinazoline derivatives start->treat_cells harvest_fix Harvest and fix cells treat_cells->harvest_fix stain Stain with Propidium Iodide harvest_fix->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analyze_data Analyze cell cycle distribution flow_cytometry->analyze_data end End analyze_data->end

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with promising therapeutic potential. The novel phthalimide, triazole, and quinazoline derivatives highlighted in this guide demonstrate significant in vitro anticancer and antimicrobial activities. While these preliminary results are encouraging, further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of the next generation of therapeutic agents.

References

A Comparative Guide to the X-ray Crystallography of Methyl 4-(bromomethyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for Methyl 4-(bromomethyl)benzoate and its derivatives. The information presented is intended to support research and development in fields such as medicinal chemistry and materials science, where understanding the three-dimensional structure of molecules is crucial.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Its derivatives are of significant interest for the development of new therapeutic agents and functional materials.[2] X-ray crystallography provides definitive insights into the molecular geometry, intermolecular interactions, and packing of these compounds in the solid state.[3][4]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and a selection of its derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
This compound C₉H₉BrO₂MonoclinicP2₁/c11.234(2)7.989(2)10.745(2)90108.38(3)904[5]
Methyl 4-bromobenzoate C₈H₇BrO₂OrthorhombicPbca20.081(4)7.578(2)5.923(1)9090908[6]
Methyl 4-bromo-2-(methoxymethoxy)benzoate C₁₀H₁₁BrO₄MonoclinicP2₁/c7.7495(6)14.120(1)10.7183(8)9098.479(3)904[7]
4-Bromo-3-(methoxymethoxy)benzoic acid C₉H₉BrO₄TriclinicP-17.119(1)10.323(2)14.079(3)81.33(3)75.33(3)88.67(3)4[7]
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate C₁₄H₉BrF₂N₂O₂TriclinicP-18.234(2)10.347(3)18.067(4)80.99(3)87.05(3)73.13(3)4[8]

Experimental Protocols

The methodologies described below are representative of the procedures used to obtain the crystallographic data presented in this guide.

1. Synthesis and Crystallization

  • This compound: This compound can be synthesized by the bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, followed by reflux and irradiation with light.[5] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solution in acetone.[5]

  • Methyl 4-bromo-2-(methoxymethoxy)benzoate: Synthesized by treating methyl 4-bromo-2-hydroxy-benzoate with chloromethyl methyl ether in the presence of N,N-diisopropylethylamine in dichloromethane.[7] Single crystals were grown by solvent evaporation from a methanol:chloroform mixture.[7]

  • 4-Bromo-3-(methoxymethoxy)benzoic acid: Prepared from the corresponding ester. Single crystals were obtained through solvent evaporation using a methanol:chloroform solvent mixture.[7]

  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Formed by reacting methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.[8]

2. X-ray Data Collection and Structure Refinement

High-quality single crystals are selected and mounted on a diffractometer.[9] X-ray diffraction data are typically collected at a low temperature (e.g., 173 K or 150 K) to minimize thermal vibrations.[5][10]

  • Data Collection: A CCD area detector diffractometer (such as a Bruker SMART APEX2 or Stoe IPDS-II) with graphite-monochromated MoKα radiation (λ = 0.71073 Å) is commonly used.[5][8] The data are collected using a series of frames with a specific rotation width (e.g., 0.5° in ω).[8]

  • Data Reduction: The collected raw data are processed to correct for Lorentz and polarization effects, and absorption corrections are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[5] Software packages such as SHELXS97 and SHELXL97 are frequently used for structure solution and refinement.[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Logical Relationship of this compound Derivatives

This diagram shows the relationship between the parent compound and its derivatives discussed in this guide.

logical_relationship cluster_derivatives Derivatives parent This compound d1 Methyl 4-bromobenzoate parent->d1 Structural Analog d2 Methyl 4-bromo-2-(methoxymethoxy)benzoate parent->d2 Substitution d3 4-Bromo-3-(methoxymethoxy)benzoic acid parent->d3 Substitution & Hydrolysis d4 Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate parent->d4 Substitution

References

A Comparative Guide to the Kinetic Profile of Methyl 4-(bromomethyl)benzoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its reactivity is centered around the benzylic bromide, a functional group amenable to nucleophilic substitution. Understanding the kinetics of these reactions is paramount for optimizing synthetic routes, predicting reaction outcomes, and controlling impurity profiles. This guide provides a comparative analysis of the kinetic behavior of this compound in key reaction classes, supported by experimental data from analogous systems.

Due to a lack of extensive published kinetic data specifically for this compound, this guide leverages data from structurally similar benzyl halides. The principles governing the reactivity of these analogs are directly applicable and provide a robust framework for predicting the kinetic performance of this compound.

Nucleophilic Substitution: A Mechanistic Overview

This compound, as a primary benzylic halide, can undergo nucleophilic substitution through two primary mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The operative mechanism is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The ester group at the para position is an electron-withdrawing group, which can influence the reaction kinetics. For an S(_N)1 reaction, which proceeds through a carbocation intermediate, this group would be destabilizing. Conversely, in an S(_N)2 reaction, it can slightly increase the electrophilicity of the benzylic carbon.

Comparative Kinetic Data

The following tables summarize kinetic data for reactions analogous to those involving this compound. This data provides a baseline for comparing the expected reactivity with different nucleophiles and in various solvent systems.

Solvolysis Reactions (S(_N)1-type)

Solvolysis, where the solvent acts as the nucleophile, is a common reaction for benzyl halides. The rate of these reactions is often first-order and dependent on the stability of the carbocation intermediate. The table below presents first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data illustrates the electronic effects of substituents on the solvolysis rate.

Substrate (Substituted Benzyl Chloride)SubstituentFirst-Order Rate Constant (k({solv}), s
1^{-1}−1
)[2]
4-Methoxybenzyl chloride4-OCH({3})2.2
4-Methylbenzyl chloride4-CH(_{3})1.1 x 10
2^{-2}−2
Benzyl chlorideH3.2 x 10
5^{-5}−5
4-Chlorobenzyl chloride4-Cl4.1 x 10
6^{-6}−6
3,4-Dinitrobenzyl chloride3,4-(NO({2}))({2})1.1 x 10
8^{-8}−8

Based on this data, this compound, with its electron-withdrawing 4-methoxycarbonyl group, is expected to undergo solvolysis at a significantly slower rate than unsubstituted benzyl bromide and at a rate comparable to or slower than benzyl chlorides with other electron-withdrawing groups.

Reactions with Amines (S(_N)2-type)

Reactions with stronger nucleophiles, such as amines, typically proceed via an S(_N)2 mechanism. These reactions are second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile. The following table presents second-order rate constants for the reaction of benzyl bromide with various substituted benzylamines in methanol.

Nucleophile (Substituted Benzylamine)SubstituentSecond-Order Rate Constant (k({2}), L mol
1^{-1}−1
s
1^{-1}−1
) (Qualitative)[1]
4-Methoxybenzylamine4-OCH({3})Rate increases
4-Methylbenzylamine4-CH({3})Rate increases
BenzylamineH-
4-Chlorobenzylamine4-ClRate decreases
4-Nitrobenzylamine4-NO({2})Rate decreases

This trend highlights that more basic (electron-rich) amines are more potent nucleophiles and react faster. When this compound reacts with a series of amines, a similar trend is expected.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative experimental protocols for monitoring the kinetics of reactions involving benzyl halides.

Protocol 1: Kinetic Analysis of Solvolysis by HPLC

This protocol is suitable for monitoring the slow solvolysis of a benzyl halide.

Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl halide.

Materials:

  • Substituted benzyl halide (e.g., this compound)

  • Solvent mixture (e.g., 20% acetonitrile in water)

  • Internal standard (a stable compound not interfering with the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of the benzyl halide and the internal standard in the chosen solvent mixture.

  • Place the solution in a thermostated vessel at the desired temperature (e.g., 25°C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot with a suitable solvent (e.g., pure acetonitrile) to stop the reaction.

  • Analyze the quenched sample by HPLC to determine the concentration of the remaining benzyl halide relative to the internal standard.

  • Plot the natural logarithm of the benzyl halide concentration versus time. The slope of the resulting straight line will be equal to -k(_{obs}), the observed first-order rate constant.

Protocol 2: Kinetic Analysis of Amination by Conductivity

This method is applicable for following the reaction of a benzyl halide with an amine, which produces an ionic product.

Objective: To determine the second-order rate constant for the reaction of a benzyl halide with an amine.

Materials:

  • Benzyl halide (e.g., this compound)

  • Amine nucleophile

  • Solvent (e.g., methanol)

  • Conductivity meter and probe

  • Thermostated reaction vessel

Procedure:

  • Prepare separate solutions of the benzyl halide and the amine in the chosen solvent at known concentrations.

  • Allow the solutions to equilibrate to the desired reaction temperature in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions.

  • Monitor the change in conductivity of the reaction mixture over time. The increase in conductivity is proportional to the formation of the ionic product.

  • The second-order rate constant can be calculated by plotting the appropriate function of conductivity against time, as described in the literature for second-order reactions followed by conductometry.[1]

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the kinetic experiments described above.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Stock Solution (Substrate + Internal Standard) B Thermostated Reaction A->B C Aliquots Taken at Timed Intervals B->C D Quenching C->D E HPLC Analysis D->E F Data Plotting (ln[S] vs. time) E->F G Calculate k_obs F->G

Caption: Workflow for a solvolysis kinetic study.

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Substrate Solution B Mix & Initiate Reaction in Thermostated Cell A1->B A2 Amine Solution A2->B C Monitor Conductivity Over Time B->C D Data Plotting (Conductivity vs. time) C->D E Calculate k2 D->E

Caption: Workflow for an amination kinetic study.

Conclusion

The kinetic behavior of this compound in nucleophilic substitution reactions can be effectively predicted by examining data from analogous substituted benzyl halides. It is anticipated to undergo S(_N)1 reactions, such as solvolysis, relatively slowly due to the electronic-withdrawing nature of the para-ester group. Conversely, it will readily participate in S(_N)2 reactions with good nucleophiles like amines, with reaction rates being highly dependent on the nucleophilicity of the reacting partner. The provided experimental protocols and workflows offer a solid foundation for conducting detailed kinetic studies to precisely quantify the reactivity of this important synthetic intermediate.

References

A Comparative Guide to Isotopic Labeling Strategies for Carboxylic Acid Analysis: Methyl 4-(bromomethyl)benzoate Derivatization vs. Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids and other small molecule metabolites is crucial for understanding biological systems and advancing therapeutic interventions. This guide provides an objective comparison of two distinct approaches for enhancing the detection and quantification of these molecules by liquid chromatography-mass spectrometry (LC-MS): derivatization with Methyl 4-(bromomethyl)benzoate, which utilizes the natural isotopic pattern of bromine, and traditional stable isotope labeling (SIL).

This comparison will delve into the principles, performance, and experimental protocols of each method, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific analytical needs.

Introduction: Enhancing LC-MS Analysis of Carboxylic Acids

Carboxylic acids are a diverse class of molecules that play central roles in metabolism, signaling, and disease. However, their analysis by LC-MS can be challenging due to their polarity, which can lead to poor retention on reversed-phase columns, and their often low ionization efficiency. To overcome these limitations, chemical derivatization or isotopic labeling is frequently employed to improve chromatographic behavior and enhance detection sensitivity.

Derivatization with Brominated Reagents: This strategy involves chemically modifying the carboxylic acid with a reagent containing a bromine atom, such as this compound. The key advantage of this approach lies in the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50:50).[1] This results in a characteristic M/M+2 doublet in the mass spectrum, where the two peaks have a similar intensity, making it easier to identify derivatized analytes in complex biological matrices.[1][2]

Stable Isotope Labeling (SIL): This classical technique involves the incorporation of stable isotopes, such as ¹³C, ²H (deuterium), or ¹⁵N, into the analyte of interest. These labeled compounds are chemically identical to their endogenous counterparts but have a higher mass. They are invaluable as internal standards in quantitative mass spectrometry, as they co-elute with the unlabeled analyte and experience similar ionization effects, leading to highly accurate and precise quantification.[3][4][5] They can also be used as tracers to study metabolic pathways.[6]

Performance Comparison

The choice between using a brominated derivatization agent like this compound and stable isotope labeling depends on the specific goals of the study.

FeatureDerivatization with this compoundStable Isotope Labeling (e.g., ¹³C)
Primary Application Analyte identification and semi-quantitative analysisAccurate quantitative analysis (as internal standards), metabolic flux analysis (as tracers)
Principle of Detection Characteristic 1:1 M/M+2 isotope pattern of bromineMass shift corresponding to the number of incorporated isotopes
Quantitative Accuracy Moderate; can be affected by variations in derivatization efficiency and matrix effects.High; co-elution and similar ionization behavior of labeled standard and analyte minimizes variability.
Sensitivity Can significantly enhance ionization efficiency and chromatographic retention.[2][7]Does not inherently increase signal intensity but improves signal-to-noise for quantification.
Cost & Availability Reagents are generally commercially available and relatively inexpensive.[2]Synthesis of labeled compounds can be complex and expensive.
Versatility A single reagent can be used to derivatize a class of compounds (e.g., all carboxylic acids).A specific labeled standard is required for each analyte to be quantified.

Experimental Protocols

Derivatization of Carboxylic Acids with this compound (Adapted Protocol)

Materials:

  • Carboxylic acid sample

  • This compound

  • Acetone (or other suitable aprotic solvent)

  • Potassium carbonate (anhydrous)

  • 18-crown-6 ether (catalyst)

Procedure:

  • Dissolve the carboxylic acid sample in acetone.

  • Add a molar excess of this compound solution in acetone.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • After cooling to room temperature, the reaction mixture can be filtered or centrifuged to remove the potassium carbonate.

  • The resulting solution containing the derivatized carboxylic acid can be directly injected into the LC-MS system.

Synthesis and Use of ¹³C-Labeled Benzoic Acid as an Internal Standard

This section outlines the general principles and a representative synthesis method for a ¹³C-labeled carboxylic acid, which can then be used as an internal standard.

Synthesis of Benzoic acid-alpha-¹³C: A common method for synthesizing ¹³C-labeled benzoic acid at the carboxyl carbon involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide.[8]

  • Prepare phenylmagnesium bromide (a Grignard reagent) from bromobenzene and magnesium metal in anhydrous ether.

  • Bubble ¹³CO₂ gas through the Grignard reagent solution.

  • The Grignard reagent will react with the ¹³CO₂ to form a magnesium salt of ¹³C-labeled benzoic acid.

  • Acidic workup (e.g., with HCl) will protonate the carboxylate to yield Benzoic acid-alpha-¹³C.

  • The product is then purified, typically by recrystallization.

Use as an Internal Standard:

  • A known amount of the ¹³C-labeled benzoic acid is spiked into the biological sample prior to sample preparation (e.g., extraction).

  • The sample is then processed and analyzed by LC-MS.

  • The peak areas of the unlabeled (endogenous) benzoic acid and the ¹³C-labeled benzoic acid are measured.

  • The concentration of the endogenous benzoic acid is calculated based on the ratio of the peak areas and the known concentration of the internal standard.

Visualizing the Workflows

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Carboxylic Acid Sample Carboxylic Acid Sample Dissolve in Acetone Dissolve in Acetone Carboxylic Acid Sample->Dissolve in Acetone Step 1 Add M4BB, K2CO3, 18-crown-6 Add M4BB, K2CO3, 18-crown-6 Dissolve in Acetone->Add M4BB, K2CO3, 18-crown-6 Step 2 Heat (60-80°C) Heat (60-80°C) Add M4BB, K2CO3, 18-crown-6->Heat (60-80°C) Step 3 Filter/Centrifuge Filter/Centrifuge Heat (60-80°C)->Filter/Centrifuge Step 4 LC-MS Analysis LC-MS Analysis Filter/Centrifuge->LC-MS Analysis Step 5

Caption: Experimental workflow for derivatization of carboxylic acids with this compound (M4BB).

SIL_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Spike with 13C-Labeled Standard Spike with 13C-Labeled Standard Biological Sample->Spike with 13C-Labeled Standard Step 1 Extraction Extraction Spike with 13C-Labeled Standard->Extraction Step 2 LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Step 3 Quantification Quantification LC-MS Analysis->Quantification Step 4

Caption: General workflow for quantitative analysis using a stable isotope-labeled (SIL) internal standard.

Signaling Pathways and Logical Relationships

The application of these techniques often precedes the investigation of signaling pathways. For instance, accurate quantification of fatty acids can provide insights into lipid metabolism, which is interconnected with various signaling cascades.

Signaling_Pathway cluster_quantification Quantitative Analysis cluster_metabolism Metabolic Pathways cluster_signaling Cellular Signaling Carboxylic Acid Quantification Carboxylic Acid Quantification Lipid Metabolism Lipid Metabolism Carboxylic Acid Quantification->Lipid Metabolism Energy Production Energy Production Lipid Metabolism->Energy Production Membrane Synthesis Membrane Synthesis Lipid Metabolism->Membrane Synthesis mTOR Signaling mTOR Signaling Lipid Metabolism->mTOR Signaling Inflammatory Response Inflammatory Response Lipid Metabolism->Inflammatory Response

References

Comparative Bioactivity of Novel Derivatives Synthesized from Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of novel derivatives synthesized using Methyl 4-(bromomethyl)benzoate as a key starting material reveals a diverse range of biological activities, underscoring the compound's significance in the development of new therapeutic agents. This guide provides a comparative overview of the anticancer and antimicrobial potential of these derivatives, supported by experimental data from recent scientific literature. The versatility of the bromomethyl group in this compound allows for its facile conversion into various functional groups, leading to the creation of diverse molecular architectures with significant therapeutic promise.

Anticancer Activity of Substituted Coumarin Derivatives

Recent studies have explored the anticancer properties of coumarin derivatives, a class of compounds that can be synthesized using precursors derived from this compound. One such study focused on the cytotoxic effects of various 4-methylcoumarin derivatives on several human cancer cell lines.

A notable derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, demonstrated reasonable cytotoxic activities against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values ranging from 32.7 to 45.8 µM.[1][2][3] This highlights the potential of incorporating the bromo- and bromomethyl- functionalities, derivable from this compound, into heterocyclic scaffolds to achieve anticancer effects.

Comparative Cytotoxicity Data (IC50 in µM)
DerivativeK562 (Leukemia)LS180 (Colon)MCF-7 (Breast)
6-bromo-4-bromomethyl-7-hydroxycoumarin 45.832.735.2
Reference Compound: 7,8-dihydroxy-4-methyl-3-decylcoumarin42.425.225.1

Note: The reference compound is provided for comparison within the same study and is not a direct derivative of this compound. The data for the brominated coumarin suggests that while not the most potent in this specific study, it holds significant cytotoxic potential.[1][2][3]

Antimicrobial Potential of Triazole Derivatives

The synthesis of triazole-containing compounds, a well-established class of antimicrobial agents, frequently utilizes reactive intermediates like this compound. Although direct comparative studies on a series of triazole derivatives from this specific starting material are not abundant in the readily available literature, the general antimicrobial efficacy of functionally similar compounds provides valuable insight.

For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activity. While the starting material was 4-nitrobenzoic acid, the synthetic strategies are analogous to those that could be employed with this compound. The study revealed that many of the synthesized triazoles exhibited significant antibacterial and antifungal activity.[4][5]

Illustrative Antimicrobial Activity (MIC in µg/mL)
Compound TypeS. aureusP. aeruginosaE. coliC. albicansA. niger
Substituted 1,2,4-triazoles 50-100100-200>200100-200100-200
Reference Drug: Norfloxacin (Antibacterial)6.256.256.25--
Reference Drug: Fluconazole (Antifungal)---12.512.5

Note: This table represents typical MIC values for a class of triazole derivatives to illustrate their general antimicrobial potential. Specific derivatives from this compound would require dedicated studies to establish their precise efficacy.

Experimental Protocols

Synthesis of 6-bromo-4-bromomethyl-7-hydroxycoumarin

A mixture of 3-bromo-4-hydroxyphenol and ethyl 4-bromoacetoacetate is reacted in the presence of a condensing agent, such as sulfuric acid, to yield the target coumarin. The bromomethyl group at the 4-position is introduced via the ethyl 4-bromoacetoacetate, a reagent that can be synthesized from precursors related to this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., K562, LS180, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for synthesizing and evaluating the bioactivity of derivatives from this compound and a simplified representation of a signaling pathway that could be targeted by anticancer derivatives.

Synthesis_and_Screening_Workflow MBB This compound Intermediate Intermediate Synthesis (e.g., Esterification, Nucleophilic Substitution) MBB->Intermediate Derivatives Library of Derivatives (e.g., Coumarins, Triazoles) Intermediate->Derivatives BioAssay Biological Activity Screening (Anticancer, Antimicrobial) Derivatives->BioAssay Data Data Analysis (IC50, MIC) BioAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Synthesis and biological evaluation workflow.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of anti-apoptotic signals Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factor->Cell_Cycle Derivative Anticancer Derivative Derivative->Kinase_Cascade Inhibition

Simplified anticancer signaling pathway.

References

A Comparative Purity Analysis of Commercial Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(bromomethyl)benzoate is a critical reagent in the synthesis of numerous pharmaceutical compounds and complex organic molecules. Its high reactivity, attributed to the benzylic bromide, makes it an excellent alkylating agent. However, the purity of commercially available this compound can vary, potentially impacting reaction yields, impurity profiles of subsequent products, and overall project timelines. This guide provides a comparative analysis of the purity of this compound from various commercial sources, outlines key potential impurities, and details robust analytical methodologies for in-house quality assessment.

Comparison of Commercial Grades

The purity of this compound is a critical parameter for its successful application. Major chemical suppliers typically offer grades with a purity of 97% or higher. While batch-specific data can be obtained from Certificates of Analysis (CoA), the table below summarizes the generally advertised purities from leading vendors.

Supplier Product Number Stated Purity Analytical Method
Sigma-Aldrich 34815598%Not Specified
Thermo Fisher Scientific (Alfa Aesar) A1436998%Not Specified
TCI America B2053≥98.0%GC
GTI Laboratory Supplies FSC2417723-25GM99.9%GC

Note: The stated purity is based on publicly available information and may not reflect the exact purity of a specific lot. It is always recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Potential Impurities in Commercial this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting synthetic reactions. The most common synthetic route to this compound involves the radical bromination of methyl p-toluate. Based on this synthesis, the following impurities are plausible:

  • Methyl p-toluate (Starting Material): Incomplete bromination can lead to the presence of the starting material.

  • Methyl 4-(dibromomethyl)benzoate (Over-bromination byproduct): Excessive bromination can lead to the formation of this di-brominated species.

  • 4-(Bromomethyl)benzoic acid (Hydrolysis product): The ester group can hydrolyze in the presence of moisture to the corresponding carboxylic acid.

  • Residual Solvents: Solvents used in the synthesis and purification, such as carbon tetrachloride or cyclohexane, may be present.

  • Residual N-Bromosuccinimide (NBS): If NBS is used as the brominating agent, residual amounts may remain.

Experimental Protocols for Purity Analysis

To ensure the quality of incoming material, in-house purity analysis is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for a structurally similar compound and is suitable for the analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated by comparing the peak area of the main component in the sample to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

Parameter Value
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injection Mode Split (10:1)

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 50-400 m/z

Sample Preparation:

Prepare a 1 mg/mL solution of the commercial this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

Analysis:

Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizing the Purity Analysis Workflow

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Commercial_Sample Commercial Methyl 4-(bromomethyl)benzoate HPLC_Prep Prepare Sample and Standard Solutions Commercial_Sample->HPLC_Prep GCMS_Prep Prepare Sample Solution Commercial_Sample->GCMS_Prep Reference_Standard Reference Standard Reference_Standard->HPLC_Prep HPLC_Analysis HPLC Separation (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detection UV Detection (254 nm) HPLC_Analysis->HPLC_Detection HPLC_Data Purity Calculation (Area %) HPLC_Detection->HPLC_Data GCMS_Analysis GC Separation (DB-5ms Column) GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry (EI) GCMS_Analysis->GCMS_Detection GCMS_Data Impurity Identification (Mass Spectra Library) GCMS_Detection->GCMS_Data

Caption: Workflow for the purity analysis of this compound.

Alternatives to this compound

For certain applications, other benzylic halides can be considered as alternatives. The choice of reagent will depend on the specific reaction conditions and the desired reactivity.

  • Benzyl bromide: A more reactive and less sterically hindered alkylating agent. However, it lacks the ester functionality for further modification.

  • 4-(Chloromethyl)benzyl chloride: Generally less reactive than the corresponding bromide, which can be advantageous in achieving higher selectivity in some reactions.[1]

The reactivity of benzylic halides generally follows the trend: Iodide > Bromide > Chloride. Therefore, this compound is expected to be more reactive than its chloro-analogue.

Logical Framework for Supplier Selection

Supplier_Selection Start Start: Need for This compound Requirement Define Purity Requirements Start->Requirement Research Research Suppliers (e.g., Sigma, TCI, Thermo) Requirement->Research CoA Request Lot-Specific Certificate of Analysis Research->CoA Analysis Perform In-house Purity Analysis (HPLC/GC-MS) CoA->Analysis Decision Select Supplier Based on Purity, Cost, and Availability Analysis->Decision End End: Procure Reagent Decision->End

Caption: A logical process for selecting a commercial supplier.

References

Comparative Guide to Methyl 4-(bromomethyl)benzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and performance of chemical intermediates are paramount. Methyl 4-(bromomethyl)benzoate is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Imatinib. This guide provides a comprehensive comparison of this compound, including a detailed look at its certificate of analysis, a comparison with a key alternative, and the experimental protocols to support these findings.

Certificate of Analysis: A Comparative Overview

The Certificate of Analysis (CofA) is a crucial document that outlines the quality and purity of a chemical. While specific values may vary between suppliers and batches, a typical CofA for this compound will include the following parameters. Below is a table summarizing representative specifications from leading suppliers.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test Method
Appearance White to off-white crystalline powderWhite crystalline powderWhite to light yellow crystalsVisual Inspection
Purity (by GC) ≥ 98.0%≥ 99.0%≥ 98.5%Gas Chromatography (GC)
Melting Point 56-59 °C57-58 °C55-60 °CCapillary Method
Moisture Content ≤ 0.5%≤ 0.3%≤ 0.5%Karl Fischer Titration
Residual Solvents Conforms to specification< 0.1% TolueneConforms to specificationHeadspace GC
Identity (IR) Conforms to structureConforms to reference spectrumConforms to structureInfrared Spectroscopy (IR)
Solubility Soluble in TolueneSoluble in DichloromethaneSoluble in ChloroformVisual Inspection

Key Impurities: The primary synthesis route for this compound involves the radical bromination of methyl p-toluate using a brominating agent like N-bromosuccinimide (NBS).[1] Potential impurities arising from this process include:

  • Unreacted Methyl p-toluate: The starting material for the synthesis.

  • Methyl 4-(dibromomethyl)benzoate: A byproduct of over-bromination.

  • Succinimid: A byproduct from the use of NBS.

  • Residual Solvents: Such as carbon tetrachloride or cyclohexane, which are often used as solvents in the bromination reaction.

Performance Comparison: this compound vs. 4-(Chloromethyl)benzoyl chloride

In the synthesis of Imatinib and related compounds, the key step involving this compound is the alkylation of an amine. An alternative approach is the acylation of the amine with 4-(chloromethyl)benzoyl chloride. This changes the order of synthetic steps but achieves the same core structure. Below is a comparison of these two approaches.

FeatureThis compound (Alkylation)4-(Chloromethyl)benzoyl chloride (Acylation)
Reaction Type Nucleophilic substitution (alkylation)Nucleophilic acyl substitution (acylation)
Reaction Partner N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Typical Yield 75-85%80-90%
Reaction Conditions Mild base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), room temperature to mild heating.Organic base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane), often at 0 °C to room temperature.
Byproducts Bromide saltsChloride salts, excess base hydrochloride
Reagent Stability Generally stable solid, but can be a lachrymator.More reactive and moisture-sensitive due to the acyl chloride functionality.
Purity of Product Generally good, purification by recrystallization is common.Can be high, but may require more rigorous purification to remove acylation-related byproducts.

Experimental Protocols

Quality Control Analysis of this compound

Objective: To determine the purity of this compound using Gas Chromatography (GC).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector and detector temperature: 250 °C.

  • Oven temperature program: Initial temperature 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier gas: Helium, constant flow of 1.0 mL/min.

  • Injection volume: 1 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane or toluene.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Record the chromatogram and calculate the area percentage of the main peak corresponding to this compound. The percentage purity is determined by the ratio of the main peak area to the total area of all peaks.

Comparative Synthesis of an Imatinib Precursor

Objective: To compare the yield and purity of N-(4-methyl-3-aminophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide synthesized via two different routes.

Route A: Alkylation using this compound

  • To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add a solution of this compound (1.1 equivalents) in DMF dropwise at room temperature.

  • Stir the reaction mixture at 40-50 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired product.

Route B: Acylation using 4-(Chloromethyl)benzoyl chloride

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C and add a solution of 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate a critical signaling pathway and a typical experimental workflow.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

QC_Workflow cluster_results Data Analysis & Reporting start Receive Sample of This compound visual Visual Inspection (Appearance, Color) start->visual gc Purity Analysis by GC visual->gc mp Melting Point Determination gc->mp ir Identity Confirmation by IR mp->ir kf Moisture Content by Karl Fischer Titration ir->kf pass Pass kf->pass All tests conform to specification fail Fail kf->fail One or more tests do not conform cofa Generate Certificate of Analysis pass->cofa

References

Substituent Effects on the Reactivity of Bromomethylbenzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the benzylic bromide in substituted bromomethylbenzoates is a critical parameter in organic synthesis, particularly in the development of pharmaceutical agents where this moiety often serves as a key electrophilic site for nucleophilic attack. The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating this reactivity, influencing both the reaction mechanism and the rate of substitution. This guide provides a comparative analysis of the reactivity of substituted bromomethylbenzoates, supported by experimental data from analogous benzyl halide systems, to elucidate the impact of electron-donating and electron-withdrawing groups.

Comparative Reactivity Data

Table 1: First-Order Rate Constants for the Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C

Substituent (X)k_solv_ (s⁻¹)Relative Rate (k_X_ / k_H_)
4-OCH₃2.22.0 x 10⁸
4-CH₃1.8 x 10⁻³1.6 x 10⁵
3-CH₃2.1 x 10⁻⁵1.9 x 10³
H1.1 x 10⁻⁸1
4-Cl3.5 x 10⁻⁹0.32
3-Cl4.0 x 10⁻¹⁰0.036
3-NO₂1.3 x 10⁻¹¹1.2 x 10⁻³
4-NO₂1.1 x 10⁻¹¹1.0 x 10⁻³
3,5-(NO₂)₂1.1 x 10⁻¹³1.0 x 10⁻⁵

Data adapted from a study on the solvolysis of substituted benzyl chlorides and serves as a proxy for the reactivity of bromomethylbenzoates.

As the data indicates, electron-donating groups (e.g., -OCH₃, -CH₃) significantly accelerate the rate of solvolysis compared to the unsubstituted benzyl chloride (X=H). This is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state, favoring an S_N_1-like mechanism. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decelerate the reaction rate by destabilizing the carbocation intermediate, thus favoring an S_N_2 pathway.

Experimental Protocols

Kinetic Analysis of Nucleophilic Substitution

The following is a generalized protocol for determining the reaction rates of nucleophilic substitution of substituted bromomethylbenzoates.

Objective: To determine the second-order rate constant for the reaction of a substituted bromomethylbenzoate with a nucleophile.

Materials:

  • Substituted bromomethylbenzoate of interest

  • Nucleophile (e.g., sodium azide, potassium iodide)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for monitoring the reaction progress (e.g., HPLC, GC, or a titrimetric setup)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the substituted bromomethylbenzoate and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel, place a known volume of the nucleophile solution and allow it to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: At time t=0, add a known volume of the pre-heated substituted bromomethylbenzoate solution to the reaction vessel with vigorous stirring.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining reactant or the formed product.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Mechanistic Pathway Visualization

The choice between an S_N_1 and S_N_2 reaction pathway for the nucleophilic substitution of substituted bromomethylbenzoates is heavily influenced by the electronic nature of the substituent on the aromatic ring. This relationship can be visualized as follows:

G Substituent Effects on Reaction Mechanism of Bromomethylbenzoates substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg e.g. ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg e.g. intermediate Carbocation Intermediate edg->intermediate Stabilizes ewg->intermediate Destabilizes transition_state Pentavalent Transition State ewg->transition_state Favors sn1 SN1 Pathway Favored intermediate->sn1 Leads to sn2 SN2 Pathway Favored transition_state->sn2 Characteristic of

Caption: Substituent influence on reaction pathways.

This diagram illustrates that electron-donating groups stabilize the carbocation intermediate, thus favoring the S_N_1 pathway. In contrast, electron-withdrawing groups destabilize the carbocation, making the concerted S_N_2 mechanism with its pentavalent transition state the more favorable route. This understanding is crucial for predicting reaction outcomes and designing synthetic strategies involving substituted bromomethylbenzoates.

A Comparative Guide to a New Synthetic Route Utilizing Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new synthetic route utilizing Methyl 4-(bromomethyl)benzoate. It offers an objective comparison of its synthesis and performance against established alternatives, supported by experimental data.

I. Synthesis of this compound: A Comparative Analysis

The primary route to this compound involves the free-radical bromination of methyl p-toluate. This section compares two common variations of this synthesis, highlighting differences in reagents and their impact on reaction outcomes.

Experimental Protocols

Route 1: Synthesis of this compound using AIBN in Carbon Tetrachloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents) to the solution.[1]

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure this compound.[2]

Route 2: Synthesis of this compound using BPO in Ethyl Acetate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in ethyl acetate.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.03 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) for 4 hours. The reaction can be initiated by irradiation with a lamp.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the succinimide. The filtrate is washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute 1: AIBN in CCl₄Route 2: BPO in Ethyl Acetate
Starting Material Methyl p-toluateMethyl p-toluate
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Solvent Carbon Tetrachloride (CCl₄)Ethyl Acetate
Typical Yield 70-80%[1]~75%[3]
Reaction Time 4-6 hours[2]4 hours
Purity High after recrystallizationHigh after column chromatography
Safety & Environmental Uses toxic and carcinogenic CCl₄[4]Uses a more environmentally benign solvent

Synthesis Workflow

Synthesis of this compound cluster_0 Route 1 cluster_1 Route 2 A1 Methyl p-toluate B1 NBS, AIBN, CCl4 A1->B1 C1 Reflux (4-6h) B1->C1 D1 Work-up & Recrystallization C1->D1 E1 This compound D1->E1 A2 Methyl p-toluate B2 NBS, BPO, Ethyl Acetate A2->B2 C2 Reflux (4h) B2->C2 D2 Work-up & Column Chromatography C2->D2 E2 This compound D2->E2

Comparison of synthetic routes to this compound.

II. Performance Comparison: this compound vs. Benzyl Bromide

To evaluate the performance of this compound as an alkylating agent, it is compared with the simpler, unsubstituted alternative, benzyl bromide. A representative reaction, the N-alkylation of a pyrimidine derivative, is considered.

Experimental Protocols

General Procedure for N-Alkylation of a Pyrimidine Derivative

  • Reaction Setup: To a solution of the pyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Reagent Addition: Add the alkylating agent (this compound or Benzyl Bromide, 1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours). Monitor the reaction by TLC.[5]

  • Work-up and Purification: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Performance in N-Alkylation
ParameterThis compoundBenzyl Bromide
Substrate Pyrimidine DerivativePyrimidine Derivative
Reaction Type N-AlkylationN-Alkylation
Reactivity The ester group is electron-withdrawing, which can slightly decrease the reactivity of the benzylic bromide compared to benzyl bromide.Generally more reactive due to the absence of an electron-withdrawing substituent.
Product Functionality Introduces a methyl benzoate moiety, offering a site for further functionalization (e.g., hydrolysis to a carboxylic acid).Introduces a simple benzyl group.
Expected Yield Good to excellent, depending on the substrate and conditions.Good to excellent, often slightly higher or faster than the substituted analogue under identical conditions.
Purification Column chromatography is typically required.Column chromatography is often necessary.

Logical Relationship of Reagent Choice

Choice of Benzylating Agent A Desired Product Functionality B Simple Benzylation A->B C Benzylation with Ester Handle A->C D Benzyl Bromide B->D E This compound C->E

Decision tree for selecting a benzylating agent.

III. Application in Drug Synthesis: The Case of Imatinib

This compound is a key intermediate in the synthesis of the anticancer drug Imatinib.[6] It is used to introduce the 4-(methoxycarbonyl)benzyl group to a core amine structure.

Experimental Protocol: Synthesis of an Imatinib Intermediate

This protocol describes the reaction of the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, with a derivative of this compound. In many reported syntheses, the methyl ester is first converted to the corresponding benzoyl chloride for acylation. However, direct alkylation is also a viable route.

  • Reaction Setup: In a reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in a suitable aprotic solvent like isopropyl alcohol.

  • Reagent Addition: Add a base, such as potassium carbonate, to the mixture. Then, add 4-(4-methylpiperazinomethyl)benzoyl chloride (prepared from the corresponding benzoic acid, which can be synthesized from this compound).

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is worked up by filtration and extraction. The final product, Imatinib, is purified by recrystallization. An overall yield of around 50% from the initial starting materials for the entire synthesis has been reported.[7]

Imatinib Synthesis Signaling Pathway

Role of this compound in Imatinib Synthesis A This compound B Synthesis of 4-(4-methylpiperazinomethyl)benzoic acid derivative A->B D Coupling Reaction B->D C N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine C->D E Imatinib D->E

Simplified pathway showing the utility of this compound in the synthesis of Imatinib.

References

Cross-reactivity studies of antibodies raised against haptens synthesized with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of haptens is a critical step in the development of specific and sensitive immunoassays for small molecules. The choice of the cross-linker used to conjugate a hapten to a carrier protein significantly influences the specificity of the resulting antibodies. This guide provides a comparative analysis of antibodies raised against haptens synthesized with aromatic linkers, using benzoic acid derivatives as a key example, and compares their performance with antibodies generated using other common linker strategies.

While specific cross-reactivity data for haptens synthesized directly with Methyl 4-(bromomethyl)benzoate is not extensively available in the public domain, we can draw valuable insights from studies utilizing structurally similar haptens, particularly those incorporating a benzoic acid or other phenyl-containing linkers. These aromatic linkers introduce a rigid structure that can influence how the hapten is presented to the immune system, thereby affecting the resulting antibody's specificity and cross-reactivity profile.

The Role of the Linker in Hapten-Carrier Conjugates

A hapten, being a small molecule, is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response. The linker, or spacer arm, connects the hapten to the carrier protein. Its chemical nature, length, and point of attachment are crucial determinants of the resulting antibody's characteristics. An ideal linker should expose the key antigenic determinants of the hapten while minimizing the generation of antibodies against the linker itself.

Comparison of Hapten Linker Strategies

The choice of linker can significantly impact the specificity of the antibodies generated. Here, we compare haptens synthesized with aromatic linkers, such as those derived from benzoic acid, to those with more common aliphatic linkers.

Hapten Linker TypeKey CharacteristicsImpact on Antibody Specificity
Aromatic Linkers (e.g., Benzoic Acid Derivatives) - Rigid and planar structure.- Can influence the spatial orientation of the hapten.- May lead to higher specificity by presenting a more defined epitope.[1]- Potential for cross-reactivity with other compounds containing a similar phenyl moiety if the linker itself becomes part of the epitope.[1]
Aliphatic Linkers (e.g., Glutaraldehyde, Carboxylic Acid Chains) - Flexible and linear structure.- Provides distance between the hapten and the carrier protein.- Generally leads to good antibody responses.- The flexibility might result in a less defined epitope presentation, potentially leading to broader cross-reactivity.

Cross-Reactivity Studies: A Comparative Overview

Cross-reactivity is a critical parameter for any immunoassay, as it determines the assay's specificity. It occurs when antibodies raised against a specific hapten also bind to structurally similar molecules.[2] The following table summarizes representative cross-reactivity data from studies using haptens with different linker types.

Table 1: Representative Cross-Reactivity Data for Antibodies Raised Against Haptens with Different Linkers

Target AnalyteHapten Linker TypeCross-Reactant% Cross-ReactivityReference
HistaminePhenyl-contained linkerHistamine100[1]
Phenyl-contained linker4-(aminomethyl)-benzoic acidNegligible[1]
Phenyl-contained linkerBenzoic acidNegligible[1]
Benzylpiperazine (BZP)(assumed aliphatic)Benzylpiperazine (BZP)100
(assumed aliphatic)3-Trifluoromethylphenylpiperazine (TFMPP)>1000 ng/mL causing 50% inhibition

This table is a compilation of representative data from the cited literature and is intended for comparative purposes.

The data suggests that well-designed aromatic linkers can lead to highly specific antibodies with minimal recognition of the linker itself.[1]

Experimental Protocols

Developing a robust immunoassay requires well-defined experimental protocols. Below are methodologies for key experiments involved in generating and characterizing antibodies against small molecule haptens.

Hapten Synthesis and Conjugation to Carrier Protein

The synthesis of a hapten with a benzoic acid-based linker typically involves the derivatization of the target molecule to introduce a reactive group that can be coupled to a modified benzoic acid molecule.

General Procedure for Hapten Synthesis with a Benzoic Acid Linker:

  • Derivatization of the Target Molecule: Introduce a reactive functional group (e.g., an amino or hydroxyl group) onto the target small molecule if one is not already present.

  • Activation of Benzoic Acid Derivative: Activate the carboxyl group of a benzoic acid derivative (e.g., 4-carboxybenzaldehyde) to facilitate coupling.

  • Coupling Reaction: React the derivatized target molecule with the activated benzoic acid derivative. This can involve Schiff base formation followed by reduction.[3]

  • Purification: Purify the synthesized hapten using chromatographic techniques.

Conjugation to Carrier Protein (e.g., BSA or OVA):

  • Activation of Hapten: Activate the carboxylic acid group of the hapten using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Conjugation Reaction: React the activated hapten with the carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA) in a suitable buffer. The molar ratio of hapten to carrier protein is optimized to achieve a sufficient hapten density for immunogenicity.[2]

  • Purification of the Conjugate: Remove unreacted hapten and byproducts by dialysis or size-exclusion chromatography.[2]

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

A competitive indirect ELISA is commonly used to determine the cross-reactivity of the generated antibodies.[2]

Protocol:

  • Plate Coating: Coat a microtiter plate with a conjugate of the hapten coupled to a different carrier protein than the one used for immunization (e.g., hapten-OVA if hapten-BSA was used as the immunogen). This prevents the detection of antibodies against the carrier protein.[2]

  • Competitive Inhibition: In a separate plate or tube, pre-incubate a constant, predetermined concentration of the antibody with varying concentrations of the target analyte or the potential cross-reacting compounds.

  • Incubation: Add the antibody-analyte mixtures to the coated microtiter plate and incubate. During this step, the free analyte in the solution competes with the immobilized hapten-OVA conjugate for binding to the limited number of antibody binding sites.

  • Detection: After washing away unbound reagents, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody.

  • Substrate Addition and Signal Measurement: Add a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each cross-reactant. The percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.

Hapten_Conjugation_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Protein Conjugation Target Molecule Target Molecule Derivatization Derivatization Target Molecule->Derivatization Benzoic Acid Derivative Benzoic Acid Derivative Activation Activation Benzoic Acid Derivative->Activation Synthesized Hapten Synthesized Hapten Carrier Protein (BSA/OVA) Carrier Protein (BSA/OVA) Activation Activation Synthesized Hapten->Activation EDC Coupling Coupling Derivatization->Coupling Activation->Coupling Coupling->Synthesized Hapten Conjugation Conjugation Carrier Protein (BSA/OVA)->Conjugation Immunogen (Hapten-Protein) Immunogen (Hapten-Protein) Activation ->Conjugation Conjugation->Immunogen (Hapten-Protein)

Caption: Workflow for Hapten Synthesis and Protein Conjugation.

Competitive_ELISA_Principle cluster_plate Microtiter Plate Well cluster_solution Sample/Standard Solution cluster_detection Detection Coating Antigen (Hapten-OVA) Coating Antigen (Hapten-OVA) Secondary Antibody-HRP Secondary Antibody-HRP Coating Antigen (Hapten-OVA)->Secondary Antibody-HRP Binds to captured primary Ab Antibody Antibody Antibody->Coating Antigen (Hapten-OVA) Binding (Low Analyte) Free Analyte Free Analyte Free Analyte->Antibody Binding (High Analyte) Substrate Substrate Secondary Antibody-HRP->Substrate Catalyzes Color Signal Low Signal (High Analyte) High Signal (Low Analyte) Substrate->Color Signal

Caption: Principle of Competitive Indirect ELISA for Cross-Reactivity.

References

In-Silico Modeling of Reactions with Methyl 4-(bromomethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-silico modeling of chemical reactions has become an indispensable tool in modern chemistry, offering profound insights into reaction mechanisms, kinetics, and the prediction of product formation. This guide provides a comparative overview of computational approaches for modeling reactions involving Methyl 4-(bromomethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and other functional materials. By examining various theoretical methods and comparing them with available experimental data, this document aims to equip researchers with the knowledge to select the most appropriate modeling strategy for their specific research needs.

Comparing In-Silico Modeling Approaches for Benzyl Bromide Reactions

While specific comparative studies on this compound are limited in publicly available literature, a wealth of research on the computational modeling of reactions involving substituted benzyl bromides provides a strong foundation for understanding the strengths and weaknesses of different theoretical methods. The primary reaction pathway for this compound is nucleophilic substitution (SN2), with radical reactions also being relevant under specific conditions.

Computational chemistry offers a range of methods to model these reactions, with Density Functional Theory (DFT) and ab initio methods being the most prominent.

Density Functional Theory (DFT): DFT methods are a mainstay in computational chemistry due to their favorable balance of accuracy and computational cost. They are well-suited for studying the electronic structure and reactivity of molecules like this compound.

Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, particularly for systems where electron correlation is critical.

The choice between DFT and ab initio methods, and the specific functional or basis set used, can significantly impact the accuracy of the predicted reaction energies, transition state geometries, and reaction rates.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from computational studies of SN2 reactions of substituted benzyl bromides, which can be considered analogous to reactions of this compound. This data is illustrative and highlights the types of comparisons that can be made between different computational methods.

Computational MethodBasis SetCalculated ParameterValue (kcal/mol)Experimental Comparison (if available)
DFT (B3LYP)6-31G(d)Activation Energy (ΔG‡)Varies with substituent and nucleophileGenerally good agreement with experimental trends
Ab Initio (MP2)6-31+G(d,p)Reaction Energy (ΔE)Varies with substituent and nucleophileOften provides more accurate absolute energies
DFT with solvent model (PCM)6-311+G(d,p)Solvation Free EnergyDependent on solvent polarityCrucial for reproducing experimental kinetics in solution

Note: The specific values for activation and reaction energies are highly dependent on the nucleophile, solvent, and the specific substituents on the aromatic ring. The table aims to provide a qualitative comparison of the methods.

Experimental Protocols

To validate and benchmark in-silico models, it is essential to compare the computational results with experimental data. A common experimental technique to study the kinetics of nucleophilic substitution reactions is UV-Vis spectrophotometry or conductivity measurements.

General Protocol for a Kinetic Study of Nucleophilic Substitution

This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted amine or phenoxide)

  • Solvent (e.g., acetonitrile, methanol)

  • Constant temperature bath

  • UV-Vis spectrophotometer or conductivity meter

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Kinetic Runs:

    • Equilibrate the reactant solutions to the desired temperature in the constant temperature bath.

    • Initiate the reaction by mixing the solutions in a cuvette (for UV-Vis) or a reaction vessel equipped with a conductivity probe.

    • Monitor the change in absorbance at a specific wavelength or the change in conductivity over time. The wavelength should be chosen where there is a significant difference in absorbance between the reactants and products.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance/conductivity vs. time plot.

    • Repeat the experiment with varying concentrations of one reactant while keeping the other constant to determine the order of the reaction with respect to each reactant.

    • Calculate the rate constant (k) from the rate law.

    • Perform the experiments at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships in reaction modeling and experimental design.

G General Workflow for In-Silico Reaction Modeling cluster_computational Computational Modeling cluster_experimental Experimental Validation Define Reactants Define Reactants Choose Method Choose Method Define Reactants->Choose Method DFT, Ab Initio, etc. Select Basis Set Select Basis Set Choose Method->Select Basis Set Build Model Build Model Select Basis Set->Build Model Geometry Optimization Locate Transition State Locate Transition State Build Model->Locate Transition State Calculate Energies Calculate Energies Locate Transition State->Calculate Energies Activation & Reaction Energies Analyze Results Analyze Results Calculate Energies->Analyze Results Compare with Experiment Compare with Experiment Analyze Results->Compare with Experiment Design Experiment Design Experiment Perform Reaction Perform Reaction Design Experiment->Perform Reaction Monitor Kinetics Monitor Kinetics Perform Reaction->Monitor Kinetics UV-Vis, NMR, etc. Analyze Data Analyze Data Monitor Kinetics->Analyze Data Rate Constants, Activation Parameters Analyze Data->Compare with Experiment Refine Model Refine Model Compare with Experiment->Refine Model Iterate if necessary Refine Model->Choose Method

Caption: A flowchart illustrating the iterative process of in-silico reaction modeling and experimental validation.

SN2_Mechanism SN2 Reaction Pathway of this compound Reactants Nu⁻ + CH₃O₂C-Ph-CH₂Br TS [Nu---CH₂(Ph-CO₂CH₃)---Br]⁻ Reactants->TS      ΔG‡ Products Nu-CH₂-Ph-CO₂CH₃ + Br⁻ TS->Products

Caption: A simplified representation of the SN2 reaction mechanism for this compound.

Conclusion

The in-silico modeling of reactions involving this compound offers a powerful avenue for understanding and predicting chemical reactivity. While direct comparative studies on this specific molecule are not abundant, the principles derived from studies on analogous benzyl bromides provide a solid framework for selecting appropriate computational methods. The combination of DFT and ab initio calculations, coupled with robust experimental validation, is crucial for developing accurate and predictive models. This integrated approach not only accelerates the discovery and optimization of synthetic routes but also deepens our fundamental understanding of reaction mechanisms at the molecular level. As computational resources continue to grow, the accuracy and applicability of these in-silico techniques are expected to further expand, solidifying their role in modern chemical research and development.

Safety Operating Guide

Proper Disposal of Methyl 4-(bromomethyl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Methyl 4-(bromomethyl)benzoate, a corrosive and toxic compound, requires stringent disposal procedures. This guide provides essential, step-by-step information for its safe disposal, aligned with standard laboratory safety protocols.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, exhibiting acute oral toxicity and causing severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation and sensitization.[1][4] Therefore, adherence to safety precautions during handling and disposal is critical.

Quantitative Data Value Source
Molecular FormulaC9H9BrO2[2][3]
Molecular Weight229.07 g/mol [2]
Melting Point57-58 °C[4]
Boiling Point130-135 °C at 2 mmHg[4]
Hazard ClassificationsAcute Toxicity, Oral (Category 3/4); Skin Corrosion (Category 1B); Respiratory Sensitization (Category 1)[1][2][4]

Experimental Protocol: Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Chemical safety goggles or a face shield[1]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Protective clothing (lab coat)[1]

  • In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Carefully collect any waste this compound, including residues and contaminated materials (e.g., weighing paper, spatulas, pipette tips), into a designated and clearly labeled hazardous waste container.[1]

    • For spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[5]

  • Container Labeling:

    • The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][6]

    • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal:

    • The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][3][6]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

    • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Label Container Clearly 'Hazardous Waste' 'this compound' 'Corrosive, Toxic' C->D E Seal Container Tightly D->E F Store in Designated Cool, Dry, Ventilated Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for Handling Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of Methyl 4-(bromomethyl)benzoate, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety protocols.[1] It is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

Quantitative Hazard Classification:

Hazard ClassificationCategorySignal Word
Acute Oral ToxicityCategory 3 or 4Danger
Skin Corrosion/IrritationCategory 1BDanger
Serious Eye Damage/IrritationCategory 1Danger
Respiratory SensitizationCategory 1Danger
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)Danger

Data sourced from multiple safety data sheets.[1][2][3]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and dust, preventing severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]Prevents skin contact that can cause severe burns.[1]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4]Required if engineering controls are insufficient or when generating dust or aerosols to prevent respiratory irritation and sensitization.[1][4]
Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing risks.

2.1. Preparation and Engineering Controls:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5]

  • Work Area Preparation: Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[4][5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]

  • Gather Materials: Assemble all necessary equipment, including glassware, spill cleanup materials, and designated waste containers.[5]

2.2. Weighing and Transfer:

  • Don PPE: Put on all required PPE as specified in the table above.[5]

  • Perform in Fume Hood: Conduct all weighing and transfer operations inside a chemical fume hood to control dust and vapors.[4]

  • Careful Handling: Use appropriate tools (e.g., spatula) to handle the solid material, avoiding dust generation.

  • Container Sealing: Keep the container of this compound tightly closed when not in use.[5]

2.3. Dissolution:

  • Solvent Addition: Slowly add the solid to the chosen solvent in the reaction vessel within the fume hood.

  • Avoid Splashing: Ensure gentle mixing to prevent splashing.

  • Temperature Control: Be aware of any potential exothermic reactions during dissolution and have a cooling bath ready if necessary.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Halogenated Organic Waste: As a brominated organic compound, all waste containing this compound must be collected in a designated "halogenated organic waste" container.[6][7]

  • Separate Waste Streams: Do not mix with non-halogenated waste.[6][7] Keep separate from acidic or alkaline waste streams.[8]

3.2. Waste Collection and Labeling:

  • Designated Containers: Use clearly labeled, leak-proof containers for all waste streams (solid and liquid).[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "Waste this compound".[9]

  • Container Management: Keep waste containers tightly closed except when adding waste.[9] Store containers in a designated, well-ventilated area, away from incompatible materials.[10]

3.3. Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste in a designated container.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][11]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Disposal cluster_emergency 4. Emergency Response prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Gather Materials prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Dissolve Chemical handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose of Contaminated PPE disp2->disp3 em1 Exposure Event em_eye Eye Contact -> Flush 15 min em1->em_eye Seek Immediate Medical Attention em_skin Skin Contact -> Rinse 15 min em1->em_skin Seek Immediate Medical Attention em_inhale Inhalation -> Fresh Air em1->em_inhale Seek Immediate Medical Attention em2 Spill Event spill_small Small Spill -> Absorb & Collect em2->spill_small spill_large Large Spill -> Evacuate & Report em2->spill_large em_medical em_medical em_eye->em_medical Seek Immediate Medical Attention em_skin->em_medical Seek Immediate Medical Attention em_inhale->em_medical Seek Immediate Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.